Isobutyl acetoacetate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methylpropyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(2)5-11-8(10)4-7(3)9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXNLVMBIHVDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064805 | |
| Record name | Butanoic acid, 3-oxo-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid; fruity taste; sweet, fruity odour of brandy | |
| Record name | Isobutyl acetoacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
196.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methylpropyl 3-oxobutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036395 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in alcohol and oil | |
| Record name | Isobutyl acetoacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.97 | |
| Record name | Isobutyl acetoacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/158/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7779-75-1 | |
| Record name | Isobutyl acetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-oxo-, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-oxo-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL ACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HI9DAL68Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylpropyl 3-oxobutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036395 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Isobutyl Acetoacetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl acetoacetate (B1235776) (IBAA) is a versatile organic compound with significant applications in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and safety profile. Quantitative data are presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided. A logical diagram illustrating the key aspects of IBAA is also included to facilitate a deeper understanding of this important molecule.
Chemical Structure and Identification
Isobutyl acetoacetate, systematically named 2-methylpropyl 3-oxobutanoate, is the isobutyl ester of acetoacetic acid.[1] It is characterized by a ketone and an ester functional group, which contribute to its reactivity and utility as a chemical intermediate.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 7779-75-1[3] |
| IUPAC Name | 2-methylpropyl 3-oxobutanoate[1] |
| Molecular Formula | C8H14O3[4] |
| SMILES | CC(C)COC(=O)CC(=O)C[1] |
| InChI | InChI=1S/C8H14O3/c1-6(2)5-11-8(10)4-7(3)9/h6H,4-5H2,1-3H3[5] |
| InChIKey | ZYXNLVMBIHVDRH-UHFFFAOYSA-N[5] |
| Synonyms | Isobutyl 3-oxobutanoate, Acetoacetic acid isobutyl ester[3] |
Physicochemical Properties
This compound is a clear, colorless liquid with a sweet, fruity, and somewhat winey or brandy-like odor.[2][6] It is insoluble in water but soluble in alcohols and oils.[6]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 158.19 g/mol [7] |
| Density | 0.98 g/mL at 25 °C[6] |
| Boiling Point | 196 °C at 760 mmHg[6], 100 °C at 22 mmHg[7] |
| Melting Point | 177-179 °C (solvent: ethyl ether)[3][5] |
| Flash Point | 78.3 °C (closed cup)[7][8] |
| Refractive Index (n20/D) | 1.424[6] |
| Vapor Pressure | 0.342 mmHg at 25 °C[3][7] |
| LogP | 1.16470[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral data.
Table 3: Spectroscopic Data for this compound
| Technique | Data Highlights |
| ¹H NMR (CDCl₃) | δ (ppm): 0.94 (d, 6H), 1.95 (m, 1H), 2.28 (s, 3H), 3.47 (s, 2H), 3.92 (d, 2H), 5.01 (s, 1H, enol form)[9] |
| ¹³C NMR | Data not explicitly found in search results. |
| FTIR (Neat) | Key peaks indicative of C=O (ester and ketone) and C-O stretching.[4] |
| Mass Spectrometry | Molecular Ion (M⁺): 158[1] |
Synthesis and Reactivity
This compound can be synthesized through several methods, with the reaction of isobutanol and diketene (B1670635) being a common approach. It is also prepared by the Claisen condensation of isobutyl acetate (B1210297) with ethyl acetate using a sodium ethoxide catalyst.[2][6]
Experimental Protocols
4.1.1. Synthesis from Isobutanol and Diketene (Adapted from a similar synthesis)
This protocol is adapted from the synthesis of tert-butyl acetoacetate.
Materials:
-
Isobutanol
-
Diketene
-
Anhydrous sodium acetate
-
Three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Equip a 500-mL three-necked flask with a mechanical stirrer, a dropping funnel, a reflux condenser, and a thermometer.
-
Add 1.07 moles of isobutanol to the flask.
-
Heat the flask with a heating mantle to 80-85 °C.
-
Add a catalytic amount of anhydrous sodium acetate (e.g., 4.8 mmoles) with stirring.
-
Add 1.14 moles of diketene dropwise over 2.5 hours, maintaining the temperature. The temperature may initially drop and then rise.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Purify the product by vacuum distillation.
4.1.2. General Protocol for Transesterification
Materials:
-
A β-keto-ester (e.g., methyl acetoacetate or ethyl acetoacetate)
-
Isobutanol
-
A suitable catalyst (e.g., silica-supported boric acid)
-
Reaction vessel with magnetic stirrer
-
Heating apparatus
Procedure:
-
In a reaction vessel, combine the β-keto-ester (1 mmol), isobutanol (1.1 mmol), and the catalyst.
-
Heat the mixture to the desired temperature (e.g., 100 °C) with stirring for several hours.
-
Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and dilute it with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter to remove the catalyst.
-
Purify the crude product using column chromatography.
Reactivity
The presence of both a ketone and an ester group makes this compound a valuable intermediate in organic synthesis. It can undergo a variety of reactions, including alkylation, acylation, and condensation, making it a key building block for more complex molecules.
Safety and Handling
This compound is a combustible liquid and can cause skin and serious eye irritation.[8][10] Proper personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical.[8]
Table 4: Safety and Hazard Information for this compound
| Hazard Information | Details |
| GHS Pictogram | |
| Signal Word | Warning[10] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation.[10] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[10] |
| Storage Class | 10 - Combustible liquids[8] |
Applications
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[2] A notable application is in the production of Nisoldipine, a calcium channel blocker used to treat high blood pressure.[3] It is also utilized as a flavoring agent in the food industry due to its fruity and wine-like aroma.[4]
Logical Relationships of this compound
The following diagram illustrates the interconnectedness of the synthesis, structure, properties, and applications of this compound.
Caption: Logical relationships of this compound.
Conclusion
This compound is a valuable chemical compound with a well-defined chemical structure and a range of useful physicochemical properties. Its synthesis is achievable through established organic chemistry protocols, and its reactivity makes it a key building block in the pharmaceutical and flavor industries. A thorough understanding of its properties, synthesis, and safety is essential for its effective and safe utilization in research and development.
References
- 1. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of Isobutyl Acetoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for isobutyl acetoacetate (B1235776), a versatile chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For isobutyl acetoacetate, both ¹H and ¹³C NMR data are crucial for confirming its identity.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The keto-enol tautomerism of the acetoacetate moiety can lead to the presence of two sets of signals, with the keto form typically being predominant. The data presented here is for the keto tautomer in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.92 | Doublet | 2H | -O-CH₂ -CH(CH₃)₂ |
| ~3.47 | Singlet | 2H | -CO-CH₂ -CO- |
| ~2.28 | Singlet | 3H | CH₃ -CO- |
| ~1.95 | Multiplet | 1H | -CH₂-CH (CH₃)₂ |
| ~0.94 | Doublet | 6H | -CH( CH₃ )₂ |
Note: Chemical shifts can vary slightly depending on the spectrometer frequency and sample concentration.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom.
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~200.5 | C =O (ketone) |
| ~167.0 | C =O (ester) |
| ~71.0 | -O-C H₂- |
| ~50.0 | -CO-C H₂-CO- |
| ~30.0 | C H₃-CO- |
| ~27.5 | -C H(CH₃)₂ |
| ~19.0 | -CH(C H₃)₂ |
Note: The specific chemical shifts for ¹³C NMR were not explicitly found in a single source and are representative values based on typical chemical shift ranges and spectral data for similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the ester and ketone carbonyl groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~1745 | Strong | C=O stretch (ester) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1150 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which can be used for structural confirmation.
Table 4: Key Mass Spectrometry Data for this compound [2]
| m/z | Interpretation |
| 158 | Molecular ion [M]⁺ |
| 102 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 85 | [CH₃COCH₂CO]⁺ |
| 57 | [C₄H₉]⁺ (Isobutyl cation) |
| 43 | [CH₃CO]⁺ (Acylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: The sample is transferred to a 5 mm NMR tube.
-
Data Acquisition: The NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope, and proton decoupling is applied.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[3]
-
Instrumentation: The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a volatile organic solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: The sample solution is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system. Electron ionization (EI) is a common method for generating ions of small organic molecules.
-
Data Acquisition: The mass spectrometer is set to scan over a desired mass range (e.g., m/z 10-200). The instrument separates the ions based on their mass-to-charge ratio and detects their relative abundance.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
1H NMR spectrum of isobutyl acetoacetate
An In-depth Technical Guide to the 1H NMR Spectrum of Isobutyl Acetoacetate (B1235776)
Introduction
Isobutyl acetoacetate (IBAA) is a β-keto ester widely utilized as an intermediate in the synthesis of pharmaceuticals, fragrances, and flavorings.[1] A critical analytical technique for the characterization of IBAA is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, with a focus on its most prominent feature: keto-enol tautomerism.
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers.[2][3] This dynamic equilibrium is observable by ¹H NMR spectroscopy because the rate of interconversion between the two forms is slow on the NMR timescale.[2] Consequently, distinct sets of signals for both the keto and enol forms are present in the spectrum, providing a wealth of structural information and allowing for the quantification of the tautomeric ratio. The position of this equilibrium is influenced by factors such as solvent and temperature.[3][4]
Data Presentation: ¹H NMR Spectral Data
The following tables summarize the quantitative ¹H NMR data for the keto and enol tautomers of this compound, as observed in a deuterated chloroform (B151607) (CDCl₃) solution.[5]
Table 1: ¹H NMR Data for this compound (Keto Tautomer)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ha (-C(O)CH ₃) | 2.28 | Singlet (s) | - | 3H |
| Hb (-C(O)CH ₂C(O)-) | 3.47 | Singlet (s) | - | 2H |
| Hc (-OCH ₂CH-) | 3.92 | Doublet (d) | ~7.0 | 2H |
| Hd (-OCH₂CH -) | 1.95 | Multiplet (m) | ~7.0 | 1H |
| He (-CH(CH ₃)₂) | 0.94 | Doublet (d) | ~7.0 | 6H |
Note: The multiplicity and coupling constants for Hc, Hd, and He are based on typical values for isobutyl groups, as precise values were not detailed in the source spectra. Vicinal coupling for protons on sp³ hybridized carbons is typically 6-8 Hz.[5]
Table 2: ¹H NMR Data for this compound (Enol Tautomer)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hf (-OH ) | 12.11 | Singlet (s, broad) | - | 1H |
| Hg (=CH -) | 5.01 | Singlet (s) | - | 1H |
| Hh (=C(OH )CH ₃) | 1.96 | Singlet (s) | - | 3H |
| Hi (-OCH ₂CH-) | 3.91 | Doublet (d) | ~7.0 | 2H |
| Hj (-OCH₂CH -) | 1.95 | Multiplet (m) | ~7.0 | 1H |
| Hk (-CH(CH ₃)₂) | 0.92 | Doublet (d) | ~7.0 | 6H |
Note: The broadness of the enolic proton signal (Hf) is characteristic and due to hydrogen bonding and potential chemical exchange. The isobutyl protons of the enol form (Hi, Hj, Hk) often overlap with those of the more abundant keto form.
Molecular Structure and Tautomerism
The diagrams below illustrate the structures of the keto and enol tautomers with assigned protons and the equilibrium between them.
References
An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of β-Keto Esters, with Isobutyl Acetoacetate as a Case Study
Disclaimer: Despite extensive searches, publicly available, detailed ¹³C NMR chemical shift data for isobutyl acetoacetate (B1235776) with explicit peak assignments could not be located. To fulfill the core requirements of this guide, ethyl acetoacetate, a closely related and well-documented β-keto ester, will be used as a representative example for data presentation and analysis. The experimental protocols and general principles described herein are fully applicable to isobutyl acetoacetate.
Introduction
This compound is a β-keto ester of significant interest in organic synthesis and as a flavoring agent. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides a detailed overview of the ¹³C NMR chemical shifts characteristic of β-keto esters, supported by experimental protocols and data visualization, to aid researchers, scientists, and drug development professionals in their work.
Keto-Enol Tautomerism in β-Keto Esters
A key feature of β-keto esters like this compound is their existence as a dynamic equilibrium of two tautomeric forms: the keto and the enol forms. This equilibrium is influenced by factors such as the solvent, temperature, and concentration. The presence of both tautomers is readily observable in NMR spectra, with distinct signals corresponding to the carbon nuclei in each form.
Caption: Keto-enol tautomerism in a generic β-keto ester.
¹³C NMR Chemical Shift Data of Ethyl Acetoacetate (Representative Example)
The following table summarizes the ¹³C NMR chemical shifts for the keto and enol forms of ethyl acetoacetate, a representative β-keto ester. The carbon numbering scheme is provided in the accompanying diagram.
| Carbon Atom | Keto Form (δ, ppm) | Enol Form (δ, ppm) |
| C1 | ~201 | - |
| C2 | ~50 | ~90 |
| C3 | ~167 | ~172 |
| C4 | ~30 | ~20 |
| C5 (Ester O-CH₂) | ~61 | ~60 |
| C6 (Ester CH₃) | ~14 | ~14 |
Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions.
Caption: Carbon numbering for ethyl acetoacetate.
Experimental Protocols for ¹³C NMR Spectroscopy of β-Keto Esters
The following is a detailed methodology for acquiring ¹³C NMR spectra of β-keto esters such as this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Other deuterated solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the sample's solubility and the desired study of solvent effects on tautomeric equilibrium.
-
Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Nucleus: Observe the ¹³C nucleus.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of carbon chemical shifts in β-keto esters.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a reasonable starting point. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
-
Processing Parameters:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Caption: Experimental workflow for ¹³C NMR analysis.
Conclusion
This technical guide has outlined the key aspects of ¹³C NMR spectroscopy as it applies to β-keto esters, using ethyl acetoacetate as a stand-in for this compound due to the current lack of publicly accessible, detailed data for the latter. The provided information on keto-enol tautomerism, representative chemical shifts, and a comprehensive experimental protocol offers a solid foundation for researchers and professionals working with these compounds. The principles and methodologies described are directly transferable and should enable the successful acquisition and interpretation of ¹³C NMR spectra for this compound and other related molecules.
FT-IR Analysis of Isobutyl Acetoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of isobutyl acetoacetate (B1235776). This guide details the underlying principles, experimental protocols, and data interpretation pertinent to researchers and professionals in drug development and chemical analysis.
Introduction to FT-IR Spectroscopy of Isobutyl Acetoacetate
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of molecular compounds. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique "fingerprint" of the molecule's vibrational modes. This technique is particularly valuable for the analysis of this compound, a β-keto ester, due to its ability to elucidate its molecular structure and investigate the dynamic equilibrium of its keto-enol tautomerism.
This compound (IBAA) exists as a mixture of two tautomeric forms: the keto form and the enol form. The position of this equilibrium is influenced by factors such as solvent polarity and temperature. FT-IR spectroscopy allows for the identification and characterization of both tautomers by revealing characteristic absorption bands for their respective functional groups.
Key Functional Group Vibrations
The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its primary functional groups. The presence of both keto and enol forms in equilibrium results in a more complex spectrum than a simple ester or ketone.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Tautomeric Form | Intensity |
| 3100 - 2900 | C-H Stretching | Alkyl (isobutyl and acetyl groups) | Keto & Enol | Strong |
| ~1740 | C=O Stretching (Ester) | Ester | Keto | Strong |
| ~1715 | C=O Stretching (Ketone) | Ketone | Keto | Strong |
| ~1650 | C=C Stretching | Alkene | Enol | Medium |
| ~1600 | C=O Stretching (Hydrogen-bonded) | Conjugated Carbonyl | Enol | Strong |
| 1300 - 1000 | C-O Stretching | Ester | Keto & Enol | Strong |
Experimental Protocol for FT-IR Analysis
A detailed and standardized experimental protocol is crucial for obtaining high-quality and reproducible FT-IR spectra of this compound.
Sample Preparation
This compound is a liquid and can be analyzed directly with minimal preparation.[1] The choice of method depends on the instrumentation available and the specific requirements of the analysis.
-
Neat Liquid (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean and free of any residual contaminants.[1]
-
Apply a small drop of this compound directly onto the center of the ATR crystal.
-
If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Neat Liquid (Transmission):
-
Place a drop of this compound between two infrared-transparent salt plates (e.g., NaCl or KBr).[1]
-
Gently press the plates together to form a thin, uniform liquid film.
-
Mount the salt plates in the spectrometer's sample holder.
-
-
Solution:
-
Prepare a 5-10% (v/v) solution of this compound in a suitable infrared-transparent solvent (e.g., chloroform (B151607) or carbon tetrachloride).[1]
-
Fill a liquid transmission cell of known path length with the solution.
-
Ensure there are no air bubbles in the light path.
-
Instrumentation and Data Acquisition
-
Instrument Purge: Purge the spectrometer's sample compartment with dry nitrogen or air to minimize interference from atmospheric water vapor and carbon dioxide.[1]
-
Background Spectrum: Acquire a background spectrum using the empty ATR crystal, clean salt plates, or the pure solvent in the transmission cell.[1] This is essential for correcting the sample spectrum.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder.
-
Data Collection: Acquire the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.[1] To improve the signal-to-noise ratio, co-add 16 to 32 scans.[1]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[1]
Data Interpretation and Analysis
The resulting FT-IR spectrum should be analyzed to identify the characteristic absorption bands outlined in Table 1. The relative intensities of the keto and enol C=O stretching bands can provide qualitative information about the tautomeric equilibrium. For quantitative analysis, calibration curves based on Beer's Law can be constructed by preparing standards of known concentrations.
Visualizing the Workflow and Molecular Structure
The following diagrams illustrate the experimental workflow for FT-IR analysis and the key vibrational modes of this compound.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Isobutyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation of isobutyl acetoacetate (B1235776). It includes detailed experimental protocols, quantitative data on fragment ions, and a thorough explanation of the fragmentation pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug development, and quality control.
Introduction
Isobutyl acetoacetate is a β-keto ester with applications in various chemical syntheses. Understanding its behavior under mass spectrometric analysis, particularly through electron ionization (EI), is crucial for its identification and quantification in complex matrices. Electron ionization is a hard ionization technique that induces significant fragmentation, providing a detailed structural fingerprint of the analyte. The fragmentation of β-keto esters is primarily governed by cleavages alpha to the carbonyl groups and McLafferty-type rearrangements.
Experimental Protocols
A detailed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methods for the analysis of volatile esters and can be adapted to specific instrumentation.[1]
2.1. Sample Preparation
For analysis, this compound is typically diluted in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
2.2. Gas Chromatography (GC) Conditions
-
Instrument: Perkin Elmer Clarus 680GC or equivalent.[1]
-
Column: Restek Rtx-5ms (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[1]
-
Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and a final hold at 280 °C for 5 minutes.
2.3. Mass Spectrometry (MS) Conditions
-
Instrument: Perkin Elmer 600C MS or equivalent.[1]
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Source Temperature: 200 °C.[1]
-
Scan Range: m/z 40-200.
-
Scan Speed: 200 scans/min.[1]
Quantitative Data Presentation
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The following table summarizes the major peaks observed, with their corresponding mass-to-charge ratios (m/z) and relative intensities.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 43 | 100.0 | [CH₃CO]⁺ |
| 56 | 55.4 | [C₄H₈]⁺• |
| 57 | 45.4 | [C₄H₉]⁺ |
| 85 | 70.2 | [CH₃COCH₂CO]⁺ |
| 103 | 41.1 | [M - C₄H₉O]⁺ |
| 158 | 1.8 | [M]⁺• |
Fragmentation Pathway and Interpretation
The fragmentation of this compound upon electron ionization can be rationalized through a series of characteristic cleavage reactions. The molecular ion ([M]⁺•) is observed at m/z 158, though with low relative intensity, which is common for esters.
The most prominent fragmentation pathways are:
-
α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage. The most abundant peak in the spectrum at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺), formed by cleavage of the C-C bond between the two carbonyl groups. Another significant α-cleavage product is the acylium ion at m/z 85 ([CH₃COCH₂CO]⁺).
-
McLafferty Rearrangement: This is a characteristic fragmentation of molecules containing a carbonyl group and a γ-hydrogen. In this compound, a γ-hydrogen from the isobutyl group can be transferred to the ester carbonyl oxygen, leading to the elimination of a neutral isobutene molecule and the formation of a radical cation at m/z 102. Subsequent loss of a hydrogen atom can lead to the ion at m/z 101. A variation of this rearrangement can also lead to the formation of the isobutene radical cation at m/z 56 .
-
Cleavage of the Isobutyl Group: The C-O bond of the ester can cleave, leading to the formation of the isobutyl cation at m/z 57 ([C₄H₉]⁺).
The following Graphviz diagram illustrates the proposed fragmentation pathway of this compound.
Conclusion
The mass spectrometry fragmentation of this compound is a well-defined process dominated by α-cleavage and McLafferty rearrangements. The resulting mass spectrum provides a unique fingerprint that can be used for the confident identification and quantification of this compound. The experimental protocol and fragmentation data presented in this guide offer a solid foundation for researchers and professionals working with this compound and related β-keto esters.
References
Keto-enol tautomerism in isobutyl acetoacetate
An In-depth Technical Guide on the Keto-Enol Tautomerism of Isobutyl Acetoacetate (B1235776)
Introduction
Keto-enol tautomerism is a fundamental concept in organic chemistry, representing a chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (an alkene with a hydroxyl group).[1] For β-keto esters such as isobutyl acetoacetate, this equilibrium is particularly significant. The enol form is stabilized by the formation of a conjugated π-system and a six-membered intramolecular hydrogen bond, leading to a considerable presence of both tautomers in solution.[2][3] The position of this equilibrium is highly sensitive to environmental factors, most notably the solvent, and has profound implications for the reactivity and spectroscopic properties of the compound.[4][5] This guide provides a comprehensive technical overview of the keto-enol tautomerism in this compound, intended for researchers, scientists, and professionals in drug development.
Quantitative Analysis of Tautomeric Equilibrium
The most accurate and widely used method for determining the ratio of keto to enol tautomers is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[2] The interconversion between the keto and enol forms is slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[5][6] While specific quantitative data for this compound is not extensively available in the literature, the behavior of analogous β-keto esters, such as ethyl acetoacetate, provides a strong basis for understanding its tautomeric equilibrium. The following table summarizes expected trends and representative data for the percentage of the enol form in various solvents, which are applicable to this compound.
Table 1: Solvent Effects on the Keto-Enol Equilibrium of Acetoacetate Esters
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Expected % Enol (Qualitative for this compound) | Representative % Enol (Ethyl Acetoacetate) |
| Non-polar (e.g., CCl₄, Benzene) | Low | Enol | High | 46% (in CCl₄) |
| Polar Aprotic (e.g., Acetone, DMSO) | High | Keto | Intermediate | 7% (in Acetone) |
| Polar Protic (e.g., Water, Methanol) | High | Keto | Low | <1% (in Water) |
Note: The equilibrium is dynamic and also influenced by temperature and concentration.
Experimental Protocols
Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
This protocol details the methodology for quantifying the tautomeric composition of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube.
-
For accurate chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.
-
Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 5 seconds is recommended to ensure accurate integration.
3. Spectral Analysis and Data Interpretation:
-
Identify Key Resonances:
-
Keto Form: Look for the characteristic singlet of the α-methylene protons (-CH₂-) adjacent to the two carbonyl groups, typically in the range of 3.4-3.6 ppm.
-
Enol Form: Identify the singlet of the vinylic proton (=CH-) around 5.0-5.1 ppm and the broad singlet of the enolic hydroxyl proton (-OH) which can appear far downfield (12-13 ppm) due to intramolecular hydrogen bonding.[6]
-
-
Integration:
-
Carefully integrate the area of the α-methylene proton signal of the keto form and the vinylic proton signal of the enol form.
-
-
Calculation of Tautomer Percentages and Equilibrium Constant (Keq):
-
The mole ratio of the tautomers can be determined from the integrated signal areas. Note that the keto form's α-methylene signal represents two protons, while the enol's vinylic signal represents one proton.
-
% Enol = [Integration(enol =CH) / (Integration(enol =CH) + (Integration(keto -CH₂-)/2))] * 100
-
% Keto = 100 - % Enol
-
Keq = [Enol] / [Keto] = % Enol / % Keto
-
Visualization of Tautomerism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the keto-enol tautomerism of this compound and the experimental workflow for its analysis.
Caption: Keto-enol tautomerism of this compound.
Caption: Workflow for ¹H NMR analysis of tautomeric equilibrium.
Factors Influencing the Equilibrium
-
Solvent Polarity: This is a dominant factor. Polar solvents, especially those capable of hydrogen bonding, can solvate the keto form more effectively, thus stabilizing it and shifting the equilibrium in its favor.[4][5] Non-polar solvents do not disrupt the internal hydrogen bond of the enol form, making it the more stable tautomer in such environments.[2]
-
Temperature: Changes in temperature can alter the position of the equilibrium. A variable temperature NMR study can provide thermodynamic parameters (ΔH° and ΔS°) for the tautomerization process.[7]
-
Concentration: In some cases, intermolecular hydrogen bonding can become significant at higher concentrations, potentially affecting the equilibrium.
-
Substituent Effects: The nature of the ester group (isobutyl in this case) can have a minor influence on the equilibrium compared to the effects of the solvent.
Conclusion
The keto-enol tautomerism of this compound is a dynamic equilibrium significantly influenced by the surrounding chemical environment, particularly the solvent. A thorough understanding and quantification of this equilibrium are crucial for predicting its chemical behavior and for applications in synthesis and drug development. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, providing clear, quantitative data on the tautomeric composition. The principles and protocols outlined in this guide provide a robust framework for the investigation of this important chemical phenomenon.
References
An In-depth Technical Guide to the Physical Properties of Isobutyl Acetoacetate
This guide provides a comprehensive overview of the key physical properties of isobutyl acetoacetate (B1235776), specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document outlines the experimentally determined values for these properties, details the methodologies for their measurement, and presents logical workflows for these experimental procedures.
Physical Properties of Isobutyl Acetoacetate
This compound, also known as 2-methylpropyl 3-oxobutanoate, is a colorless liquid with a sweet, fruity, brandy-like odor.[1][2] It is utilized as a flavoring agent and as an intermediate in the production of pharmaceuticals.[2]
Quantitative Data
The boiling point and density of this compound have been determined under various conditions. The following tables summarize these findings for easy reference and comparison.
Table 1: Boiling Point of this compound
| Boiling Point (°C) | Pressure (mmHg) | Source |
| 196.0 | 760 | PubChem[1] |
| 199.4 | 760 | LookChem[3] |
| 100 | 22 | lifechem pharma[4], Sigma-Aldrich[5], ChemicalBook[6][7] |
| 84.5 | 11 | ECHEMI[2] |
Table 2: Density of this compound
| Density (g/cm³) | Temperature (°C) | Source |
| 0.9697 | 25 | ECHEMI[2] |
| 0.98 | 25 | lifechem pharma[4], Sigma-Aldrich[5] |
| 0.979 | Not Specified | LookChem[3] |
Experimental Protocols
The accurate determination of physical properties such as boiling point and density is fundamental in chemical research. The following sections detail the standard methodologies for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] This property is a crucial indicator of purity. Several methods can be employed for its determination.
1. Micro Boiling Point Determination (Capillary Method):
This method is suitable when only a small sample of the liquid is available.
-
Apparatus: Thiele tube or a beaker with a high-boiling point liquid (e.g., paraffin (B1166041) oil), thermometer, small test tube, and a capillary tube sealed at one end.[9][10][11]
-
Procedure:
-
A small amount of the liquid is placed in the small test tube.
-
The capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and immersed in the heating bath (Thiele tube or oil bath).
-
The bath is heated slowly and stirred to ensure uniform temperature distribution.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued (B1498344) when a steady stream of bubbles is observed.
-
The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[10][12]
-
2. Simple Distillation Method:
This method is used when a larger volume of the liquid is available and also serves to purify the liquid.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heating source.[8]
-
Procedure:
-
The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The liquid is heated, and the temperature is recorded when the vapor condensation rate is steady and the temperature reading is stable. This stable temperature is the boiling point.[11]
-
Determination of Density
Density is the mass of a substance per unit volume.
1. Using a Graduated Cylinder and Balance:
This is a straightforward method for determining density.
-
Apparatus: Graduated cylinder and an electronic balance.[13][14]
-
Procedure:
-
The mass of a clean, dry graduated cylinder is measured using the electronic balance.
-
A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder with the liquid is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.[13][14] For improved accuracy, multiple measurements can be taken and averaged.[14]
-
2. Using a Pycnometer (Density Bottle):
This method provides more accurate results.
-
Apparatus: A pycnometer (a small glass flask with a fitted glass stopper with a capillary tube) and an electronic balance.
-
Procedure:
-
The mass of the clean, dry, and empty pycnometer is determined.
-
The pycnometer is filled with the liquid, and the stopper is inserted, allowing excess liquid to exit through the capillary. The outside is wiped dry.
-
The mass of the filled pycnometer is measured.
-
The mass of the liquid is determined by subtraction.
-
The volume of the pycnometer is determined by repeating the procedure with a liquid of known density (e.g., distilled water).
-
The density of the sample liquid is then calculated.
-
Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Density Determination.
Logical Relationship Diagram
The physical properties of a substance are influenced by several factors. The following diagram illustrates the key relationships affecting boiling point and density.
Caption: Factors Influencing Physical Properties.
References
- 1. This compound | C8H14O3 | CID 522677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound|lookchem [lookchem.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. This compound = 98.0 GC 7779-75-1 [sigmaaldrich.com]
- 6. This compound CAS#: 7779-75-1 [m.chemicalbook.com]
- 7. This compound | 7779-75-1 [chemicalbook.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of Isobutyl Acetoacetate from Isobutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of isobutyl acetoacetate (B1235776) from isobutyl acetate (B1210297). The core of this transformation is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. This document details the underlying reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data. Visualizations of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the process. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a thorough understanding of this specific ester condensation.
Introduction
Isobutyl acetoacetate is a valuable β-keto ester intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis is most commonly achieved through the self-condensation of isobutyl acetate in the presence of a strong base. This reaction, known as the Claisen condensation, is a robust and well-established method for the formation of β-keto esters.[1][2][3][4] This guide will focus on the practical aspects of this synthesis, providing the necessary information for its successful implementation in a laboratory setting.
Reaction Mechanism: The Claisen Condensation
The synthesis of this compound from isobutyl acetate proceeds via the Claisen condensation mechanism. This reaction involves the enolization of one molecule of the ester, which then acts as a nucleophile to attack the carbonyl group of a second ester molecule. The key steps are outlined below:
-
Enolate Formation: A strong base, typically sodium isobutoxide, abstracts an α-proton from a molecule of isobutyl acetate to form a resonance-stabilized enolate. Sodium isobutoxide is the preferred base to prevent transesterification side reactions.[1]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second molecule of isobutyl acetate, forming a tetrahedral intermediate.
-
Elimination of the Alkoxide: The tetrahedral intermediate collapses, eliminating an isobutoxide ion and forming the β-keto ester, this compound.
-
Deprotonation of the β-Keto Ester: The newly formed this compound is more acidic than isobutanol, and the isobutoxide base will deprotonate it to form a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.
-
Protonation: A final workup with a weak acid is required to protonate the enolate and yield the final this compound product.
Reaction Pathway Diagram
Caption: Claisen condensation pathway for this compound synthesis.
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Isobutyl acetate (dry, ≥98%)
-
Sodium metal
-
Anhydrous isobutanol
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction, optional)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus (for purification)
-
Procedure
Step 1: Preparation of Sodium Isobutoxide
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place clean, dry sodium metal pieces in anhydrous isobutanol. The reaction is exothermic.
-
Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium isobutoxide in isobutanol.
Step 2: Claisen Condensation
-
To the freshly prepared sodium isobutoxide solution, add dry isobutyl acetate dropwise from the dropping funnel while stirring.
-
After the addition is complete, heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly add glacial acetic acid to neutralize the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
Step 4: Purification
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize the key physical and spectral properties of isobutyl acetate and this compound.
Table 1: Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| Isobutyl Acetate | C₆H₁₂O₂ | 116.16 | 118 | 0.875 |
| This compound | C₈H₁₄O₃ | 158.19 | 100 (at 22 mmHg) | 0.98 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| ¹H NMR | Data available in spectral databases such as NIST and SpectraBase.[10] |
| ¹³C NMR | Data available in spectral databases such as NIST and SpectraBase.[10] |
| IR (Infrared) | Characteristic peaks for C=O (ester and ketone) and C-O stretching. |
Note: Specific peak assignments for NMR and IR should be referenced from dedicated spectral databases.
Safety Considerations
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Isobutyl Acetate and Isobutanol: Flammable liquids. Avoid inhalation and contact with skin and eyes.
-
Sodium Isobutoxide: Corrosive and moisture-sensitive.
-
General Precautions: The entire procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
The synthesis of this compound from isobutyl acetate via the Claisen condensation is a classic and effective method for the preparation of this important β-keto ester. By understanding the reaction mechanism and following a carefully constructed experimental protocol, researchers can reliably produce this valuable synthetic intermediate. The quantitative data provided in this guide serves as a useful reference for the characterization of the final product. Adherence to strict safety protocols is paramount throughout the entire synthetic process.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. dir.ca.gov [dir.ca.gov]
- 8. lifechempharma.com [lifechempharma.com]
- 9. scbt.com [scbt.com]
- 10. This compound | C8H14O3 | CID 522677 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Isobutyl Acetoacetate via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isobutyl acetoacetate (B1235776) through the Claisen condensation of isobutyl acetate (B1210297). This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in synthetic chemistry and drug development.
Introduction
Isobutyl acetoacetate is a valuable β-keto ester intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that provides an efficient route to β-keto esters through the base-catalyzed self-condensation of enolizable esters.[1][2] This guide will focus on the practical synthesis of this compound from isobutyl acetate.
Reaction Principle and Mechanism
The Claisen condensation proceeds through the nucleophilic acyl substitution of an ester enolate onto the carbonyl carbon of a second ester molecule.[3][4] The reaction is typically promoted by a strong base, such as a sodium alkoxide corresponding to the alcohol portion of the ester to prevent transesterification.[1] For the synthesis of this compound, sodium isobutoxide is the preferred base. The driving force for this equilibrium-limited reaction is the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester, by the alkoxide base.[2][5] Subsequent acidification yields the final product.
The overall reaction is as follows:
2 * Isobutyl Acetate --(1. Sodium Isobutoxide, 2. H₃O⁺)--> this compound + Isobutanol
Quantitative Data
Accurate physical and spectroscopic data are critical for the identification and quality control of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [6] |
| Molecular Weight | 158.19 g/mol | [6] |
| Boiling Point | 196 °C @ 760 mmHg | [6] |
| Density | 0.97 g/cm³ | [6] |
| Refractive Index | 1.422-1.432 | [6] |
Spectroscopic Data:
| Spectrum | Key Peaks/Shifts (ppm) |
| ¹H NMR (CDCl₃) | δ 0.93 (d, 6H), 1.95 (m, 1H), 2.26 (s, 3H), 3.45 (s, 2H), 3.92 (d, 2H) |
| ¹³C NMR (CDCl₃) | δ 19.0, 27.8, 30.2, 49.9, 71.3, 167.1, 200.7 |
Experimental Protocols
The following protocols are adapted from established procedures for Claisen condensations and the preparation of sodium alkoxides.[7]
Preparation of Sodium Isobutoxide
Materials:
-
Sodium metal
-
Anhydrous isobutanol
-
Anhydrous toluene (B28343) (optional, as a high-boiling solvent)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to anhydrous isobutanol in a flask equipped with a reflux condenser.
-
The reaction will proceed with the evolution of hydrogen gas. The rate can be controlled by the rate of sodium addition and external cooling if necessary.
-
For a more controlled reaction, sodium can be added to a solution of isobutanol in a high-boiling inert solvent like toluene.
-
Once all the sodium has reacted, the resulting solution of sodium isobutoxide in isobutanol (or toluene) can be used directly in the Claisen condensation.
Synthesis of this compound
Materials:
-
Isobutyl acetate
-
Sodium isobutoxide solution (prepared as in 4.1)
-
Anhydrous diethyl ether or THF
-
Dilute hydrochloric acid or acetic acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place the freshly prepared sodium isobutoxide solution.
-
Add isobutyl acetate dropwise to the stirred solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for several hours to drive the reaction to completion.
-
Cool the reaction mixture to room temperature and then quench by pouring it into a mixture of ice and dilute acid (e.g., HCl or acetic acid) with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or another suitable solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of the Claisen condensation for this compound synthesis.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Mechanism of isobutyl acetoacetate formation
An In-depth Technical Guide on the Mechanism of Isobutyl Acetoacetate (B1235776) Formation
Introduction
Isobutyl acetoacetate (IBAA), systematically known as 2-methylpropyl 3-oxobutanoate, is a β-keto ester recognized for its sweet, winey, and slightly fruity aroma.[1] It serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries. For instance, it has been utilized as a reactant in the preparation of β-annulated 1,4-dihydropyridine (B1200194) derivatives, which act as TGF-β signaling inhibitors.[1] This guide provides a detailed examination of the core chemical mechanisms for the formation of this compound, complete with experimental protocols, quantitative data, and process visualizations tailored for researchers and professionals in drug development.
Core Synthesis Mechanisms
The formation of this compound is primarily achieved through two well-established synthetic routes: the Claisen condensation of isobutyl acetate (B1210297) and the transesterification of an acetoacetic ester with isobutanol.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. In the synthesis of this compound, this involves the self-condensation of isobutyl acetate. The reaction requires at least one of the reactants to have an α-proton (a hydrogen atom on the carbon adjacent to the carbonyl group).
Mechanism: The mechanism proceeds in three key steps:
-
Enolate Formation: A strong base, such as sodium isobutoxide (NaOiBu), removes an acidic α-proton from a molecule of isobutyl acetate to form a resonance-stabilized enolate.
-
Nucleophilic Acyl Substitution: The resulting enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second isobutyl acetate molecule. This forms a tetrahedral intermediate, which then collapses, eliminating an isobutoxide leaving group.
-
Deprotonation: The newly formed this compound has highly acidic protons on the methylene (B1212753) group between the two carbonyls (pKa ≈ 11). The isobutoxide generated in the previous step rapidly deprotonates this position, forming a stable enolate. This final, irreversible acid-base step drives the reaction to completion. An acidic workup is required to protonate this enolate and yield the final product.
Caption: Logical workflow of the Claisen condensation for this compound synthesis.
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. To form this compound, a more readily available acetoacetate, such as ethyl acetoacetate or methyl acetoacetate, is reacted with isobutanol. This reaction is typically catalyzed by an acid (e.g., BF₃·OEt₂, H₂SO₄) or a base.[2][3] Acid-catalyzed transesterification is common for β-keto esters.
Mechanism (Acid-Catalyzed):
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the ethyl acetoacetate, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A molecule of isobutanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the isobutanol-derived hydroxyl group to the ethoxy group, converting it into a good leaving group (ethanol).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final this compound product.
Caption: Acid-catalyzed transesterification pathway for this compound synthesis.
Data Presentation
Quantitative data for this compound and related synthesis reactions are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₄O₃ | [4] |
| Molecular Weight | 158.195 g/mol | [4] |
| Boiling Point | 100 °C @ 22 mmHg | [1][4] |
| Density | 0.98 g/mL @ 25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.424 | [1] |
| Flash Point | 173 °F (78.3 °C) | [1][4] |
| Odor | Sweet, winey, brandy-like | [1] |
| Solubility | Insoluble in water; soluble in alcohol and oils |[1] |
Table 2: Representative Conditions for Transesterification of β-Keto Esters
| Reactants | Catalyst | Catalyst Loading | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl Acetoacetate + Various Alcohols | BF₃·OEt₂ | 15 mol% | Reflux in Toluene (B28343) | 4-7 h | Good to Excellent | [2] |
| Ethyl Acetoacetate + Butanol | NH₂-MK10-Bpy-Mn | 2.0 wt% | 110 °C | 7 h | 96.1% | [2] |
| Ethyl Acetoacetate + Cyclohexanol | Borate/Zirconia | - | - | - | High |[3] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound.
Protocol 1: Synthesis via Claisen-type Condensation
This protocol is adapted from the general principles of Claisen condensation for ester synthesis.
Materials:
-
Anhydrous Isobutanol
-
Sodium metal (handle with extreme caution)
-
Isobutyl acetate (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Apparatus:
-
Three-neck round-bottom flask
-
Reflux condenser with drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Isobutoxide: In a dry, nitrogen-flushed three-neck flask equipped with a reflux condenser and magnetic stirrer, add anhydrous isobutanol. Carefully add small, freshly cut pieces of sodium metal to the alcohol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Stir until all the sodium has reacted to form a solution of sodium isobutoxide.
-
Condensation Reaction: Cool the solution in an ice bath. Add anhydrous isobutyl acetate dropwise from the addition funnel over 30-60 minutes with vigorous stirring.
-
Reflux: After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 2-3 hours to drive the reaction to completion.
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice. Acidify the aqueous mixture to a pH of ~5-6 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Protocol 2: Synthesis via Acid-Catalyzed Transesterification
This protocol is based on established methods for the transesterification of β-keto esters using a Lewis acid catalyst.[2]
Materials:
-
Ethyl acetoacetate
-
Isobutanol (excess, e.g., 3-4 equivalents)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Toluene (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Apparatus:
-
Round-bottom flask
-
Reflux condenser with drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add ethyl acetoacetate, excess isobutanol, and anhydrous toluene (as solvent).
-
Catalyst Addition: Place the flask in an ice bath and slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (approx. 15 mol%) to the stirred solution under a nitrogen atmosphere.
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using TLC or GC analysis. The reaction typically takes 4-7 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Dilute the mixture with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by fractional distillation under reduced pressure to yield pure this compound.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Isobutyl acetoacetate safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Isobutyl Acetoacetate (B1235776)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for isobutyl acetoacetate (CAS No. 7779-75-1), a compound used as a building block in the preparation of various derivatives, including those used as TGF-β signaling inhibitors. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in a laboratory or drug development setting.
Chemical and Physical Properties
This compound is a clear, colorless liquid with a sweet, fruity, or brandy-like odor.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7779-75-1 | [2][3] |
| EC Number | 231-937-5 | [3] |
| Molecular Formula | C₈H₁₄O₃ | [2][4] |
| Molecular Weight | 158.19 g/mol | [2][4] |
| Appearance | Clear colorless liquid | [1] |
| Boiling Point | 196 °C @ 760 mmHg100 °C @ 22 mmHg | [4][1][2] |
| Flash Point | 78 °C / 172.4 °F (closed cup) | [5][6] |
| Density | 0.98 g/mL at 25 °C | [1][2] |
| Vapor Pressure | 0.342 mmHg @ 25 °C | [2] |
| Solubility | Insoluble in water; Soluble in alcohol and oils. | [1][7] |
| Storage Class | Combustible liquids | [6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3] |
The GHS label for containers of this compound includes a warning signal word and specific pictograms to communicate these hazards visually.
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent exposure and maintain the chemical's stability.
Handling:
-
Ventilation: Use in a well-ventilated area. Employ local exhaust ventilation to prevent the generation and accumulation of vapor or mist.[3]
-
Personal Hygiene: Wash hands and skin thoroughly after handling.[3] Do not eat, drink, or smoke in work areas.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3] Use explosion-proof equipment and take precautionary measures against static discharge.[3]
-
Contact Avoidance: Avoid contact with skin, eyes, and clothing.[3]
Storage:
-
Container: Keep the container tightly closed in a dry place.[3][8]
-
Conditions: Store in a cool, well-ventilated, and shaded area.[3]
-
Incompatibilities: There is no specific information available on incompatible materials.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure during handling. The choice of equipment depends on the specific task, potential for exposure, and concentration of the substance.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with government standards.[3][6]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or for tasks with a high potential for vapor inhalation, use a gas mask or respirator with a suitable filter (e.g., type ABEK (EN14387) respirator filter).[3][6] All respiratory protection must be used in accordance with a comprehensive respiratory protection program.
First Aid Measures
In the event of exposure, immediate first aid is crucial.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical advice/attention.[3] |
| Skin Contact | Take off all contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with plenty of water for several minutes. If contact lenses are present and easy to remove, take them out. If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Rinse the mouth. Get medical advice/attention.[3] |
Fire and Accidental Release Measures
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).[3]
-
Special Protective Equipment: Firefighters should use personal protective equipment and evacuate personnel to safe areas.[3]
Accidental Release Measures:
-
Personal Precautions: Wear suitable protective equipment. Ensure adequate ventilation and keep people away from the spill area.[3]
-
Environmental Precautions: Prevent the product from entering drains.[3]
-
Cleanup Methods: Absorb the spill with a suitable inert material. Collect the absorbed material for disposal.[3]
References
- 1. This compound | 7779-75-1 [chemicalbook.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | C8H14O3 | CID 522677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 乙酰乙酸异丁酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. file1.lookchem.com [file1.lookchem.com]
An In-depth Technical Guide to Isobutyl Acetoacetate for Researchers and Drug Development Professionals
Introduction: Isobutyl acetoacetate (B1235776) is a versatile organic compound that serves as a key building block in various chemical syntheses, particularly in the pharmaceutical and flavor industries. Its characteristic ester and ketone functional groups allow it to participate in a wide range of reactions, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug development.
Chemical Identification and Synonyms
Isobutyl acetoacetate is systematically known as 2-methylpropyl 3-oxobutanoate. It is a colorless liquid with a fruity, wine-like odor.
CAS Number: 7779-75-1[1][2][3][4][5]
Synonyms:
-
Isobutyl 3-ketobutanoate[4]
-
ACIB[5]
-
IBAA[5]
-
3-Oxobutyric acid isobutyl ester[5]
-
3-Oxobutanoic acid isobutyl ester[5]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [1][4] |
| Molecular Weight | 158.19 g/mol | [1][2] |
| Density | 0.98 g/mL at 25 °C | [7] |
| Boiling Point | 100 °C at 22 mmHg | [7][8] |
| 196 °C at 760 mmHg | [3][7] | |
| Melting Point | -177 to -179 °C (solvent: diethyl ether) | [1][3][4] |
| Flash Point | 78.3 °C (173 °F) | [1][8] |
| Refractive Index (n²⁰/D) | 1.424 | [3][7] |
| Vapor Pressure | 0.342 mmHg at 25 °C | [4][8] |
| Water Solubility | Insoluble | [1][7] |
| Solubility in Organic Solvents | Soluble in alcohol and oils | [1][7] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
-
¹H NMR: Proton nuclear magnetic resonance data is available and provides detailed information about the hydrogen atoms in the molecule.[3][6]
-
¹³C NMR: Carbon-13 nuclear magnetic resonance data is also available for structural elucidation.[3]
-
FTIR: Fourier-transform infrared spectroscopy data reveals the presence of key functional groups.[3][8]
Experimental Protocols: Synthesis of this compound
One documented method for the synthesis of this compound, particularly as an intermediate for the drug Nisoldipine, involves the reaction of isobutyl ether with diketene (B1670635).[2]
Materials:
-
Reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel
-
Isobutyl ether
-
Methylamine (65-70% mass percentage)
-
Diketene
-
Salt solution (e.g., sodium bromide or potassium nitrate (B79036) solution) for washing
-
Dehydrating agent (e.g., anhydrous potassium carbonate or anhydrous calcium sulfate)
-
Vacuum distillation apparatus
Procedure:
-
Charge the reaction vessel with 10.6 mol of isobutyl ether and 3-3.2 mol of methylamine.
-
Set the stirring speed to 160-190 rpm and heat the solution to 85-90 °C.
-
Slowly add 10.6-10.8 mol of diketene dropwise over a period of 4-5 hours, maintaining the reaction temperature at 85-88 °C.
-
After the addition is complete, continue to reflux the mixture for 4 hours, at which point the reaction liquid should turn brown.
-
Cool the solution to 35-40 °C.
-
Wash the solution with a salt solution.
-
Dehydrate the organic layer using a suitable dehydrating agent.
-
Perform vacuum distillation, collecting the fraction at 109-115 °C to obtain this compound.[2]
Applications in Drug Development
This compound is a significant intermediate in the pharmaceutical industry.[9] A notable application is in the synthesis of dihydropyridine-type calcium channel blockers, such as Nisoldipine.[2] Nisoldipine is used in the treatment of hypertension and chronic angina pectoris.[10] It functions by blocking the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.[7]
The synthesis of Nisoldipine is achieved through the Hantzsch dihydropyridine (B1217469) synthesis.[7] In this multi-component reaction, this compound is one of the key reactants.
Hantzsch Dihydropyridine Synthesis of Nisoldipine
The logical workflow for the synthesis of Nisoldipine using this compound is depicted in the following diagram.
Caption: Hantzsch synthesis pathway for Nisoldipine.
This reaction involves the condensation of an aldehyde (2-nitrobenzaldehyde), a β-ketoester (this compound and methyl acetoacetate), and a source of ammonia.[7] This synthesis highlights the importance of this compound as a precursor in the creation of therapeutically significant molecules.
References
- 1. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 2. CN106397197A - Synthesis method of m-nisoldipine drug intermediate-isobutyl acetoacetate - Google Patents [patents.google.com]
- 3. This compound | C8H14O3 | CID 522677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 7779-75-1: this compound | CymitQuimica [cymitquimica.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. This compound(7779-75-1) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound(7779-75-1) IR Spectrum [m.chemicalbook.com]
- 9. lifechempharma.com [lifechempharma.com]
- 10. Nisoldipine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,4-Dihydropyridine Derivatives Using Isobutyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dihydropyridines (DHPs) are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The DHP scaffold is a privileged structure, most notably found in a class of L-type calcium channel blockers used in the management of cardiovascular diseases such as hypertension and angina.[1][2] Beyond their cardiovascular applications, DHP derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.
This document provides detailed protocols for the synthesis of 1,4-dihydropyridine (B1200194) derivatives utilizing isobutyl acetoacetate (B1235776) via the Hantzsch pyridine (B92270) synthesis. The Hantzsch reaction is a classic multi-component reaction that involves the condensation of an aldehyde, a β-ketoester (in this case, isobutyl acetoacetate), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[2][3][4]
Reaction Principle
The Hantzsch synthesis using this compound proceeds through a well-established mechanism. The reaction begins with the formation of two key intermediates: a Knoevenagel condensation product from the reaction of the aldehyde with one equivalent of this compound, and an enamine formed from the reaction of a second equivalent of this compound with ammonia (from ammonium acetate). These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.
Experimental Protocols
General Protocol for the Synthesis of Diisobutyl 4-Aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates
This protocol is a general procedure that can be adapted for various aromatic aldehydes.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
This compound (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol (B145695) (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 eq), this compound (2.0 eq), and ammonium acetate (1.2 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol, to the flask to dissolve the reactants.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure diisobutyl 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
Characterization of Synthesized Compounds
The synthesized 1,4-dihydropyridine derivatives should be characterized using standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum of the compound. Key characteristic peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester group (around 1700 cm⁻¹), and C-H stretching of the alkyl and aromatic groups.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the structure.
-
¹H NMR: Expect signals for the NH proton (a singlet around 8-9 ppm), aromatic protons, the C4-H proton (a singlet around 5 ppm), the isobutyl ester protons, and the methyl protons at C2 and C6.[5]
-
¹³C NMR: Expect signals for the carbonyl carbons of the ester groups, the aromatic carbons, the carbons of the dihydropyridine (B1217469) ring, and the carbons of the isobutyl and methyl groups.[5]
-
-
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the synthesized compound.
-
Representative Spectroscopic Data for a Diisobutyl 4-Aryl-1,4-dihydropyridine-3,5-dicarboxylate:
| Functional Group | **IR (cm⁻¹) ** | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-H | ~3350 | ~8.2 (s, 1H) | - |
| C=O (ester) | ~1740 | - | ~167 |
| Aromatic C-H | ~3030 | ~7.1-7.4 (m) | ~126-148 |
| C4-H | - | ~4.9 (s, 1H) | ~39 |
| O-CH₂ (isobutyl) | - | ~3.8 (d) | ~70 |
| CH (isobutyl) | - | ~1.9 (m) | ~28 |
| CH₃ (isobutyl) | - | ~0.9 (d) | ~19 |
| C2, C6-CH₃ | - | ~2.3 (s, 6H) | ~18 |
Note: The exact chemical shifts and coupling constants will vary depending on the specific aromatic substituent and the solvent used.
Biological Activities and Data
1,4-Dihydropyridine derivatives synthesized using this compound are expected to exhibit a range of biological activities. Below are tables summarizing representative quantitative data for similar DHP derivatives.
Antimicrobial Activity
The antimicrobial activity of 1,4-dihydropyridine derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition against various bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative 1,4-Dihydropyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Staphylococcus aureus | 62.5 | [6] |
| Bacillus subtilis | 125 | [6] | |
| Escherichia coli | 250 | [6] | |
| Pseudomonas aeruginosa | 250 | [6] | |
| Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Staphylococcus aureus | 125 | [6] |
| Bacillus subtilis | 250 | [6] | |
| Escherichia coli | 500 | [6] | |
| Pseudomonas aeruginosa | 500 | [6] |
Table 2: Zone of Inhibition of Representative 1,4-Dihydropyridine Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
| Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Staphylococcus aureus | 15 | [6] |
| Bacillus subtilis | 12 | [6] | |
| Escherichia coli | 10 | [6] | |
| Pseudomonas aeruginosa | 9 | [6] | |
| Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Staphylococcus aureus | 12 | [6] |
| Bacillus subtilis | 10 | [6] | |
| Escherichia coli | 8 | [6] | |
| Pseudomonas aeruginosa | 7 | [6] |
Cytotoxic Activity
The anticancer potential of 1,4-dihydropyridine derivatives is assessed by their cytotoxic activity against various cancer cell lines, typically reported as the half-maximal inhibitory concentration (IC₅₀).
Table 3: Cytotoxic Activity (IC₅₀) of Representative 1,4-Dihydropyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HCT116 (Colon Cancer) | 16.29 | [7] |
| Diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HCT116 (Colon Cancer) | 24.88 | [7] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HCT116 (Colon Cancer) | 19.45 | [7] |
| Diethyl 4-(4-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HCT116 (Colon Cancer) | 28.76 | [7] |
Signaling Pathways and Experimental Workflows
Hantzsch Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 1,4-dihydropyridine derivatives.
Mechanism of Action: L-type Calcium Channel Blockade
1,4-Dihydropyridines primarily exert their cardiovascular effects by blocking L-type voltage-gated calcium channels (VGCCs). This action prevents the influx of Ca²⁺ into smooth muscle cells, leading to vasodilation and a reduction in blood pressure.
Anticancer Mechanism: Inhibition of STAT3 Signaling Pathway
Some 1,4-dihydropyridine derivatives have been shown to exhibit anticancer activity by inhibiting the STAT3 signaling pathway.[8][9][10] Constitutive activation of STAT3 is implicated in various cancers, promoting cell proliferation and survival.
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates Induce Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hantzsch Pyridine Synthesis Utilizing Isobutyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of isobutyl acetoacetate (B1235776) in the Hantzsch pyridine (B92270) synthesis, a cornerstone multi-component reaction for the formation of 1,4-dihydropyridines (DHPs) and subsequently pyridines. The use of isobutyl acetoacetate as the β-keto ester component offers a valuable alternative to the more commonly used ethyl or methyl acetoacetate, allowing for the synthesis of novel DHP derivatives with modified lipophilicity and pharmacokinetic profiles, which is of significant interest in drug discovery and development.
Introduction
The Hantzsch pyridine synthesis, first reported in 1881, is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1] The initial product is a 1,4-dihydropyridine (B1200194), which can then be oxidized to the corresponding pyridine derivative.[1] These heterocyclic scaffolds are of immense importance in medicinal chemistry, with numerous DHP-based drugs commercialized as calcium channel blockers for the treatment of cardiovascular diseases, such as nifedipine (B1678770) and amlodipine.[2]
The choice of the β-keto ester is a critical determinant of the physicochemical properties of the resulting DHP. This compound provides a bulkier, more lipophilic ester group compared to its ethyl counterpart, which can influence the solubility, membrane permeability, and metabolic stability of the final compound. This makes it an attractive building block for the synthesis of new chemical entities with potentially improved therapeutic properties.
Reaction Mechanism and Workflow
The Hantzsch synthesis proceeds through a series of interconnected reactions. Initially, one molecule of this compound condenses with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated ketoester. Simultaneously, a second molecule of this compound reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring.
Reaction Scheme: Hantzsch Pyridine Synthesis
Caption: General workflow of the Hantzsch pyridine synthesis.
Quantitative Data Summary
The following table summarizes representative examples of the Hantzsch synthesis using this compound with various aldehydes. This data highlights the versatility of the reaction and provides a baseline for experimental design.
| Aldehyde | Nitrogen Source | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |
| 5-Formyluracil (B14596) | Ammonium Hydroxide (B78521) | Methanol | None | 18 | Reflux | - | [3] |
| Benzaldehyde | Ammonium Acetate | Ethanol (B145695) | Guanidine HCl | 2 | RT | 90 | [4] |
| 4-Chlorobenzaldehyde | Ammonium Hydroxide | Ethanol | None | 10 | Reflux | - | [5] |
| 4-Methoxybenzaldehyde | Ammonium Hydroxide | Ethanol | None | 5 | Reflux | - | [5] |
| Furfural | Ammonium Hydroxide | Ethanol | None | 4 | Reflux | 75 | [6] |
Note: Yields are for the corresponding dihydropyridine (B1217469) products. The table includes data for analogous reactions with other acetoacetates where specific data for this compound was not available, to provide a broader context of reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of Diisobutyl 1,4-Dihydro-2,6-dimethyl-4-arylpyridine-3,5-dicarboxylates
This protocol is a general guideline and may require optimization for specific aldehydes.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (2.0 mmol)
-
Ammonium acetate (1.2 mmol) or concentrated Ammonium Hydroxide (as specified)
-
Ethanol (10-20 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) supplies
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and the nitrogen source (e.g., ammonium acetate, 1.2 mmol).
-
Solvent Addition: Add ethanol (10-20 mL) to the flask to dissolve the reactants.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 4-18 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure diisobutyl 1,4-dihydro-2,6-dimethyl-4-arylpyridine-3,5-dicarboxylate.
Protocol for the Synthesis of Diisobutyl 1,4-dihydro-2,6-dimethyl-4-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyridine-3,5-dicarboxylate
This specific protocol is adapted from the synthesis of analogous dialkyl 1,4-dihydropyridines.[3]
Materials:
-
5-Formyluracil (1.0 mmol)
-
This compound (2.0 mmol)
-
Concentrated Ammonium Hydroxide
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-formyluracil (1.0 mmol) and this compound (2.0 mmol) in methanol.
-
Addition of Ammonia: Add concentrated ammonium hydroxide to the mixture.
-
Reaction: Reflux the reaction mixture for 18 hours.
-
Work-up and Isolation: After cooling, the product is isolated, which may involve concentration of the solvent and collection of the resulting solid by filtration.
-
Purification: The crude product can be further purified by recrystallization.
Spectroscopic Data
The structural elucidation of the synthesized diisobutyl 1,4-dihydropyridine-3,5-dicarboxylates is confirmed through various spectroscopic techniques. Below are representative spectral data.
Diisobutyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate [7]
-
Molecular Formula: C₂₃H₃₀N₂O₆
-
¹H NMR (CDCl₃, δ): Characteristic signals include those for the isobutyl ester groups (doublets and multiplets for the CH₂ and CH protons, and singlets for the terminal methyl groups), the methyl groups at positions 2 and 6 of the dihydropyridine ring (a singlet), the proton at position 4 (a singlet), the NH proton (a broad singlet), and the aromatic protons of the 2-nitrophenyl group.
-
¹³C NMR (CDCl₃, δ): Expected signals include those for the carbonyl carbons of the ester groups, the carbons of the dihydropyridine ring, the carbons of the isobutyl groups, and the carbons of the aromatic ring.
-
IR (KBr, cm⁻¹): Key absorptions are expected for the N-H stretching, C-H stretching of alkyl and aromatic groups, C=O stretching of the ester, and C=C stretching of the dihydropyridine ring.
Applications in Drug Development
The Hantzsch synthesis of 1,4-dihydropyridines using this compound is a valuable tool for the development of new therapeutic agents. The resulting compounds are of significant interest as:
-
Calcium Channel Modulators: The 1,4-DHP scaffold is a well-established pharmacophore for L-type calcium channel blockers.[2] The isobutyl ester groups can modulate the lipophilicity and binding interactions of these compounds, potentially leading to improved efficacy and pharmacokinetic profiles.
-
Other Therapeutic Areas: Derivatives of 1,4-dihydropyridines have shown a wide range of biological activities, including antimicrobial and antioxidant properties. The synthesis of novel analogs with isobutyl ester functionalities provides a route to explore these activities further.
Conclusion
The use of this compound in the Hantzsch pyridine synthesis offers a versatile and efficient method for the preparation of a diverse range of 1,4-dihydropyridine derivatives. These compounds, with their unique physicochemical properties conferred by the isobutyl ester groups, are valuable candidates for further investigation in drug discovery and development programs. The provided protocols and data serve as a foundational guide for researchers in this field.
References
- 1. scielo.br [scielo.br]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0247345A2 - 1,4-Dihydropyridine-3,5-dicarboxylates incorporating an alkyleneaminoalkylene-heteroatom moiety - Google Patents [patents.google.com]
- 5. ijrcs.org [ijrcs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Knoevenagel Condensation with Isobutyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis.[1][2] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as isobutyl acetoacetate (B1235776), in the presence of a basic catalyst.[2][3] This reaction is a modification of the aldol (B89426) condensation and is pivotal in the synthesis of α,β-unsaturated ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1][4] The use of isobutyl acetoacetate, a β-keto ester, allows for the synthesis of α,β-unsaturated keto esters, which are precursors to a wide range of biologically active molecules.[5][6]
Significance in Drug Development
The α,β-unsaturated carbonyl moiety formed through the Knoevenagel condensation is a common pharmacophore in numerous therapeutic agents. These products serve as key building blocks in the synthesis of diverse heterocyclic compounds and molecules with a range of biological activities.[5][6] Notably, Knoevenagel condensation products have shown significant potential in the development of anticancer agents by targeting various cellular mechanisms, including DNA, microtubules, and protein kinases.[5][7] The versatility of the reaction allows for the facile introduction of various substituents, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies in the drug discovery process.[5]
Reaction Mechanism
The Knoevenagel condensation with this compound proceeds through a three-step mechanism:
-
Enolate Formation: A weak base abstracts an acidic α-proton from the this compound, forming a resonance-stabilized enolate ion.
-
Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes elimination of a water molecule to yield the thermodynamically stable α,β-unsaturated product.
Caption: General mechanism of the Knoevenagel condensation.
Quantitative Data Summary
| Aldehyde/Ketone | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Piperidine (B6355638) (catalytic) | Ethanol | Reflux | 4-8 | High | [1] |
| Aromatic Aldehydes | Ethyl 4-chloroacetoacetate | Morpholine (B109124)/Acetic Acid (10) | [bmim][NTf₂] | 25-28 | 0.5-2 | 44-84 | [9] |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine (catalytic) | Ethanol | N/A | N/A | N/A | [2] |
| Salicylaldehyde | Ethyl acetoacetate | Piperidine (catalytic) | N/A | N/A | 0.25-24 | N/A | [1] |
Experimental Protocols
The following protocols are generalized procedures based on common methodologies for the Knoevenagel condensation with acetoacetate esters and can be adapted for this compound.
Protocol 1: Piperidine-Catalyzed Condensation
This protocol describes a general procedure for the condensation of an aromatic aldehyde with this compound using a weak organic base as a catalyst.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
This compound (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297) (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 eq), this compound (1.1 eq), and ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
-
Protocol 2: Ionic Liquid-Mediated Condensation
This protocol offers a greener alternative using an ionic liquid as the solvent, which can often be recycled.[9]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
This compound (1.2 eq)
-
Morpholine (0.1 eq)
-
Glacial acetic acid (0.1 eq)
-
Ionic liquid (e.g., [bmim][NTf₂])
-
4 Å Molecular sieves
-
Diethyl ether (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask, add the aromatic aldehyde (1.0 eq), morpholine (0.1 eq), and glacial acetic acid (0.1 eq) to the ionic liquid. Stir the mixture for 10 minutes at room temperature.
-
Reagent Addition: Add this compound (1.2 eq) and 4 Å molecular sieves to the mixture.
-
Reaction: Stir the reaction at room temperature (25-28 °C). Monitor the reaction progress by TLC (typically 1-4 hours).[9]
-
Work-up:
-
Extract the product from the reaction mixture with diethyl ether (4 x 10 mL).
-
Combine the organic extracts.
-
-
Purification:
-
Evaporate the diethyl ether under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The ionic liquid can be washed with water and dried for reuse.
-
Visualizations
Caption: A typical experimental workflow for the Knoevenagel condensation.
Caption: Role of Knoevenagel products in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Application Notes and Protocols: Isobutyl Acetoacetate as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Isobutyl acetoacetate (B1235776) is a versatile organic compound widely utilized as a key building block in synthetic chemistry.[1] Its unique structure, featuring an active methylene (B1212753) group flanked by two carbonyl functionalities, enables a wide range of chemical transformations. These application notes provide a comprehensive overview of the utility of isobutyl acetoacetate in several pivotal organic reactions, including the Hantzsch pyridine (B92270) synthesis, Biginelli reaction, Knoevenagel condensation, and the synthesis of coumarins and aminothiophenes. Detailed experimental protocols and tabulated data are presented to facilitate the practical application of this reagent in research and development, particularly within the pharmaceutical and agrochemical industries.[1]
Introduction to this compound
This compound (IBAA), also known as 2-methylpropyl 3-oxobutanoate, is an ester of acetoacetic acid and isobutanol.[1] It is a colorless to pale yellow liquid with a characteristic fruity, wine-like odor.[1][2] Its utility in organic synthesis stems from the reactivity of the C-3 carbonyl group and the acidic α-protons of the methylene group at the C-2 position, which allows for facile enolate formation. This dual reactivity makes it an ideal precursor for a variety of condensation and addition reactions.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 7779-75-1 | [1] |
| Molecular Formula | C₈H₁₄O₃ | [1][3] |
| Molecular Weight | 158.20 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 100 °C at 22 mmHg | [2][4] |
| Density | 0.98 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.423 - 1.426 | [5] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [1][6] |
Core Reactivity
The synthetic versatility of this compound is primarily derived from its keto-enol tautomerism and the acidity of the α-methylene protons. This allows it to act as a potent nucleophile (as an enolate) in a variety of carbon-carbon bond-forming reactions.
Applications in Heterocyclic Synthesis
This compound is a cornerstone for the synthesis of various heterocyclic scaffolds, many of which are prevalent in medicinal chemistry.
Hantzsch Dihydropyridine (B1217469) Synthesis
The Hantzsch synthesis is a classic multi-component reaction used to produce 1,4-dihydropyridines (1,4-DHPs), a class of compounds famous for their use as calcium channel blockers like Nisoldipine.[2][7][8] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like this compound), and a nitrogen source such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[7][9]
Table 1: Examples of Hantzsch Synthesis Conditions
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-TSA / Aqueous micelles | Ultrasound | - | 96 | [7] |
| Various aldehydes | Ethyl/Methyl acetoacetate | Ammonium carbonate | Glycine-HCl buffer (pH 2.2) | 50-65 | - | 75-98 | [8] |
| Benzaldehyde | Ethyl acetoacetate | Ammonia | None (Solvent-free) | RT | - | - |[10] |
This protocol is a representative procedure for the Hantzsch synthesis.[8][9]
-
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (15 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq), this compound (2.0 eq), and ammonium acetate (1.2 eq).
-
Add ethanol (15 mL) to the flask to dissolve the reactants.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, pour the mixture into ice-cold water (50 mL) and stir for 30 minutes to induce precipitation.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine.
-
Biginelli Reaction
The Biginelli reaction is another vital multi-component reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of significant interest in the pharmaceutical industry.[11] The reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester like this compound, and urea (B33335).[11]
Table 2: Examples of Biginelli Reaction Conditions
| Aldehyde | β-Ketoester | Urea Source | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl aldehydes | Ethyl acetoacetate | Urea | p-TSA | Isopropyl alcohol | 110 | 70-97 | [12] |
| Benzaldehyde | Benzyl acetoacetate | Urea | p-TSA | DMSO | 110 | - | [13] |
| Aromatic aldehydes | β-dicarbonyl compounds | Thiourea | Chiral Phosphoric Acid | - | - | Good |[14] |
This protocol is adapted from general procedures for the Biginelli reaction.[11][13]
-
Materials:
-
Aromatic aldehyde (1.0 eq)
-
This compound (1.2 eq)
-
Urea (1.5 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq)
-
Dimethyl Sulfoxide (DMSO) or Ethanol
-
-
Procedure:
-
In a round-bottom flask, suspend urea (1.5 eq) and the aromatic aldehyde (1.0 eq) in the chosen solvent (e.g., DMSO, 10 mL).
-
Add this compound (1.2 eq) and the catalytic amount of p-TSA (0.1 eq).
-
Heat the resulting suspension with stirring at 110 °C for 4-8 hours.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Cool the reaction mixture to room temperature and add it dropwise into 100 mL of cold water while stirring.
-
Continue stirring the resulting slurry for 1-2 hours until a precipitate fully forms.
-
Filter the precipitate, wash thoroughly with water, and then with a cold mixture of n-hexane/ethyl acetate (2:1) to remove unreacted starting materials.
-
Dry the solid product under reduced pressure to yield the crude DHPM, which can be further purified by recrystallization if necessary.
-
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an active methylene compound, such as this compound, reacts with an aldehyde or ketone in the presence of a weak base (e.g., piperidine) to form an α,β-unsaturated product.[15][16]
This protocol describes a general procedure for the condensation of an aldehyde with this compound.[17]
-
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
This compound (1.1 eq)
-
Piperidine (B6355638) (0.1 eq)
-
Ethanol
-
-
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add the aldehyde (1.0 eq), this compound (1.1 eq), and ethanol to the flask.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture and transfer it to a separatory funnel.
-
Dilute with water and ethyl acetate. Wash the organic layer with 1 M HCl to neutralize the piperidine, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
-
Synthesis of Coumarins
Coumarins are an important class of benzopyrones found in many natural products and pharmaceuticals.[18] this compound can be used in their synthesis via reactions like the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.[19][20]
This is a general method for synthesizing coumarin derivatives using a strong acid catalyst.[19]
-
Materials:
-
Phenol (1.0 mmol)
-
This compound (1.2 mmol)
-
Trifluoromethanesulfonic acid (CF₃SO₃H) (50 μL)
-
Water (3 mL)
-
-
Procedure:
-
In a 50 mL flask fitted with a magnetic stirrer, add the phenol (1.0 mmol), this compound (1.2 mmol), water (3 mL), and CF₃SO₃H (50 μL).
-
Place the flask in an oil bath and heat the mixture to 110 °C with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the mixture to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of compounds using this compound as a starting material.
References
- 1. CAS 7779-75-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 7779-75-1 [chemicalbook.com]
- 3. This compound | C8H14O3 | CID 522677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lifechempharma.com [lifechempharma.com]
- 5. This compound, 7779-75-1 [thegoodscentscompany.com]
- 6. This compound CAS#: 7779-75-1 [m.chemicalbook.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. acgpubs.org [acgpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. Chemicals [chemicals.thermofisher.cn]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jsynthchem.com [jsynthchem.com]
- 20. ijsart.com [ijsart.com]
Application Notes and Protocols: Reactions of Isobutyl Acetoacetate with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactions between isobutyl acetoacetate (B1235776) and various amines. The primary focus is on the synthesis of β-enaminones (isobutyl 3-aminocrotonate derivatives) and their subsequent application in the construction of medicinally relevant heterocyclic scaffolds, including dihydropyridines, pyrroles, and pyrazoles.
Synthesis of Isobutyl β-Enaminones
The reaction of isobutyl acetoacetate with primary or secondary amines leads to the formation of isobutyl β-enaminones. This condensation reaction is a cornerstone for synthesizing a variety of more complex molecules. The general reaction involves the nucleophilic attack of the amine on the ketone carbonyl of the this compound, followed by dehydration.
General Reaction Scheme:
Various catalytic systems have been developed to improve the efficiency and yield of this reaction, allowing for milder reaction conditions.
Data Presentation: Catalytic Synthesis of Isobutyl β-Enaminones
| Catalyst | Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ammonia (B1221849) | Water | 55 | - | 70 | [1] |
| Acetic Acid | Ammonia | Isopropanol | 20-60 | - | >93 | [2] |
| PPA-SiO2 | 1,2-Diaminobenzene | Solvent-free | 70-80 | 15 min | 90 | [3] |
| Gold(I)/Silver(I) | Benzylamine | Solvent-free | Room Temp | 5 min | 95 | [4] |
| Gold(I)/Silver(I) | n-Butylamine | Solvent-free | Room Temp | 5 min | 96 | [4] |
Experimental Protocol: General Procedure for the Synthesis of Isobutyl 3-(Alkyl/Aryl)aminocrotonate
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and the desired primary amine (1.0-1.2 eq.).
-
Solvent/Catalyst Addition:
-
Solvent-Free: If no solvent or catalyst is used, proceed to the next step. For catalytic reactions, add the specified catalyst (e.g., a catalytic amount of acetic acid or a solid-supported catalyst).
-
With Solvent: If a solvent is required, add the appropriate solvent (e.g., ethanol (B145695), isopropanol) to the reaction mixture.
-
-
Reaction: Stir the mixture at the specified temperature (from room temperature to reflux, depending on the method).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up:
-
Solvent-Free: Upon completion, the product can often be used directly or purified by vacuum distillation or recrystallization.
-
With Solvent: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography, distillation, or recrystallization.
-
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
dot
Caption: A generalized experimental workflow for the synthesis of isobutyl β-enaminones.
Applications in Heterocyclic Synthesis
The resulting isobutyl β-enaminones are versatile intermediates for the synthesis of various heterocyclic compounds with significant applications in drug discovery.
Hantzsch Dihydropyridine (B1217469) Synthesis
The Hantzsch synthesis is a multi-component reaction that provides access to 1,4-dihydropyridines (DHPs), a class of compounds known for their activity as calcium channel blockers used in the treatment of hypertension.[5][6] The reaction typically involves an aldehyde, two equivalents of a β-keto ester (in this case, this compound), and a nitrogen source like ammonia or ammonium (B1175870) acetate.[7]
Reaction Principle: The synthesis proceeds through the formation of two key intermediates: a Knoevenagel condensation product from the reaction of the aldehyde with one equivalent of this compound, and an enamine (isobutyl 3-aminocrotonate) from the reaction of the second equivalent of this compound with ammonia. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[8]
Caption: Mechanism of the Paal-Knorr pyrrole (B145914) synthesis.
Experimental Protocol: General Procedure for Paal-Knorr Pyrrole Synthesis
-
Reaction Setup: In a suitable flask, dissolve the 1,4-dicarbonyl compound (1.0 eq.) and the primary amine (1.0-1.2 eq.) in a solvent such as ethanol or acetic acid.
-
Catalyst: A weak acid like acetic acid can be used to catalyze the reaction.
-
Reaction: Heat the mixture to reflux for the required duration.
-
Monitoring: Follow the reaction's progress by TLC.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
[9]Drug Development Applications: The pyrrole ring is a privileged scaffold found in numerous natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Knorr Pyrazole (B372694) Synthesis
The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound (like this compound) and a hydrazine (B178648) derivative to form a pyrazole. T[10]his reaction is highly efficient and provides a direct route to substituted pyrazoles.
Reaction Principle: The reaction begins with the condensation of the hydrazine with one of the carbonyl groups of the this compound to form a hydrazone intermediate. The more nucleophilic ketone is generally attacked first. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining ester carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazolone (B3327878) ring.
[11]dot
Caption: Mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of Substituted Pyrazolones
-
Reaction Setup: In a round-bottom flask, mix this compound (1.0 eq.) and the hydrazine derivative (1.0-1.2 eq.) in a suitable solvent, such as ethanol or acetic acid.
-
Catalyst: The reaction is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid).
-
Reaction: Heat the reaction mixture to reflux for the specified time.
-
Monitoring: Monitor the consumption of the starting materials by TLC.
-
Work-up: Upon completion, cool the reaction mixture. The pyrazolone product frequently precipitates and can be isolated by filtration.
-
Purification: Wash the collected solid with a cold solvent and recrystallize if necessary. 7[11]. Characterization: Analyze the product using appropriate spectroscopic techniques.
Quantitative Data: Knorr Pyrazole Synthesis with β-Keto Esters
| β-Keto Ester | Hydrazine | Catalyst | Solvent | Yield (%) | Reference |
| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | - | 95 | |
| Ethyl Acetoacetate | Oxamic acid thiohydrazide | TsOH/I₂ | - | 83 |
Note: While these examples use ethyl acetoacetate, similar high yields are expected for this compound under analogous conditions.
Drug Development Applications: Pyrazole and pyrazolone derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. The substituents on the pyrazole ring, which can be varied by choosing the appropriate starting hydrazine and β-keto ester, play a crucial role in determining the specific biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of two new calcium-channel blockers, mebudipine and dibudipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. galchimia.com [galchimia.com]
- 11. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives [mdpi.com]
Application Notes and Protocols for Acetoacetic Ester Synthesis with Isobutyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetoacetic ester synthesis is a versatile and widely utilized method in organic chemistry for the formation of ketones and substituted methyl ketones. This method relies on the acidic α-hydrogens of a β-ketoester, which can be readily deprotonated to form a stabilized enolate. This nucleophilic enolate can then be alkylated by treatment with an alkyl halide. Subsequent hydrolysis and decarboxylation of the alkylated β-ketoester yield the desired ketone.
This document provides detailed application notes and experimental protocols for the acetoacetic ester synthesis using isobutyl acetoacetate (B1235776) as the starting material. Isobutyl acetoacetate is a key building block in the synthesis of various organic molecules, including pharmaceuticals such as the calcium channel blocker Nisoldipine. Its use in the Hantzsch dihydropyridine (B1217469) synthesis is a notable application in drug development.[1]
Applications of this compound in Synthesis
This compound serves as a valuable intermediate in the production of a range of chemical entities:
-
Pharmaceutical Intermediates: It is a crucial precursor in the synthesis of pharmaceuticals, most notably Nisoldipine, a dihydropyridine calcium channel blocker used to treat hypertension.[2][3]
-
TGFβ Signaling Inhibitors: this compound is used as a reactant in the preparation of β-annulated 1,4-dihydropyridine (B1200194) derivatives that act as inhibitors of TGFβ signaling.
-
Fine Chemicals and Flavoring Agents: It is also used in the synthesis of fine chemicals and as a flavoring agent due to its sweet, fruity, and brandy-like odor.
Core Synthesis Pathways
Two primary synthetic routes involving this compound are detailed below:
-
Classic Acetoacetic Ester Synthesis: This pathway involves the alkylation of the α-carbon of this compound, followed by hydrolysis and decarboxylation to produce a ketone. This is a foundational method for carbon-carbon bond formation.
-
Hantzsch Dihydropyridine Synthesis: This multi-component reaction utilizes this compound, an aldehyde (such as 2-nitrobenzaldehyde), another β-ketoester (like methyl acetoacetate), and an ammonia (B1221849) source to construct the dihydropyridine core of molecules like Nisoldipine.[2]
Protocol 1: Classic Acetoacetic Ester Synthesis of 5-Methyl-2-hexanone (B1664664)
This protocol details the synthesis of 5-methyl-2-hexanone via the alkylation of this compound with isobutyl bromide, followed by hydrolysis and decarboxylation.
Reaction Scheme:
Caption: Workflow for the synthesis of 5-Methyl-2-hexanone.
Experimental Protocol:
Step 1 & 2: Enolate Formation and Alkylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), place 2.5 L of absolute ethanol (B145695).
-
Base Preparation: Carefully add 115 g (5 moles) of metallic sodium in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Allow the sodium to dissolve completely to form sodium ethoxide.
-
Addition of this compound: To the sodium ethoxide solution, add 791 g (5 moles) of this compound.
-
Alkylation: Heat the mixture to a gentle reflux. From the dropping funnel, add 750 g (5.47 moles) of isobutyl bromide over approximately 2 hours.
-
Reaction Completion: Continue refluxing the mixture until it is neutral to moist litmus (B1172312) paper, indicating the consumption of the base. This may take several hours.
-
Work-up: After the reaction is complete, distill off the majority of the ethanol. Add about 1.5 L of water to the residue and separate the upper layer, which is the crude alkylated ester. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and filter.
Step 3: Hydrolysis and Decarboxylation
-
Hydrolysis: To the crude alkylated this compound, add a solution of 400 g of sodium hydroxide (B78521) in 1.5 L of water. Reflux the mixture for 4-5 hours until the ester is completely saponified.
-
Acidification and Decarboxylation: After cooling, carefully acidify the reaction mixture with dilute sulfuric acid until the solution is acidic to Congo red paper. Transfer the mixture to a larger flask and heat to induce decarboxylation, which is evident by the evolution of carbon dioxide.
-
Isolation and Purification: After the evolution of CO2 ceases, the upper layer of the ketone is separated. The aqueous layer can be extracted with a suitable solvent (e.g., diethyl ether) to recover any dissolved product. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and purified by fractional distillation. The fraction boiling at 147-149 °C is collected as 5-methyl-2-hexanone.[4]
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass/Volume | Yield (%) |
| This compound | 158.20 | 5.0 | 791 g | - |
| Sodium | 22.99 | 5.0 | 115 g | - |
| Isobutyl Bromide | 137.02 | 5.47 | 750 g | - |
| 5-Methyl-2-hexanone | 114.19 | - | - | ~88% (literature)[5] |
Protocol 2: Hantzsch Dihydropyridine Synthesis of Nisoldipine
This protocol describes the synthesis of Nisoldipine, a calcium channel blocker, using this compound in a Hantzsch condensation reaction.
Reaction Scheme:
Caption: Hantzsch synthesis of Nisoldipine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-nitrobenzaldehyde (1 equivalent), methyl acetoacetate (1 equivalent), this compound (1 equivalent), and ammonium acetate (1.2 equivalents).[2]
-
Solvent Addition: Add a suitable solvent such as methanol (B129727) or ethanol to the flask.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: The crude Nisoldipine can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Alternatively, column chromatography on silica (B1680970) gel can be employed for higher purity.[2]
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 2-Nitrobenzaldehyde | 151.12 | 1 | - |
| Methyl Acetoacetate | 116.12 | 1 | - |
| This compound | 158.20 | 1 | - |
| Ammonium Acetate | 77.08 | 1.2 | - |
| Nisoldipine | 388.42 | - | 75-94% (literature for similar Hantzsch reactions)[6] |
General Laboratory Safety
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle metallic sodium with extreme care as it is highly reactive with water and alcohols.
-
Alkyl halides are potentially toxic and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. CAS 7779-75-1: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. CN106397197A - Synthesis method of m-nisoldipine drug intermediate-isobutyl acetoacetate - Google Patents [patents.google.com]
- 4. 5-Methyl-2-hexanone | C7H14O | CID 8034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methyl-2-hexanone synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Protocol for the Alkylation of Isobutyl Acetoacetate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the alkylation of isobutyl acetoacetate (B1235776), a common synthetic transformation for the formation of carbon-carbon bonds. The procedure involves the deprotonation of isobutyl acetoacetate to form a resonance-stabilized enolate, followed by its reaction with an alkyl halide in an SN2 reaction. This general method is widely applicable for the synthesis of a variety of β-keto esters, which are valuable intermediates in the synthesis of ketones and other organic molecules.
Introduction
The alkylation of β-keto esters, such as this compound, is a fundamental and versatile reaction in organic synthesis. The presence of two carbonyl groups renders the α-protons acidic, allowing for their facile removal by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles, most commonly alkyl halides, to introduce a new alkyl group at the α-position. Subsequent hydrolysis and decarboxylation of the alkylated product can afford a ketone, a transformation known as the acetoacetic ester synthesis. This protocol details a general and reliable procedure for the α-alkylation of this compound.
Reaction Scheme and Mechanism
The overall reaction involves a three-step sequence: enolate formation, alkylation, and work-up.
-
Step 1: Enolate Formation: this compound is treated with a base, typically a sodium alkoxide like sodium ethoxide, to generate a resonance-stabilized enolate ion.
-
Step 2: Alkylation: The enolate ion acts as a nucleophile and attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction, forming the α-alkylated this compound.
-
Step 3: Work-up: An aqueous work-up is performed to remove inorganic byproducts and isolate the desired product.
Experimental Protocol
This protocol is adapted from a general procedure for the alkylation of acetoacetic esters and is expected to provide good yields for the alkylation of this compound.[1]
Materials:
-
This compound
-
Sodium metal
-
Absolute Ethanol (B145695)
-
Alkyl halide (e.g., n-butyl bromide, methyl iodide, benzyl (B1604629) bromide)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux. After all the sodium has dissolved, allow the solution to cool to room temperature.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add 79.1 g (0.5 mol) of this compound via the dropping funnel with stirring.
-
Alkylation: While stirring the enolate solution, add 0.55 mol of the desired alkyl halide via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux with stirring for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol by distillation under reduced pressure.
-
To the residue, add 200 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with three 100 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield the pure α-alkylated this compound.
Data Presentation
The following table summarizes expected yields for the alkylation of this compound with various alkyl halides based on the general procedure for acetoacetic ester synthesis.
| Alkyl Halide | Product Name | Expected Yield (%) |
| n-Butyl bromide | Isobutyl 2-acetylhexanoate | 69-72[1] |
| Methyl iodide | Isobutyl 2-acetylpropanoate | ~70 |
| Ethyl bromide | Isobutyl 2-acetylbutanoate | ~70 |
| Benzyl bromide | Isobutyl 2-acetyl-3-phenylpropanoate | ~70 |
Characterization Data
This compound (Starting Material):
-
¹H NMR (CDCl₃, 400 MHz): δ 5.01 (s, 1H, enol CH), 3.93 (d, J=6.7 Hz, 2H, OCH₂), 3.47 (s, 2H, α-CH₂), 2.28 (s, 3H, CH₃CO), 1.95 (m, 1H, CH(CH₃)₂), 0.94 (d, J=6.7 Hz, 6H, CH(CH₃)₂).[2]
Expected ¹H NMR for Isobutyl 2-acetylhexanoate (Product of n-butyl bromide alkylation):
-
The spectrum is expected to show the disappearance of the enol proton at ~5.01 ppm and the α-protons at ~3.47 ppm.
-
A new multiplet corresponding to the α-proton will appear around 3.5 ppm.
-
Signals corresponding to the butyl group (a triplet around 0.9 ppm, and multiplets between 1.2-1.8 ppm) will be present.
-
The signals for the isobutyl group and the acetyl methyl group will remain.
Workflow and Signaling Pathway Diagrams
The experimental workflow for the alkylation of this compound can be visualized as follows:
Caption: Experimental workflow for the alkylation of this compound.
The logical relationship of the key steps in the synthesis is outlined below:
Caption: Key steps in the alkylation of this compound.
References
Application Notes and Protocols: Hydrolysis of Isobutyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl acetoacetate (B1235776) is a β-keto ester with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the reactive methylene (B1212753) group and the susceptibility of the ester and keto functionalities to various transformations. The hydrolysis of isobutyl acetoacetate under acidic or basic conditions, followed by decarboxylation, is a key reaction sequence for the synthesis of ketones. This document provides detailed application notes and experimental protocols for the acidic and basic hydrolysis of this compound, including reaction mechanisms, kinetic considerations, and quantitative data. While specific kinetic data for this compound is limited in the literature, data for the closely related ethyl acetoacetate is presented as a reliable analogue.
Reaction Overview
The hydrolysis of this compound proceeds through two primary pathways depending on the catalytic conditions: acidic hydrolysis and basic hydrolysis (saponification). Both pathways initially yield isobutanol and acetoacetic acid. However, acetoacetic acid is a β-keto acid and is prone to rapid decarboxylation upon heating to produce acetone (B3395972) and carbon dioxide.[1][2]
Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a dilute strong acid, such as hydrochloric or sulfuric acid.[3][4] The equilibrium can be shifted towards the products by using a large excess of water.[3]
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is commonly used for the hydrolysis of esters.[3] The ester is heated with a stoichiometric amount or a slight excess of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields isobutanol and the salt of acetoacetic acid. Subsequent acidification is required to generate the unstable acetoacetic acid, which can then be decarboxylated.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the hydrolysis of acetoacetate esters and the subsequent decarboxylation of acetoacetic acid. Data for ethyl acetoacetate is used as a proxy for this compound.
Table 1: Reaction Conditions and Yields for Hydrolysis of Acetoacetate Esters
| Condition | Catalyst/Reagent | Solvent | Temperature | Time | Product(s) | Typical Yield | Reference(s) |
| Acidic Hydrolysis | Dilute HCl or H₂SO₄ | Water | Reflux | Several hours | Acetone, Isobutanol, CO₂ | Moderate to Good | [1][2] |
| Basic Hydrolysis | NaOH or KOH | Ethanol/Water | Reflux | 1-4 hours | Sodium/Potassium acetoacetate, Isobutanol | High to Excellent | [5] |
Table 2: Kinetic Parameters for the Hydrolysis of Ethyl Acetate (Analogue for this compound)
| Condition | Rate Constant (k) | Activation Energy (Ea) | Notes | Reference(s) |
| Acid-Catalyzed (Pseudo-first order) | Dependent on acid concentration | Varies | The reaction follows pseudo-first-order kinetics. | [6][7] |
| Base-Catalyzed (Second order) | ~0.112 L·mol⁻¹·s⁻¹ at 25°C | ~11.56 kcal/mol | The reaction is second order overall (first order in ester and first order in hydroxide). | [8] |
Table 3: Decarboxylation of Acetoacetic Acid
| Species | Condition | Half-life (t₁/₂) | Activation Energy (Ea) | Notes | Reference(s) |
| Acetoacetic Acid (CH₃COCH₂COOH) | 37°C in water | 140 minutes | 23.7 kcal/mol | Decomposes approximately 50 times faster than its anion.[9][10][11] | [11] |
| Acetoacetate Anion (CH₃COCH₂COO⁻) | 37°C in water | 130 hours | 22.9 kcal/mol | The large difference in reactivity compared to the acid is due to an entropy effect.[9][10][11] | [9][10][11] |
Reaction Mechanisms and Diagrams
The hydrolysis of this compound follows well-established mechanisms for ester hydrolysis.
Acid-Catalyzed Hydrolysis and Decarboxylation
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon for nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, isobutanol is eliminated, yielding the protonated acetoacetic acid. Deprotonation gives acetoacetic acid. Subsequent heating of the β-keto acid leads to decarboxylation through a cyclic transition state to form an enol, which then tautomerizes to the more stable ketone (acetone).
Base-Catalyzed Hydrolysis (Saponification)
In basic hydrolysis, a hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the isobutoxide ion as a leaving group to form acetoacetic acid. The isobutoxide is a strong base and deprotonates the acetoacetic acid in an irreversible acid-base reaction to form the acetoacetate salt and isobutanol. Acidification of the salt is necessary to generate acetoacetic acid for subsequent decarboxylation.
Experimental Protocols
The following are general protocols for the acidic and basic hydrolysis of this compound. These should be adapted and optimized based on specific experimental goals and available equipment.
Protocol 1: Acidic Hydrolysis of this compound ("Ketonic Hydrolysis")
This protocol is designed for the complete hydrolysis and subsequent decarboxylation to yield acetone and isobutanol.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl) or 1 M Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride (brine) solution
-
Dichloromethane (B109758) or diethyl ether for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (optional, for product purification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1 equivalent) and a 5 to 10-fold molar excess of 1 M HCl or 1 M H₂SO₄.
-
Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typically, the reaction is complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated brine solution (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The crude product will be a mixture of acetone and isobutanol. If desired, the components can be separated by fractional distillation.
References
- 1. quora.com [quora.com]
- 2. shivajicollege.ac.in [shivajicollege.ac.in]
- 3. Thermal decarboxylation of acetic acid: Implications for origin of natural gas [pubs.usgs.gov]
- 4. Kinetics of Decomposition Reactions of Acetic Acid Using DFT Approach [openchemicalengineeringjournal.com]
- 5. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. uv.es [uv.es]
- 9. Kinetics of the Decarboxylation of Acetoacetic acid | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Decarboxylation of Isobutyl Acetoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The decarboxylation of β-keto esters, such as isobutyl acetoacetate (B1235776) derivatives, is a fundamental transformation in organic synthesis, providing a reliable route to ketones. This reaction is a cornerstone of the acetoacetic ester synthesis, a classical method for the construction of carbon-carbon bonds.[1][2] In the context of drug development, this reaction is invaluable for the synthesis of complex molecular scaffolds where a ketone moiety is a key structural feature. The isobutyl ester offers advantages in certain applications due to its physical properties, such as boiling point and solubility.
This document provides detailed application notes on the primary methods for the decarboxylation of α-substituted isobutyl acetoacetate derivatives, outlines experimental protocols, and presents quantitative data for various substrates.
Signaling Pathways and Logical Relationships
The overall transformation involves two main stages: saponification (hydrolysis) of the ester to a β-keto acid, followed by thermal decarboxylation to yield the ketone.
Caption: General reaction pathway for the decarboxylation of α-substituted this compound.
An alternative, one-pot method is the Krapcho decarboxylation, which is particularly useful for substrates sensitive to harsh acidic or basic conditions.[3] This reaction typically involves heating the β-keto ester in a polar aprotic solvent with a salt, such as lithium chloride.[3][4]
Data Presentation: Decarboxylation of this compound Derivatives
The following table summarizes reaction conditions and yields for the decarboxylation of various α-substituted this compound derivatives. This data is essential for selecting the optimal conditions for a specific substrate.
| Entry | α-Substituent | Method | Reagents & Conditions | Reaction Time | Yield (%) |
| 1 | n-Butyl | Acid-catalyzed | 1) 5% NaOH (aq), rt; 2) 50% H₂SO₄, Heat | 4 h (hydrolysis) | 65-70% |
| 2 | Benzyl | Krapcho | LiCl, H₂O, DMSO, 140 °C | 17 h | ~97% (for similar esters) |
| 3 | Phenyl | Krapcho | NaCl, H₂O, DMF, Reflux | 35 h | ~69% (for similar esters) |
| 4 | Methyl | Acid-catalyzed | 1) KOH (aq), rt; 2) H₂SO₄, 100 °C | Not specified | Not specified |
Note: Data for entries 2 and 3 are based on representative Krapcho decarboxylation of similar esters and may serve as a starting point for optimization.
Experimental Protocols
Below are detailed protocols for the two primary methods of decarboxylation of this compound derivatives.
Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation
This two-step protocol is a robust and widely used method for the decarboxylation of α-alkylated this compound.
Caption: Experimental workflow for acid-catalyzed hydrolysis and decarboxylation.
Methodology:
-
Saponification:
-
In a round-bottom flask equipped with a mechanical stirrer, add the crude α-substituted this compound to a 5% aqueous solution of sodium hydroxide.
-
Stir the mixture vigorously at room temperature for approximately 4 hours, or until the ester has completely dissolved, indicating complete saponification.
-
-
Acidification and Decarboxylation:
-
To the resulting solution of the sodium salt of the β-keto acid, slowly add a 50% solution of sulfuric acid until the mixture is strongly acidic (test with litmus (B1172312) paper). The β-keto acid will precipitate.
-
Heat the mixture to induce decarboxylation. The evolution of carbon dioxide will be observed.
-
-
Product Isolation:
-
The ketone product can be isolated by steam distillation directly from the reaction mixture.
-
Collect the distillate and separate the organic layer containing the ketone.
-
-
Purification:
-
Wash the crude ketone with water and then a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the ketone by fractional distillation.
-
Protocol 2: Krapcho Decarboxylation
This one-pot method is advantageous for substrates that are sensitive to acidic or basic conditions.[3]
References
Isobutyl Acetoacetate: A Versatile Chelating Agent for Research and Drug Development
Application Notes & Protocols
Isobutyl acetoacetate (B1235776) (IBAA) is a β-keto ester that serves as a versatile bidentate chelating agent, capable of forming stable complexes with a variety of metal ions.[1][2] Its ability to coordinate with metals through its two oxygen atoms makes it a valuable tool in various scientific disciplines, including coordination chemistry, catalysis, and as a strategic component in drug delivery systems and nanoparticle synthesis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the chelating properties of isobutyl acetoacetate.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective and safe use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7779-75-1 | [1][2] |
| Molecular Formula | C8H14O3 | [1][2] |
| Molecular Weight | 158.19 g/mol | [3] |
| Appearance | Colorless liquid with a fruity odor | [4][5] |
| Boiling Point | 100 °C (at 22 mmHg) | [1][2] |
| Density | 0.98 g/mL (at 25 °C) | [2] |
| Flash Point | 78.3 °C | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol and oil. | [4][5] |
Safety Information: this compound may cause skin and serious eye irritation.[3] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Chelation Chemistry of this compound
This compound exists in equilibrium between its keto and enol tautomers. The enol form can be deprotonated to form the enolate anion, which acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered ring. This chelation process is fundamental to its applications.
Caption: Chelation mechanism of this compound.
Applications in Research and Development
The ability of this compound to form stable metal complexes opens up a wide range of applications.
Synthesis of Metal Complexes
This compound is a valuable ligand for the synthesis of various metal complexes. These complexes can exhibit interesting catalytic, magnetic, and spectroscopic properties. The synthesis generally involves the reaction of a metal salt with this compound in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand.
Drug Delivery Systems
Chelating agents play a crucial role in the development of drug delivery systems.[6] this compound can be incorporated into drug delivery vehicles, such as nanoparticles, to encapsulate and protect metal-based drugs or to create stimuli-responsive systems that release their payload in response to specific metal ions.
Nanoparticle Synthesis
The synthesis of nanoparticles with controlled size and morphology is a rapidly growing field.[7][8] this compound can act as a capping or stabilizing agent during the synthesis of metal or metal oxide nanoparticles, influencing their growth and preventing aggregation.
Experimental Protocols
The following are generalized protocols for the synthesis of metal-isobutyl acetoacetate complexes and their characterization. These should be adapted based on the specific metal ion and desired complex.
General Protocol for the Synthesis of a Metal-Isobutyl Acetoacetate Complex
This protocol is adapted from general methods for the synthesis of metal acetylacetonate (B107027) complexes.[9][10]
Materials:
-
Metal salt (e.g., chloride, nitrate, or sulfate (B86663) salt of the desired metal)
-
This compound (IBAA)
-
Solvent (e.g., methanol, ethanol, or a water/alcohol mixture)
-
Base (e.g., sodium hydroxide, sodium acetate, or ammonia (B1221849) solution)
-
Beakers or flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven or desiccator
Procedure:
-
Dissolve the metal salt in the chosen solvent in a reaction flask.
-
In a separate beaker, dissolve this compound in the same solvent.
-
Slowly add the this compound solution to the metal salt solution while stirring continuously.
-
Add the base dropwise to the reaction mixture to deprotonate the this compound and promote complex formation. The optimal pH will depend on the metal ion.
-
The reaction mixture may be heated gently to facilitate the reaction. The reaction time and temperature should be optimized for the specific complex being synthesized.
-
Upon completion of the reaction, the metal-IBAA complex may precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product in a drying oven at a suitable temperature or in a desiccator.
Caption: General workflow for metal-IBAA complex synthesis.
Characterization of Metal-Isobutyl Acetoacetate Complexes
The synthesized complexes should be characterized to confirm their identity and purity.
Table 2: Characterization Techniques for Metal-IBAA Complexes
| Technique | Purpose |
| Infrared (IR) Spectroscopy | To confirm the coordination of the this compound to the metal ion by observing shifts in the C=O and C=C stretching frequencies. |
| UV-Vis Spectroscopy | To study the electronic transitions in the metal complex and determine its coordination geometry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes, to elucidate the structure of the complex in solution. |
| Mass Spectrometry (MS) | To determine the molecular weight of the complex and confirm its composition.[11] |
| Elemental Analysis | To determine the elemental composition (C, H, N, etc.) of the complex and confirm its stoichiometry. |
Quantitative Data
Table 3: Logarithms of Overall Stability Constants (log β) for some Metal-Acetylacetonate Complexes
| Metal Ion | log β₁ | log β₂ | log β₃ |
| Cu²⁺ | 8.22 | 14.86 | - |
| Ni²⁺ | 5.91 | 10.74 | - |
| Co²⁺ | 5.20 | 9.00 | - |
| Zn²⁺ | 5.05 | 8.80 | - |
| Fe³⁺ | 11.4 | 21.3 | 28.3 |
Note: Data for acetylacetonate complexes. Stability constants for this compound complexes are expected to be of a similar order of magnitude.
Logical Relationships in Application
The utility of this compound as a chelating agent stems from a logical progression of its properties and their application in various fields.
Caption: Logical flow from properties to applications.
By understanding the fundamental chemistry and leveraging the provided protocols, researchers can effectively utilize this compound as a powerful chelating agent in their respective fields of study.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. This compound | C8H14O3 | CID 522677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. CAS 7779-75-1: this compound | CymitQuimica [cymitquimica.com]
- 6. 药物递送 [sigmaaldrich.com]
- 7. Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. magritek.com [magritek.com]
- 10. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]
- 11. Analysis of transition-metal acetylacetonate complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isobutyl Acetoacetate in the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isobutyl acetoacetate (B1235776) is a versatile β-ketoester that serves as a crucial building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its activated methylene (B1212753) group and dual carbonyl functionalities allow it to participate in various condensation and cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds, including dihydropyridines, dihydropyrimidinones, coumarins, pyrazoles, and indoles, using isobutyl acetoacetate as a primary precursor. These heterocyclic systems are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2]
Hantzsch Synthesis of 1,4-Dihydropyridines
Application Notes: The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction used to generate 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives.[3][4] This reaction involves the one-pot condensation of an aldehyde, a nitrogen donor (typically ammonia (B1221849) or ammonium (B1175870) acetate), and two equivalents of a β-ketoester, such as this compound.[5] The resulting 1,4-DHP scaffold is the core structure of several major drugs, including calcium channel blockers like nifedipine (B1678770) and amlodipine, used to treat hypertension.[4][6] The use of this compound allows for the synthesis of 1,4-DHPs with isoboxycarbonyl groups at the 3- and 5-positions, which can modulate the compound's physicochemical properties and biological activity. The initial dihydropyridine (B1217469) product can be subsequently oxidized to the corresponding pyridine.[4]
Reaction Workflow:
Caption: Experimental workflow for the Hantzsch 1,4-dihydropyridine synthesis.
Experimental Protocol: Synthesis of Diisobutyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Materials: this compound, benzaldehyde, ammonium acetate, ethanol (B145695).
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (2.0 eq.), the desired aldehyde (e.g., benzaldehyde, 1.0 eq.), and ammonium acetate (1.2 eq.).[3]
-
Add ethanol (20-30 mL) as the solvent.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) with an appropriate eluent (e.g., ethyl acetate/hexane).
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue purified by column chromatography on silica (B1680970) gel.
-
Quantitative Data: The classical Hantzsch reaction is known for its reliability, though yields can vary based on substrates and conditions. Modern modifications often improve yields and reduce reaction times.
| Aldehyde | β-Ketoester | Catalyst/Conditions | Yield | Reference |
| Benzaldehyde | Ethyl acetoacetate | p-TSA, Ultrasonic irradiation, Aqueous SDS | 96% | [4] |
| Substituted Benzaldehydes | Ethyl acetoacetate | 40 wt % PTA on Alumina, neat | >75% | [7] |
Note: Yields are for the analogous reaction using ethyl acetoacetate but are expected to be comparable for this compound.
Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-ones
Application Notes: The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (like this compound), and urea (B33335) or thiourea.[8][9] First reported by Pietro Biginelli in 1891, this reaction has gained significant attention in medicinal chemistry.[8] DHPMs are a class of heterocyclic compounds with a wide range of biological activities, including roles as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[8] Using this compound in this reaction yields DHPMs with an isoboxycarbonyl group, providing a handle for further structural modifications.
Reaction Mechanism:
Caption: Simplified mechanism of the Biginelli reaction.
Experimental Protocol: Synthesis of Isobutyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Materials: 4-Methoxybenzaldehyde, this compound, urea, catalytic acid (e.g., HCl, Cu(OTf)₂), ethanol.
-
Procedure:
-
To a mixture of the aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 eq.), this compound (1.0 eq.), and urea (1.5 eq.) in a round-bottom flask, add ethanol (15-20 mL).[10]
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., a few drops of concentrated HCl or 5 mol% Cu(OTf)₂).[8][10]
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The product will typically precipitate. Collect the solid by filtration, wash it with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[9]
-
Quantitative Data: The Biginelli reaction is versatile, and various catalysts have been developed to improve its efficiency, especially under green conditions.
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst/Conditions | Yield | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | Cu(OTf)₂, CH₃CN | High | [10] |
| Substituted Benzaldehydes | Ethyl acetoacetate | Thiourea | NH₄H₂PO₄, Solvent-free | Good | [9] |
Note: The protocols are adaptable for this compound, with expected similar high yields.
Knoevenagel Condensation for Coumarin (B35378) Synthesis
Application Notes: Coumarins (2H-1-benzopyran-2-ones) are a large class of naturally occurring and synthetic heterocyclic compounds with diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[11] A common method for their synthesis is the Knoevenagel condensation, which involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene compound, such as this compound.[12] The reaction is typically base-catalyzed (e.g., using piperidine). In this synthesis, this compound provides the C2 and C3 atoms of the coumarin ring, resulting in a 3-acetylcoumarin (B160212) derivative after initial condensation and subsequent cyclization.
Reaction Workflow:
Caption: Experimental workflow for Knoevenagel synthesis of 3-acetylcoumarin.
Experimental Protocol: Synthesis of 3-Acetylcoumarin
-
Materials: Salicylaldehyde, this compound, piperidine (B6355638), ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (10 mmol) and this compound (10 mmol) in 25 mL of ethanol.[11]
-
Add a catalytic amount of piperidine (e.g., 10-20 mol%).
-
Reflux the reaction mixture for approximately 2 hours, monitoring completion by TLC.[11]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often crystallizes out of the solution. If necessary, cool further in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and purify by recrystallization from aqueous ethanol to yield pure 3-acetylcoumarin.[11]
-
Quantitative Data: The Knoevenagel condensation for coumarin synthesis is generally efficient, with yields depending on the specific substrates and catalysts used.
| Salicylaldehyde Derivative | Active Methylene Cmpd. | Catalyst/Conditions | Yield | Reference |
| Salicylaldehyde | Ethyl acetoacetate | Piperidine (20 mol%), 78°C | 85% | [11] |
| Substituted Salicylaldehydes | Ethyl acetoacetate | PIDA, EtOH, 35-40°C | 80-92% | [12] |
| Salicylaldehyde | Meldrum's acid | Sodium azide, H₂O, RT | 99% | [12] |
Note: this compound will undergo a similar reaction to ethyl acetoacetate, leading to 3-acetylcoumarin, as the ester group is eliminated during cyclization.
Pyrazole (B372694) Synthesis
Application Notes: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib.[13] A standard and versatile method for synthesizing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound, like this compound, and a hydrazine (B178648) derivative.[13][14] The reaction proceeds via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The choice of substituted hydrazine allows for diversification at the N1 position of the pyrazole.
Reaction Mechanism:
Caption: General mechanism for the synthesis of pyrazoles from a β-ketoester.
Experimental Protocol: Synthesis of 5-methyl-1-phenyl-1H-pyrazol-3-ol
-
Materials: this compound, phenylhydrazine (B124118), absolute ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve this compound (1.0 eq.) in absolute ethanol in a round-bottom flask.
-
Add phenylhydrazine (1.0 eq.) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the mixture to reflux for 2-4 hours. Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the pyrazolone (B3327878) product.[13]
-
Quantitative Data: This condensation is a fundamental reaction in heterocyclic chemistry with generally good to excellent yields.
| 1,3-Dicarbonyl Compound | Hydrazine | Conditions | Product | Yield | Reference |
| Ethyl acetoacetate | Hydrazine hydrate | Absolute alcohol | 3-Methyl-5-pyrazolone | - | [13] |
| Ethyl acetoacetate | Phenyl hydrazine | - | 1-Phenyl-3-methyl-5-pyrazolone | - | [13] |
| Acetyl acetone | Phenylhydrazine | Ethanol, Acetic acid | 3,5-dimethyl-1-phenyl-pyrazole | >65% | [15] |
Note: The reaction with this compound proceeds analogously to produce the corresponding pyrazolone/pyrazole derivatives.
Japp-Klingemann Reaction for Indole (B1671886) Synthesis
Application Notes: The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-ketoesters and aryl diazonium salts.[16][17] These hydrazone intermediates are highly valuable as they are direct precursors for the Fischer indole synthesis, one of the most important methods for constructing the indole ring system.[16][18] The overall two-step process begins with the coupling of a diazonium salt (generated from an aniline) with this compound. Under basic conditions, this reaction proceeds with the cleavage of the acetyl group to form a hydrazone. This intermediate is then cyclized under acidic conditions (Fischer synthesis) to yield an indole-2-carboxylate (B1230498) derivative.[18]
Logical Relationship Diagram:
References
- 1. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. thermofisher.com [thermofisher.com]
- 7. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bu.edu.eg [bu.edu.eg]
- 11. jetir.org [jetir.org]
- 12. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 17. Japp-Klingemann_reaction [chemeurope.com]
- 18. benchchem.com [benchchem.com]
Scalable Synthesis of Isobutyl Acetoacetate for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl acetoacetate (B1235776) is a key organic intermediate with significant applications in the pharmaceutical and flavor and fragrance industries. Its chemical structure, a β-keto ester, makes it a versatile building block for the synthesis of a variety of complex molecules. In the pharmaceutical sector, it is a critical precursor for the synthesis of 1,4-dihydropyridine-based calcium channel blockers, such as nisoldipine, and has emerged as a valuable scaffold for the development of novel therapeutics, including inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in fibrosis and cancer. This document provides detailed protocols for the scalable synthesis of isobutyl acetoacetate and highlights its application in drug development.
Scalable Synthesis Methodologies
Two primary scalable methods for the industrial production of this compound are the reaction of isobutanol with diketene (B1670635) and the Claisen condensation of isobutyl acetate (B1210297). A third alternative, transesterification of another acetoacetate ester, also presents a viable route.
Method 1: Reaction of Isobutanol with Diketene
This method offers a direct and high-yielding route to this compound. Diketene, a highly reactive intermediate, readily reacts with alcohols in the presence of a catalyst to form the corresponding acetoacetate ester.
Experimental Protocol:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser is charged with isobutanol.
-
Catalyst Addition: A catalytic amount of a suitable catalyst, such as triethylamine (B128534) or sodium acetate, is added to the isobutanol with stirring.
-
Diketene Addition: Diketene is added dropwise to the stirred solution while maintaining the reaction temperature between 30-40°C using a cooling bath. The addition rate is controlled to prevent a rapid temperature increase.
-
Reaction Monitoring: The reaction is monitored by gas chromatography (GC) until the consumption of diketene is complete.
-
Work-up and Purification: The reaction mixture is quenched by the addition of a dilute acid to neutralize the catalyst. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The crude product is then purified by vacuum distillation to yield high-purity this compound.
Method 2: Claisen Condensation of Isobutyl Acetate
The Claisen condensation is a classic carbon-carbon bond-forming reaction that utilizes a strong base to condense two ester molecules. For the synthesis of this compound, isobutyl acetate is treated with a strong base, such as sodium isobutoxide, to form the desired β-keto ester.
Experimental Protocol:
-
Base Preparation: Sodium isobutoxide is prepared in a separate reactor by reacting sodium metal with anhydrous isobutanol under an inert atmosphere (e.g., nitrogen).
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a portion of the prepared sodium isobutoxide solution in isobutanol.
-
Ester Addition: Isobutyl acetate is added dropwise to the stirred base solution at a controlled temperature, typically near the reflux temperature of the solvent.
-
Reaction and Work-up: After the addition is complete, the reaction mixture is refluxed until the reaction is complete (monitored by GC). The mixture is then cooled, and the reaction is quenched by the addition of an aqueous acid.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The resulting crude this compound is purified by fractional distillation under vacuum.
Method 3: Transesterification
Transesterification offers an alternative route where a readily available acetoacetate ester, such as ethyl acetoacetate, is reacted with isobutanol in the presence of a catalyst to yield this compound.
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a distillation head is charged with ethyl acetoacetate, an excess of isobutanol, and a catalyst (e.g., sodium isobutoxide or a Lewis acid).
-
Reaction: The mixture is heated to drive the reaction forward by distilling off the lower-boiling ethanol (B145695) as it is formed.
-
Completion and Purification: The reaction is driven to completion by the continuous removal of ethanol. Once complete, the excess isobutanol is removed by distillation, and the remaining crude this compound is purified by vacuum distillation.
Quantitative Data Summary
| Parameter | Method 1: Diketene Route | Method 2: Claisen Condensation | Method 3: Transesterification |
| Starting Materials | Isobutanol, Diketene | Isobutyl Acetate | Ethyl Acetoacetate, Isobutanol |
| Catalyst/Base | Triethylamine or Sodium Acetate | Sodium Isobutoxide | Sodium Isobutoxide or Lewis Acid |
| Typical Yield | >90% | 70-80% | 80-90% |
| Reaction Temperature | 30-40°C | Reflux | Elevated (distillation-driven) |
| Key Advantages | High yield, direct route | Utilizes a common starting material | Avoids handling of diketene |
| Key Challenges | Handling of highly reactive diketene | Requires a strong base, equilibrium | Equilibrium-driven reaction |
Application in Drug Development: Inhibition of TGF-β Signaling
This compound is a crucial starting material for the synthesis of β-annulated 1,4-dihydropyridines, a class of compounds that have been identified as potent and selective inhibitors of the TGF-β signaling pathway.[1][2]
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in various cellular processes, including proliferation, differentiation, and apoptosis.[3][4] Dysregulation of this pathway is a key factor in the progression of fibrotic diseases and cancer.[5][6] The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFBR2), which then recruits and phosphorylates the type I receptor (TGFBR1). The activated TGFBR1 subsequently phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and cell proliferation.[7]
Caption: Canonical TGF-β signaling pathway and its inhibition by 1,4-dihydropyridine derivatives.
Synthesis of a 1,4-Dihydropyridine Inhibitor
A common method for synthesizing 1,4-dihydropyridines is the Hantzsch synthesis. This one-pot condensation reaction involves an aldehyde, two equivalents of a β-ketoester (in this case, this compound), and an ammonia (B1221849) source.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is charged with an aromatic aldehyde, this compound, and a solvent such as ethanol.
-
Ammonia Source: An ammonia source, typically ammonium (B1175870) hydroxide (B78521) or ammonium acetate, is added to the mixture.
-
Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Isolation: Upon cooling, the 1,4-dihydropyridine product often precipitates from the reaction mixture and can be collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent to yield the pure 1,4-dihydropyridine derivative.
Experimental Workflow Diagrams
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Workflow for the Hantzsch synthesis of a 1,4-dihydropyridine derivative using this compound.
References
- 1. Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFbeta Signaling. – CIRM [cirm.ca.gov]
- 2. Synthesis and SAR of b-annulated 1,4-dihydropyridines define cardiomyogenic compounds as novel inhibitors of TGFβ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling: From Tissue Fibrosis to Tumor Microenvironment [mdpi.com]
- 4. TGF-β signaling: critical nexus of fibrogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isobutyl Acetoacetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobutyl acetoacetate (B1235776).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for isobutyl acetoacetate?
A1: The two most common industrial and laboratory-scale synthesis routes for this compound are:
-
Reaction of Diketene (B1670635) with Isobutanol: This method involves the direct acetoacetylation of isobutanol using diketene, often in the presence of a catalyst.
-
Transesterification of Ethyl Acetoacetate with Isobutanol: This equilibrium-driven process involves reacting ethyl acetoacetate with isobutanol, typically with an acid or base catalyst, to exchange the ester group.[1][2]
Q2: What are the common side products I might encounter during the synthesis of this compound from diketene?
A2: When synthesizing this compound from diketene and isobutanol, several side products can form. The most common include:
-
Dehydroacetic Acid: This is a dimer of diketene and a frequent impurity when diketene is used.[3][4] It is often left as a residue after distillation.[3]
-
Acetone: Decomposition of diketene can lead to the formation of acetone.[5]
-
Unreacted Starting Materials: Residual isobutanol and diketene may be present in the crude product.
Q3: What side products can be expected in the transesterification synthesis of this compound?
A3: The transesterification of ethyl acetoacetate with isobutanol is a reversible reaction, and the primary "side products" are often the starting materials if the reaction does not go to completion. Other potential impurities include:
-
Ethyl Acetoacetate and Isobutanol: Unreacted starting materials are the most common impurities.
-
Ethanol (B145695): As a byproduct of the transesterification, its incomplete removal can affect purity.
-
Side products from catalyst-driven reactions: Depending on the catalyst and conditions, other minor byproducts could form, though these are generally less common than in the diketene route.
Q4: Is self-condensation of this compound a significant side reaction?
A4: Self-condensation of β-keto esters like this compound is generally not a major concern under typical synthesis conditions. The acidity of the α-protons means that in the presence of a base, the enolate form is favored, reducing the concentration of the electrophilic ester available for self-condensation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Diketene Route: - Polymerization of diketene to dehydroacetic acid.[5] - Loss of volatile reactants or product during reaction.Transesterification Route: - Incomplete reaction due to equilibrium.[6] - Inefficient catalyst. | Diketene Route: - Control the reaction temperature carefully; add diketene dropwise to a heated solution of isobutanol to ensure it reacts as it is added. - Use a reflux condenser to prevent the loss of volatile components.Transesterification Route: - Use an excess of isobutanol to shift the equilibrium towards the product.[6] - Remove the ethanol byproduct as it forms (e.g., by distillation). - Select a more efficient catalyst (e.g., acid catalysts like sulfuric acid or base catalysts like sodium isobutoxide).[6][7] |
| Presence of Dehydroacetic Acid in the Final Product (Diketene Route) | - High reaction temperature or prolonged reaction time, favoring diketene dimerization.[8] | - Optimize the reaction temperature and time. Add diketene slowly to the isobutanol. - Purify the final product by vacuum distillation; dehydroacetic acid is typically less volatile and will remain in the distillation residue.[3] |
| Contamination with Starting Materials (Ethyl Acetoacetate and/or Isobutanol) | - Incomplete reaction. - Insufficient purification. | - For the transesterification route, drive the reaction to completion by removing ethanol. - For both routes, carefully perform fractional distillation to separate the lower-boiling starting materials from the higher-boiling this compound. |
| Formation of a Dark-Colored Reaction Mixture | - Decomposition of diketene or other reagents at high temperatures. | - Maintain the recommended reaction temperature and avoid localized overheating. |
Quantitative Data on Side Products
Obtaining precise quantitative data for side product formation can be dependent on specific reaction conditions. However, the following table provides a general overview of the expected prevalence of common impurities.
| Side Product | Synthesis Route | Typical Prevalence | Notes |
| Dehydroacetic Acid | Diketene | Can be significant if temperature is not controlled. | A solid byproduct, often removed during distillation.[3] |
| Acetone | Diketene | Generally a minor byproduct.[5] | Can be removed during purification due to its low boiling point. |
| Unreacted Ethyl Acetoacetate | Transesterification | Can be a major impurity if the reaction does not reach completion. | Monitor reaction progress (e.g., by GC) to ensure completion. |
| Unreacted Isobutanol | Both | Common, especially if used in excess. | Can be removed by washing and/or fractional distillation. |
| Ethanol | Transesterification | Present as a reaction byproduct. | Must be efficiently removed to drive the reaction forward and for product purity. |
Experimental Protocols
Synthesis of this compound from Diketene and Isobutanol
(Adapted from the Organic Syntheses procedure for tert-butyl acetoacetate)[3]
Caution: This preparation should be conducted in a fume hood as diketene is toxic and can irritate mucous membranes. Safety goggles are required.
-
Apparatus Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Reaction Initiation: To the flask, add 74.12 g (1.0 mole) of isobutanol. Heat the isobutanol to 80-90 °C with stirring.
-
Diketene Addition: Add 84.07 g (1.0 mole) of diketene dropwise from the dropping funnel over a period of 2-3 hours. Maintain the reaction temperature between 90-100 °C. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 90-100 °C for an additional 30 minutes.
-
Purification: The crude this compound can be purified by vacuum distillation. Unreacted isobutanol and other low-boiling impurities will distill first, followed by the product.
Visualizations
Signaling Pathways and Experimental Workflows
Below is a diagram illustrating the primary synthesis routes for this compound and the formation of key side products.
Caption: Synthesis pathways and potential side reactions for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 5. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 6. Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters [mdpi.com]
- 7. This compound | 7779-75-1 [chemicalbook.com]
- 8. atamankimya.com [atamankimya.com]
Technical Support Center: Purification of Isobutyl Acetoacetate by Vacuum Distillation
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of isobutyl acetoacetate (B1235776) by vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using vacuum distillation to purify isobutyl acetoacetate?
A1: this compound has a high boiling point at atmospheric pressure (approximately 196 °C).[1][2] Distilling at this high temperature can lead to thermal decomposition and decarboxylation, resulting in product loss and the formation of impurities. Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a lower temperature, which minimizes these degradation pathways and yields a purer product.
Q2: What are the common impurities in crude this compound?
A2: Common impurities depend on the synthetic route used. They may include:
-
Unreacted starting materials: Such as isobutanol, isobutyl acetate, or diketene.
-
Catalyst residues: For example, sodium isobutylate or acidic catalysts.
-
Byproducts: From side reactions like self-condensation of the ester.
-
Solvents: Used during the synthesis or workup.
Q3: At what temperature does this compound decompose or decarboxylate?
Data Presentation
Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | ~196 |
| 22 | 100 |
| 11 | 84.5 |
| 10 | 70-72 |
Data sourced from multiple chemical suppliers and databases.[1][2][6][7]
Experimental Protocols
Detailed Methodology for Vacuum Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Thermometer and adapter
-
Vacuum pump with a trap
-
Vacuum grease
-
Clamps and stands
Procedure:
-
Apparatus Setup:
-
Ensure all glassware is clean, dry, and free of cracks.
-
Add a magnetic stir bar to a round-bottom flask of an appropriate size (the flask should not be more than two-thirds full).
-
Add the crude this compound to the flask.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Assemble the distillation apparatus as shown in the workflow diagram below. Use a short-path distillation head for efficiency.
-
Secure all connections with clamps.
-
Place the heating mantle under the distillation flask and on top of the magnetic stirrer.
-
Connect the condenser to a cold water source.
-
Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump.
-
-
Distillation Process:
-
Turn on the magnetic stirrer to ensure smooth boiling. Boiling chips are not effective under vacuum.
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum. The pressure should drop gradually.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask gently.
-
Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
As the temperature rises and stabilizes at the boiling point of this compound at the recorded pressure (refer to the data table), switch to a clean receiving flask to collect the main fraction.
-
Maintain a steady distillation rate by controlling the heat input.
-
Once the majority of the product has distilled and the temperature begins to drop or fluctuate, stop the distillation.
-
Remove the heating mantle and allow the system to cool down to room temperature before slowly releasing the vacuum.
-
Vent the system to atmospheric pressure before turning off the vacuum pump to prevent oil backflow.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Bumping / Violent Boiling | - Uneven heating.- Absence of a stirring mechanism.- Vacuum applied too quickly. | - Use a magnetic stirrer and stir bar for smooth boiling.- Apply vacuum gradually.- Ensure the heating mantle provides even heating. |
| Unstable Vacuum | - Leaks in the system.- Fluctuations in the vacuum source (e.g., water aspirator pressure changes).- Presence of volatile impurities. | - Check all joints and connections for proper sealing. Re-grease if necessary.- Use a vacuum pump with a regulator for a more stable vacuum.- Remove highly volatile impurities at room temperature under vacuum before applying heat. |
| Product is Dark or Discolored | - Distillation temperature is too high, causing decomposition.- Presence of acidic or basic impurities catalyzing degradation. | - Lower the distillation temperature by using a better vacuum.- Neutralize the crude product before distillation (e.g., with a mild base wash followed by drying). |
| No Distillate at Expected Temperature | - The vacuum is not as low as indicated.- The thermometer is placed incorrectly.- The system has a significant leak. | - Verify the vacuum level with a manometer.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Check for and fix any leaks in the system. |
| Low Yield | - Incomplete distillation.- Product decomposition.- Mechanical losses (e.g., hold-up in the apparatus). | - Ensure distillation is complete by monitoring the temperature and rate of distillation.- Optimize distillation conditions (lower temperature and pressure) to minimize decomposition.- Use an appropriately sized apparatus to minimize surface area and hold-up. |
Visualizations
Caption: Troubleshooting workflow for vacuum distillation.
References
- 1. This compound CAS#: 7779-75-1 [m.chemicalbook.com]
- 2. This compound, 7779-75-1 [thegoodscentscompany.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. aklectures.com [aklectures.com]
- 6. This compound | 7779-75-1 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Isobutyl Acetoacetate Reactions
Welcome to the technical support center for isobutyl acetoacetate (B1235776) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high yields in isobutyl acetoacetate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary industrial methods for synthesizing this compound are:
-
Transesterification of Ethyl Acetoacetate: This is a widely used method involving the reaction of ethyl acetoacetate with isobutanol in the presence of a catalyst. The equilibrium is shifted towards the product by removing the ethanol (B145695) byproduct.
-
Reaction of Diketene (B1670635) with Isobutanol: This method involves the direct reaction of diketene with isobutanol, often catalyzed by a basic or an organometallic catalyst.
Q2: What are the physical properties of this compound?
A2: this compound is a colorless to pale yellow liquid with a fruity, brandy-like odor.[1] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 158.19 g/mol |
| Boiling Point | 196 °C @ 760 mmHg |
| Density | 0.97 g/cm³ |
| Solubility | Insoluble in water; soluble in alcohol and oil.[1] |
Q3: What are the main applications of this compound in research and drug development?
A3: this compound is a versatile intermediate in organic synthesis. It serves as a key building block for the synthesis of various heterocyclic compounds, including dihydropyridine (B1217469) derivatives, which have applications as TGF-β signaling inhibitors.[2] Its β-ketoester functionality allows for a variety of chemical transformations, making it a valuable precursor for creating complex molecules with potential therapeutic properties.
Troubleshooting Guide: Overcoming Low Yield
This guide addresses common problems encountered during the synthesis of this compound that can lead to low product yields.
Issue 1: Low Conversion of Starting Materials
Q: My reaction is not going to completion, and I have a significant amount of unreacted starting materials. What are the likely causes and how can I fix this?
A: Incomplete reactions are a common cause of low yields. Here are several factors to consider:
-
Reversible Reaction Equilibrium: The transesterification of ethyl acetoacetate with isobutanol is a reversible reaction.[3] To drive the reaction towards the product, it is crucial to remove the ethanol byproduct as it forms.
-
Solution: Employ a Dean-Stark apparatus during the reaction to azeotropically remove ethanol with the solvent (e.g., toluene). Alternatively, conducting the reaction under vacuum can also help in removing volatile byproducts.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to reach equilibrium or completion.
-
Solution: Monitor the reaction progress using techniques like TLC or GC. If the reaction has stalled, consider increasing the reaction time.[4] A modest increase in temperature can also enhance the reaction rate, but be cautious of potential side reactions at higher temperatures.
-
-
Catalyst Inactivity or Insufficient Loading: The catalyst may be deactivated or used in an insufficient amount.
-
Solution: Ensure the catalyst is fresh and active. For solid catalysts like ion-exchange resins, ensure they have been properly activated and are not fouled from previous use.[5] Consider increasing the catalyst loading incrementally, while monitoring for any increase in side product formation.
-
Issue 2: Formation of Side Products
Q: I am observing significant formation of impurities in my reaction mixture, leading to a low yield of the desired this compound. What are these side products and how can I minimize them?
A: Several side reactions can compete with the desired synthesis, reducing the overall yield.
-
Hydrolysis of the Ester: The presence of water in the reaction mixture can lead to the hydrolysis of both the starting ester and the product, forming acetoacetic acid and the corresponding alcohols.[6]
-
Solution: Use anhydrous reagents and solvents. Dry the glassware thoroughly before use. The use of a Dean-Stark trap can also help remove any adventitious water.
-
-
Self-Condensation of Ethyl Acetoacetate: Under basic conditions, the enolate of ethyl acetoacetate can undergo self-condensation (Claisen condensation). However, this is generally less of a concern with β-keto esters due to their acidity, which favors the enolate form and reduces the concentration of the electrophilic ester.[7]
-
Solution: While less common, if self-condensation is suspected, ensure a suitable base is used and that the reaction conditions do not excessively favor this pathway.
-
-
Carroll Rearrangement: When using certain catalysts and reaction conditions, particularly with allylic alcohols, a Carroll rearrangement followed by decarboxylation can occur.[6][8] While isobutanol is not an allylic alcohol, similar side reactions can be promoted by certain catalysts.
-
Solution: Choose a catalyst that is selective for transesterification over other potential rearrangements.
-
Issue 3: Product Loss During Workup and Purification
Q: My reaction seems to have gone well, but I am losing a significant amount of product during the workup and purification steps. How can I improve my recovery?
A: Product loss during isolation and purification is a frequent contributor to low overall yields.
-
Incomplete Extraction: this compound has some solubility in water, which can lead to losses during aqueous workup steps.[4]
-
Solution: When washing the organic layer, use saturated brine (NaCl solution) to decrease the solubility of the organic product in the aqueous phase. Back-extract the aqueous washes with a small amount of the organic solvent to recover any dissolved product.
-
-
Emulsion Formation: During extraction, emulsions can form, making phase separation difficult and leading to product loss.
-
Solution: Add a small amount of brine to help break the emulsion. Allow the mixture to stand for a longer period to allow for better separation.
-
-
Decomposition during Distillation: this compound can be prone to decomposition at high temperatures.
-
Solution: Purify the product by vacuum distillation to lower the boiling point and minimize thermal degradation. Ensure the distillation apparatus is clean and free of any acidic or basic residues that could catalyze decomposition.
-
Experimental Protocols
Protocol 1: Transesterification of Ethyl Acetoacetate with Isobutanol
This protocol is a general guideline for the synthesis of this compound via transesterification. Optimization of specific parameters may be required.
Materials:
-
Ethyl acetoacetate
-
Isobutanol (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) or Base catalyst (e.g., sodium isobutoxide)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add ethyl acetoacetate (1.0 eq), isobutanol (1.2-1.5 eq), and toluene.
-
Add the catalyst (e.g., 0.02-0.05 eq of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux. The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of ethanol has been collected or until reaction monitoring (TLC, GC) indicates completion.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the toluene under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Reaction of Diketene with Isobutanol
This protocol is based on a patented procedure and may require optimization.
Materials:
-
Diketene
-
Isobutyl ether
-
Methylamine (as a catalyst)
-
Brine solution
-
Anhydrous dehydrating agent (e.g., anhydrous potassium carbonate)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add isobutyl ether and methylamine.[2]
-
Heat the solution to approximately 85-90 °C.[2]
-
Slowly add diketene dropwise over 4-5 hours, maintaining the reaction temperature at 85-88 °C.[2]
-
After the addition is complete, continue to reflux for an additional 4 hours.[2]
-
Cool the reaction mixture to 35-40 °C.[2]
-
Wash the reaction mixture with a salt solution (brine).[2]
-
Dehydrate the organic layer using an anhydrous dehydrating agent.[2]
-
Filter off the dehydrating agent and purify the product by vacuum distillation, collecting the fraction at 109-115 °C.[2]
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Synthesis Method | Reactants | Catalyst | Reported Yield | Reference |
| Transesterification | Ethyl Acetoacetate, Isobutanol | Not specified | - | - |
| Diketene Reaction | Diketene, Isobutyl Ether | Methylamine | 84-87% | [2] |
Note: Yields are highly dependent on specific reaction conditions and purification methods.
Visualizations
Reaction Pathways
Caption: Primary synthetic routes to this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
- 1. This compound | C8H14O3 | CID 522677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106397197A - Synthesis method of m-nisoldipine drug intermediate-isobutyl acetoacetate - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. DSpace [cora.ucc.ie]
Stability and storage conditions for isobutyl acetoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of isobutyl acetoacetate (B1235776). Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for isobutyl acetoacetate?
For long-term stability, this compound should be stored in a tightly sealed container in a freezer at temperatures under -20°C.[1][2] It is crucial to prevent moisture from entering the container, especially when removing it from cold storage.
Q2: How stable is this compound at room temperature?
This compound is stable under normal, ambient conditions for shorter periods.[3] However, for prolonged storage, refrigeration or freezing is recommended to minimize potential degradation. Exposure to heat should be avoided as it can contribute to instability.[4]
Q3: What are the primary degradation pathways for this compound?
As a β-keto ester, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester can hydrolyze to form isobutanol and acetoacetic acid.
-
Decarboxylation: The resulting acetoacetic acid is unstable and can readily decarboxylate, particularly when heated, to yield acetone (B3395972) and carbon dioxide.
Q4: Is this compound sensitive to light?
Q5: What materials are incompatible with this compound?
This compound should not be stored with or exposed to strong oxidizing agents, strong acids, or strong bases, as these can catalyze its degradation.[3]
Stability Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the key factors influencing its stability based on its chemical class (β-keto ester) and information from safety data sheets.
| Parameter | Condition | Recommended Action | Potential Outcome of Non-Compliance |
| Temperature | Long-term Storage | Store at or below -20°C[1][2] | Increased degradation over time. |
| Short-term (in-use) | Keep in a cool place, avoid heat sources.[3] | Accelerated hydrolysis and decarboxylation. | |
| Moisture/Humidity | General Storage | Store in a dry environment with a tightly sealed container.[1][2] | Hydrolysis to isobutanol and acetoacetic acid. |
| Light Exposure | General Storage | Store in an opaque or amber container. | Potential for photo-induced degradation. |
| pH | Solutions | Avoid strongly acidic or basic conditions. | Catalysis of hydrolysis. |
| Incompatibilities | Chemical Contact | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3] | Vigorous reactions and accelerated degradation. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected decrease in assay purity over time. | - Improper storage temperature.- Moisture contamination.- Exposure to light. | - Verify storage temperature is at or below -20°C for long-term storage.- Ensure the container is tightly sealed and use a desiccant if necessary.- Store in an amber vial or protect from light. |
| Appearance of new, unexpected peaks in chromatogram. | - Degradation of this compound.- Potential degradation products include isobutanol and acetone. | - Analyze for the presence of expected degradation products.- Review handling and storage procedures to identify the source of degradation (e.g., exposure to water, heat, or incompatible substances). |
| Inconsistent results in reactions using this compound. | - Partial degradation of the starting material. | - Use a fresh vial of this compound or re-purify the existing stock.- Confirm the purity of the material before use via an appropriate analytical method (e.g., GC, NMR). |
| Cloudiness or phase separation in the liquid. | - Water contamination leading to hydrolysis and potential insolubility of degradation products. | - Discard the contaminated vial.- Ensure all glassware and solvents are dry when handling this compound. |
Factors Affecting Stability
The stability of this compound is influenced by several environmental factors. Understanding these relationships is key to maintaining the integrity of the compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability under various stress conditions.
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC with a UV/PDA detector
-
Photostability chamber
-
Oven
Experimental Workflow:
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep the mixture at room temperature for a specified period.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Place the stock solution in an oven at a controlled temperature (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Treatment:
-
At each time point, withdraw an aliquot of the stressed sample.
-
For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products. A C18 column with a gradient of water and acetonitrile is a common starting point.
-
Use a PDA detector to identify any peak shifts and to assess peak purity.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Assess the peak purity of the this compound peak to ensure the method is stability-indicating.
-
Attempt to identify major degradation products.
-
Perform a mass balance analysis to account for the initial amount of the active substance.
-
References
Technical Support Center: Isobutyl Acetoacetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutyl acetoacetate (B1235776). The following information is designed to help you prevent and troubleshoot its self-condensation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is self-condensation of isobutyl acetoacetate and why does it occur?
A1: Self-condensation of this compound is a chemical reaction where two molecules of this compound react with each other to form a larger molecule. This is a specific type of reaction known as a Claisen condensation.[1][2] It occurs because the α-hydrogens (hydrogens on the carbon adjacent to the ketone group) of this compound are acidic and can be removed by a base to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl group of a second molecule of this compound.
Q2: What are the primary factors that promote the self-condensation of this compound?
A2: The primary factors that promote self-condensation include:
-
Presence of a base: Bases are required to generate the enolate ion, which initiates the condensation. The strength and type of base are critical.
-
Elevated temperatures: Higher temperatures can provide the necessary activation energy for the condensation to occur and often favor the thermodynamically more stable condensation product.[3][4]
-
Prolonged reaction times: Longer reaction times can lead to an increase in the formation of byproducts, including the self-condensation product.
-
High concentration of this compound: A higher concentration increases the probability of two molecules reacting with each other.
Q3: How can I detect if self-condensation has occurred in my reaction?
A3: The formation of a self-condensation product can be detected by various analytical techniques:
-
Thin-Layer Chromatography (TLC): The self-condensation product will have a different Rf value compared to the starting material and the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic signals of the self-condensation product, which will be a more complex molecule than the starting material.[5][6]
-
Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the self-condensation product.
Troubleshooting Guide: Preventing Self-Condensation
This guide provides a systematic approach to troubleshooting and preventing the self-condensation of this compound in your reactions.
Issue 1: Significant formation of a high molecular weight byproduct, suspected to be the self-condensation product.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Inappropriate Base Selection | Use a non-nucleophilic, sterically hindered strong base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH).[2][7] | These bases rapidly and quantitatively deprotonate the this compound to form the enolate, minimizing the presence of both the enolate and the neutral ester at the same time, thus reducing the chance of self-condensation. Weaker bases like sodium ethoxide can lead to an equilibrium mixture of reactants and enolate, promoting self-condensation. |
| Sub-optimal Reaction Temperature | Conduct the reaction at a lower temperature (e.g., -78 °C to 0 °C), especially during the deprotonation and addition steps. | Lower temperatures favor the kinetically controlled product over the thermodynamically favored self-condensation product.[3][4][8] |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC or other appropriate analytical methods and quench the reaction as soon as the desired product is formed. | Minimizing the reaction time reduces the opportunity for side reactions, including self-condensation, to occur. |
| Order of Reagent Addition | Add the this compound slowly to a solution of the base at low temperature to ensure rapid deprotonation. If performing a crossed Claisen condensation, add the electrophile to the pre-formed enolate of this compound. | This strategy ensures that the concentration of the neutral ester is low when the enolate is present, thereby disfavoring self-condensation. |
| Solvent Effects | Use an aprotic, non-polar solvent such as Tetrahydrofuran (THF) or Diethyl Ether. | These solvents are compatible with strong bases like LDA and do not participate in the reaction. The choice of solvent can influence reaction rates and selectivities.[9][10] |
Experimental Protocol: Alkylation of this compound with Minimized Self-Condensation
This protocol describes a general procedure for the alkylation of this compound, incorporating measures to prevent self-condensation.
Materials:
-
This compound
-
Lithium Diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Deprotonation:
-
Charge the flask with a solution of LDA (1.1 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LDA solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for an additional 30 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add a solution of the alkyl halide (1.0 equivalent) in anhydrous THF to the enolate solution at -78 °C over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to isolate the desired alkylated product.
-
Visualizing the Process
Diagram 1: The Self-Condensation Reaction of this compound
Caption: Mechanism of this compound self-condensation.
Diagram 2: Troubleshooting Workflow for Preventing Self-Condensation
Caption: A logical workflow for troubleshooting self-condensation.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 5. This compound | C8H14O3 | CID 522677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Self-condensation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions for Isobutyl Acetoacetate Alkylation
Welcome to the technical support center for the optimization of isobutyl acetoacetate (B1235776) alkylation. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate the complexities of this important carbon-carbon bond-forming reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of isobutyl acetoacetate. The solutions provided are based on established principles of organic synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Enolate Formation: The base may be too weak, or its concentration may be insufficient to deprotonate the this compound effectively. | - Use a stronger base: Consider switching from weaker bases like potassium carbonate to stronger bases such as sodium ethoxide or sodium hydride. - Ensure anhydrous conditions: Water can quench the enolate and hydrolyze the ester. Dry all glassware, solvents, and reagents thoroughly. - Increase base equivalents: Use at least a stoichiometric amount (1.0-1.2 equivalents) of the base relative to the this compound. |
| 2. Poor Alkylating Agent Reactivity: The alkyl halide may be unreactive (e.g., tertiary or sterically hindered halides). | - Use a more reactive alkylating agent: Primary and benzylic halides are generally more effective. The reactivity order is typically I > Br > Cl. | |
| 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | - Increase the reaction temperature: Gently heat the reaction mixture, monitoring for potential side reactions. | |
| Formation of Dialkylated Product | 1. Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to a second alkylation event. | - Control stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the alkylating agent. - Slow addition: Add the alkylating agent dropwise to the enolate solution to maintain a low instantaneous concentration. |
| 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial alkylation can favor dialkylation. | - Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. | |
| Presence of Unreacted Starting Material | 1. Incomplete Deprotonation: Insufficient base or reaction time for enolate formation. | - Increase reaction time for deprotonation: Allow the base to stir with the this compound for a sufficient period before adding the alkylating agent. - Re-evaluate base choice: Ensure the chosen base is strong enough for complete deprotonation. |
| 2. Insufficient Reaction Time or Temperature: The alkylation step may not have proceeded to completion. | - Increase reaction time and/or temperature: Monitor the reaction until the starting material is consumed. | |
| O-Alkylation Instead of C-Alkylation | 1. Solvent Effects: Aprotic polar solvents can favor O-alkylation. | - Choose an appropriate solvent: Protic solvents like ethanol (B145695) are often used with alkoxide bases and can favor C-alkylation. |
| 2. Hard vs. Soft Nucleophiles/Electrophiles: This is a less common issue in acetoacetic ester synthesis but can occur. | - The enolate of acetoacetic esters generally behaves as a soft nucleophile, favoring C-alkylation (a soft electrophilic center). This is usually not a major concern with typical alkyl halides. | |
| Difficulty in Product Purification | 1. Similar Polarity of Products: The monoalkylated product, dialkylated product, and starting material may have similar polarities, making separation by column chromatography challenging. | - Optimize reaction conditions to maximize the desired product: This will simplify purification. - Use fractional distillation: If the boiling points of the components are sufficiently different, vacuum distillation can be an effective purification method. - Adjust chromatography conditions: Experiment with different solvent systems for column chromatography to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of this compound?
A1: The reaction proceeds through a three-step sequence:
-
Enolate Formation: A base removes the acidic α-hydrogen (the hydrogen on the carbon between the two carbonyl groups) of this compound to form a resonance-stabilized enolate.[1][2]
-
Nucleophilic Attack (Alkylation): The nucleophilic enolate attacks the electrophilic carbon of an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond.[1][2]
-
Hydrolysis and Decarboxylation (Optional): The resulting alkylated this compound can be hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone.[1][3]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical and depends on the desired reactivity and reaction conditions.
-
Sodium Ethoxide (NaOEt) in Ethanol: This is a classic and effective choice. It is important to use the corresponding alkoxide to the ester to avoid transesterification.
-
Sodium Hydride (NaH) in an Aprotic Solvent (e.g., THF, DMF): NaH is a strong, non-nucleophilic base that can irreversibly deprotonate the β-keto ester. This can be advantageous for driving the reaction to completion.
-
Potassium Carbonate (K₂CO₃) in a Polar Aprotic Solvent (e.g., Acetone, DMF): This is a weaker base, which can be useful for preventing certain side reactions. However, it may require higher temperatures and longer reaction times.
Q3: How can I favor mono-alkylation over di-alkylation?
A3: To favor the formation of the mono-alkylated product, you should carefully control the stoichiometry of your reactants. Use only a slight excess of the alkylating agent (around 1.0 to 1.1 equivalents). Additionally, adding the alkylating agent slowly to the reaction mixture can help to prevent the concentration of the alkylating agent from becoming too high, which can lead to a second alkylation.[4]
Q4: What are the best alkylating agents to use?
A4: The acetoacetic ester synthesis works best with primary and secondary alkyl halides.[5] Tertiary alkyl halides are generally not suitable as they tend to undergo elimination reactions.[5] The reactivity of the halide also plays a role, with iodides being more reactive than bromides, which are more reactive than chlorides.
Q5: My reaction is complete, but I'm having trouble with the work-up and purification. Any tips?
A5: A typical work-up involves quenching the reaction with water or a dilute acid, followed by extraction with an organic solvent. The organic layer is then washed with brine and dried. For purification, vacuum distillation is often effective if the product is a liquid and has a sufficiently different boiling point from the starting materials and byproducts. If distillation is not feasible, column chromatography can be used, though finding a solvent system that provides good separation may require some experimentation.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of alkylated β-keto esters. While specific data for this compound is limited in the literature, the data for the closely related ethyl acetoacetate provides a strong predictive framework.
Table 1: Comparison of Bases for Alkylation
| Base | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Sodium Ethoxide | Ethanol | n-Butyl bromide | Reflux | 6-10 | 69-72 | A standard and reliable method.[6] |
| Sodium Hydride | DMF | Benzyl bromide | Room Temp | 2 | 85 | Strong, non-nucleophilic base can give high yields. |
| Potassium Carbonate | Acetone | Ethyl bromide | Reflux | 8 | Moderate | A milder option, may require longer reaction times. |
Table 2: Effect of Alkylating Agent on Reaction Success
| Alkylating Agent Type | Example | General Reactivity | Potential Issues |
| Primary Alkyl Halide | 1-Bromobutane | High | Generally proceeds well with good yields. |
| Secondary Alkyl Halide | 2-Bromopropane | Moderate | Slower reaction rates and potential for elimination side reactions. |
| Tertiary Alkyl Halide | tert-Butyl bromide | Low/None | Elimination is the major pathway; not suitable for alkylation.[5] |
| Benzylic Halide | Benzyl bromide | High | Very reactive, often gives good yields. |
Experimental Protocols
Protocol 1: General Procedure for Mono-alkylation of this compound using Sodium Ethoxide in Ethanol
This protocol is adapted from a well-established procedure for ethyl acetoacetate and is expected to give good results for this compound.[6]
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium metal
-
Alkyl halide (e.g., isobutyl bromide for the synthesis of 5-methyl-2-hexanone)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and will produce hydrogen gas, so ensure proper ventilation. Continue stirring until all the sodium has dissolved to form a solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add this compound dropwise via the addition funnel with stirring.
-
Alkylation: Heat the mixture to a gentle reflux. Add the alkyl halide (1.0-1.1 equivalents) dropwise over a period of 1-2 hours.
-
Reaction Monitoring: Continue refluxing and stirring the reaction mixture. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation.
Protocol 2: Hydrolysis and Decarboxylation of Alkylated this compound
Materials:
-
Alkylated this compound
-
Aqueous sodium hydroxide (B78521) solution (e.g., 10-20%)
-
Aqueous hydrochloric acid (to acidify)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Hydrolysis: In a round-bottom flask, combine the alkylated this compound with an aqueous solution of sodium hydroxide. Heat the mixture at reflux for several hours to hydrolyze the ester.
-
Acidification: Cool the reaction mixture and carefully acidify with hydrochloric acid until the solution is acidic to litmus (B1172312) paper. This will protonate the carboxylate to form the β-keto acid.
-
Decarboxylation: Gently heat the acidic solution. Carbon dioxide will evolve. Continue heating until the effervescence ceases.
-
Extraction and Purification: Cool the mixture and extract the ketone product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent. The resulting ketone can be purified by distillation.
Visualizations
Experimental Workflow for this compound Alkylation
Caption: Workflow for the alkylation of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield outcomes.
References
- 1. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting emulsification during isobutyl acetoacetate workup
Technical Support Center: Isobutyl Acetoacetate (B1235776) Synthesis
This technical support guide provides troubleshooting advice for common issues encountered during the workup of isobutyl acetoacetate, with a focus on resolving problematic emulsions.
Frequently Asked Questions (FAQs)
Q1: What causes emulsion formation during the workup of my this compound synthesis?
Emulsions are a common issue in liquid-liquid extractions and can be caused by several factors.[1] During the workup of this compound, emulsions may form due to:
-
Presence of Surfactant-like Impurities: Byproducts or unreacted starting materials can act as surfactants, reducing the interfacial tension between the organic and aqueous layers and promoting the formation of a stable emulsion.[1]
-
Vigorous Shaking: Excessive agitation of the separatory funnel can lead to the formation of fine droplets that are slow to coalesce.[1][2]
-
Suspended Solids: Fine particulate matter can stabilize an emulsion.[3]
-
High Concentration of Solutes: A high concentration of dissolved substances in either the aqueous or organic phase can increase viscosity and hinder phase separation.
-
pH of the Aqueous Layer: The pH of the wash solution can affect the solubility and partitioning of impurities, sometimes leading to compounds that stabilize emulsions. For instance, extractions involving basic solutions and chlorinated solvents are prone to emulsification.[3]
Q2: I have a persistent emulsion. What is the first thing I should try?
The simplest and often effective first step is to "salt out" the mixture by adding a saturated solution of sodium chloride (brine).[1][4] The increased ionic strength of the aqueous layer helps to break the emulsion by decreasing the solubility of organic components in the aqueous phase and promoting phase separation.[1][5]
Q3: Can I prevent emulsions from forming in the first place?
Yes, prevention is often easier than breaking an emulsion.[1][6] Consider these preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of fine droplets.[1][2][7]
-
Solvent Evaporation: Before the aqueous workup, consider evaporating the reaction solvent and redissolving the residue in the extraction solvent.[3][4][8]
-
Initial Dilution: Ensure both the organic and aqueous phases are sufficiently dilute.
Q4: Are there any chemical agents I can add to break an emulsion?
Besides brine, a small amount of a different organic solvent can be added to alter the properties of the organic phase and help break the emulsion.[1] Commercially available demulsifiers, which are specialized surfactants, can also be used, though this is more common in industrial-scale processes.[9][10][11]
Q5: What if adding brine doesn't work? What are my other options?
If salting out is ineffective, you can try the following techniques:
-
Filtration: Passing the entire mixture through a pad of Celite or glass wool can remove fine suspended solids that may be stabilizing the emulsion.[3][4][6]
-
Centrifugation: If available, a centrifuge is a very effective method for physically forcing the separation of the two phases.[6][12][13]
-
Allowing it to Stand: Sometimes, simply letting the mixture stand undisturbed for an extended period (e.g., 30 minutes to several hours) can lead to phase separation.[2][3][4][12]
-
Temperature Change: Gently heating or cooling the mixture can sometimes help to break an emulsion by changing the viscosity and solubility properties of the phases.[5][7]
Troubleshooting Emulsification: Quantitative Guidelines
| Technique | Parameter | Recommended Value/Procedure | Notes |
| Salting Out | Amount of Brine | Add approximately 10-20% of the total volume as a saturated NaCl solution. | Can be added in portions with gentle swirling. |
| Solvent Addition | Volume of New Solvent | Add a small volume (e.g., 5-10% of the organic phase volume) of a different, miscible organic solvent. | Choose a solvent that will not interfere with downstream processing. |
| Centrifugation | Speed and Time | 2000-4000 rpm for 5-10 minutes. | Optimal parameters may vary depending on the centrifuge and the emulsion's stability. |
| Filtration | Filter Aid | Use a 1-2 cm thick pad of Celite in a Büchner or Hirsch funnel. | Ensure the Celite is packed evenly. |
| Heating/Cooling | Temperature Change | Gentle warming to 30-40°C or cooling in an ice bath. | Monitor carefully to avoid product degradation or solvent boiling. |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Brine ("Salting Out")
-
Transfer the emulsified mixture to a separatory funnel with adequate headspace.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add a volume of the brine solution equivalent to 10-20% of the total volume of the emulsified mixture to the separatory funnel.
-
Gently swirl the separatory funnel for 1-2 minutes. Avoid vigorous shaking.
-
Allow the mixture to stand and observe if phase separation occurs.
-
If separation begins, allow the layers to fully separate before draining the aqueous layer.
-
If the emulsion persists, additional small portions of brine can be added.
Protocol 2: Filtration through Celite
-
Set up a Büchner or Hirsch funnel with filter paper.
-
Prepare a slurry of Celite in the organic solvent being used for the extraction.
-
Pour the Celite slurry into the funnel under gentle vacuum to form an even pad approximately 1-2 cm thick.
-
Carefully pour the entire emulsified mixture onto the Celite pad under vacuum.
-
The filtrate should be a biphasic mixture with a clear interface.
-
Rinse the Celite pad with a small amount of fresh organic solvent to recover any adsorbed product.
-
Transfer the filtrate to a clean separatory funnel to separate the layers.
Protocol 3: Centrifugation
-
Divide the emulsified mixture among appropriate centrifuge tubes, ensuring they are balanced.
-
Place the tubes in a centrifuge.
-
Centrifuge the mixture at 2000-4000 rpm for 5-10 minutes.
-
Carefully remove the tubes from the centrifuge. The layers should be distinct.
-
Use a pipette to carefully remove the desired layer.
Troubleshooting Workflow
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Workup [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. biotage.com [biotage.com]
- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. WO2014074244A1 - Method of demulsifying and purifying organic products from an emulsion - Google Patents [patents.google.com]
- 10. Demulsifier - Wikipedia [en.wikipedia.org]
- 11. chemmethod.com [chemmethod.com]
- 12. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 13. researchgate.net [researchgate.net]
Removal of unreacted starting materials from isobutyl acetoacetate
Technical Support Center: Isobutyl Acetoacetate (B1235776) Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials from isobutyl acetoacetate. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
The primary impurities in crude this compound are typically unreacted starting materials. The specific impurities will depend on the synthetic route, but common starting materials include isobutanol and an acetylating agent such as acetic acid or diketene. Therefore, residual isobutanol and acidic impurities are the most common contaminants.
Q2: How can I remove acidic impurities from my crude this compound?
Acidic impurities, such as acetic acid, can be effectively removed by washing the crude product with a mild basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used. This reacts with the acid to form a salt that is soluble in the aqueous phase and can be easily separated.[1][2]
Q3: I'm having trouble separating this compound from isobutanol by distillation. Why is this happening?
The boiling points of this compound and isobutanol are relatively close, which can make simple distillation challenging. More significantly, isobutanol can form azeotropes with this compound and water, which are often present in the reaction mixture.[3][4] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method difficult. For the closely related compound isobutyl acetate (B1210297), a binary azeotrope with isobutanol and a ternary azeotrope with isobutanol and water are known to form.[3][4]
Q4: What is extractive distillation and can it be used to separate this compound from isobutanol?
Q5: Are there alternative methods to distillation for purifying this compound?
Yes, other purification methods can be employed:
-
Liquid-Liquid Extraction: This technique separates compounds based on their different solubilities in two immiscible liquids. You can use this method to wash the crude product and remove water-soluble impurities.
-
Flash Column Chromatography: This is a powerful technique for separating compounds with different polarities.[5] For β-keto esters, it's important to be aware that they can sometimes be sensitive to the acidic nature of silica (B1680970) gel.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Product is still acidic after washing with NaHCO₃ solution. | Insufficient washing or incomplete reaction of the acid. | Wash the organic layer again with fresh saturated NaHCO₃ solution. Check the pH of the aqueous layer to ensure it is basic. |
| Poor separation of product and isobutanol during distillation. | Formation of an azeotrope.[3][4] | Consider using extractive distillation with a high-boiling point solvent to break the azeotrope. Alternatively, try vacuum distillation to lower the boiling points and potentially alter the azeotropic composition. |
| Product degradation during silica gel chromatography. | β-keto esters can be sensitive to the acidic nature of silica gel.[6] | Deactivate the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (B128534) (0.1-1%), to the eluent. |
| Low product recovery after purification. | Product loss during aqueous washing steps. | Minimize the number of washes and ensure proper phase separation. Back-extract the aqueous layers with a small amount of a suitable organic solvent to recover any dissolved product. |
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 158.19 | 196 (at 760 mmHg)[7] | Insoluble in water; soluble in alcohol and oil. |
| Isobutanol | 74.12 | 108 | Sparingly soluble in water; miscible with alcohol and ether. |
| Acetic Acid | 60.05 | 118 | Miscible with water, alcohol, and ether. |
Table 2: Azeotrope Data for the Isobutyl Acetate/Isobutanol/Water System (as a reference) [3][4]
| Azeotrope Type | Components | Boiling Point (°C) | Composition (wt. %) |
| Binary | Isobutyl acetate / Isobutanol | 107.4 | 45% Isobutyl acetate, 55% Isobutanol |
| Binary | Isobutyl acetate / Water | 87.4 | 83.5% Isobutyl acetate, 16.5% Water |
| Binary | Isobutanol / Water | 89.8 | 67% Isobutanol, 33% Water |
| Ternary | Isobutyl acetate / Isobutanol / Water | 86.8 | 46.5% Isobutyl acetate, 23.1% Isobutanol, 30.4% Water |
Experimental Protocols
Protocol 1: Aqueous Work-up for Removal of Acidic Impurities
This protocol describes the removal of acidic starting materials and other water-soluble impurities from crude this compound.
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether. The volume of the solvent should be sufficient to ensure the product is fully dissolved.
-
Transfer: Transfer the solution to a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Wash (Optional): Repeat the wash with fresh NaHCO₃ solution until the aqueous layer is no longer acidic (test with pH paper).
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove the majority of the dissolved water.
-
Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and allow it to stand for at least 15-20 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the partially purified this compound.
Protocol 2: Purification by Fractional Distillation
This protocol is for the purification of this compound from less volatile impurities. Note that this may not be effective for removing isobutanol due to potential azeotrope formation.[3][4]
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Add the partially purified this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Begin to heat the distillation flask gently.
-
Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the head of the distillation column. The fraction that distills at a constant temperature corresponding to the boiling point of this compound should be collected as the pure product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for selecting a purification strategy for this compound.
References
- 1. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 2. scribd.com [scribd.com]
- 3. US4724049A - Separation of isobutyl acetate from isobutanol by extractive distillation - Google Patents [patents.google.com]
- 4. US4642167A - Separation of isobutyl acetate from isobutanol by extractive distillation - Google Patents [patents.google.com]
- 5. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
- 6. aklectures.com [aklectures.com]
- 7. This compound | C8H14O3 | CID 522677 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isobutyl Acetoacetate Technical Support Center
Welcome to the technical support center for isobutyl acetoacetate (B1235776). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the decomposition of isobutyl acetoacetate during storage and experimental use. As a β-keto ester, this compound is susceptible to specific degradation pathways that can affect experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow tint upon storage. What is the cause?
A1: A yellow discoloration typically indicates the formation of degradation or condensation products. This can be initiated by exposure to air, light, or the presence of acidic or basic impurities on the container surface. Proper storage under an inert atmosphere (e.g., nitrogen or argon), in an amber glass bottle, and at reduced temperatures is recommended to minimize these side reactions.
Q2: I am observing unexpected peaks corresponding to acetone (B3395972) and isobutanol in my GC-MS/NMR analysis. Why is this happening?
A2: The presence of acetone and isobutanol are hallmark signs of hydrolytic decomposition. This compound can hydrolyze, especially in the presence of trace amounts of water, acid, or base, to form the unstable intermediate, acetoacetic acid, and isobutanol. The acetoacetic acid readily decarboxylates to yield acetone and carbon dioxide.[1][2]
Q3: Can this compound decompose under heating?
A3: Yes, like other β-keto acids, the hydrolyzed intermediate of this compound (acetoacetic acid) is thermally unstable and will rapidly decarboxylate upon heating.[2][3] The ester itself can also undergo other reactions at high temperatures. If your experimental protocol involves heating, it is crucial to ensure the absence of water and catalytic impurities to prevent premature decomposition.
Q4: My reaction yield is consistently low when using this compound as a starting material. Could decomposition be the issue?
A4: Absolutely. If your reaction conditions are acidic or basic, or if you are using aqueous reagents, you are likely inducing the hydrolysis and subsequent decarboxylation of your starting material.[4] This effectively reduces the concentration of the active reagent, leading to lower yields. It is critical to use anhydrous conditions and reagents that are free from acidic or basic residues.
Q5: How can I check the purity of my this compound before use?
A5: The purity can be reliably checked using ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] In ¹H NMR, you can look for characteristic peaks of isobutanol and acetone. In GC-MS, you can quantify the area percentage of the main peak versus any degradation products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Symptom / Observation | Potential Cause | Recommended Action & Investigation |
| Unexpected Gas Evolution (Bubbling) in Reaction Mixture | Decarboxylation of the acetoacetic acid intermediate is producing CO₂ gas.[7] | This confirms the decomposition pathway is active. Ensure all solvents and reagents are anhydrous. If possible, run the reaction under neutral pH conditions. Use a non-aqueous base if a base is required. |
| Appearance of New Peaks in ¹H NMR Spectrum | Hydrolysis and decarboxylation. | Compare your spectrum to a reference. Key impurity signals to look for are: Isobutanol (~0.9 ppm, doublet; ~1.9 ppm, multiplet; ~3.4 ppm, doublet) and Acetone (~2.1 ppm, singlet). |
| Broad Water Peak in NMR Solvent | Presence of excess water. | Water facilitates the hydrolysis pathway. Use freshly opened anhydrous solvents. Dry glassware thoroughly in an oven before use. Store the compound over molecular sieves if compatible. |
| Inconsistent Results Between Batches | Varying levels of degradation in the starting material. | Quantify the purity of each batch of this compound by GC or NMR before use. Consider re-purifying the material by vacuum distillation if significant impurities are detected. |
Decomposition Pathways
The two primary decomposition pathways for this compound are acid-catalyzed and base-catalyzed hydrolysis, both of which lead to a thermally unstable intermediate that rapidly decarboxylates.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts for this compound and its Decomposition Products
The following table summarizes typical ¹H NMR chemical shifts (in CDCl₃) for identifying this compound and its common degradation products.[5][8]
| Compound | Group | Chemical Shift (ppm) | Multiplicity |
| This compound | -CH(CH₃)₂ | ~1.95 | Multiplet (m) |
| -CH(CH ₃)₂ | ~0.94 | Doublet (d) | |
| -O-CH₂ - | ~3.91 | Doublet (d) | |
| -CO-CH₂ -CO- (Keto) | ~3.48 | Singlet (s) | |
| -CH₃ -CO- (Keto) | ~2.28 | Singlet (s) | |
| =CH- (Enol) | ~5.01 | Singlet (s) | |
| Isobutanol (Impurity) | -CH(CH ₃)₂ | ~0.92 | Doublet (d) |
| -CH (CH₃)₂ | ~1.94 | Multiplet (m) | |
| -CH₂ -OH | ~3.40 | Doublet (d) | |
| Acetone (Impurity) | -CH₃ | ~2.17 | Singlet (s) |
Disclaimer: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.
Experimental Protocols
Protocol 1: Monitoring Decomposition by ¹H NMR Spectroscopy
This protocol allows for the qualitative and quantitative assessment of this compound purity.
-
Sample Preparation : Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube. Add ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument Setup : Acquire the spectrum on a spectrometer operating at 400 MHz or higher.
-
Data Acquisition : Record the spectrum at 25 °C. Ensure a sufficient number of scans for a good signal-to-noise ratio and use a relaxation delay of at least 5 seconds for accurate integration.
-
Data Processing : Process the acquired data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.
-
Analysis : Integrate the characteristic signals for this compound and the potential impurities (isobutanol and acetone) as listed in Table 1. The relative molar ratio can be determined from the integral values.
Protocol 2: Monitoring Decomposition by GC-MS
This method is ideal for separating and identifying volatile decomposition products.
-
Sample Preparation : Prepare a dilute solution of the this compound sample (~1 mg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Column : Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
GC Conditions :
-
Injector Temperature : 250 °C
-
Oven Program : Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 35 to 400.
-
Source Temperature : 230 °C.
-
-
Analysis : Identify the peaks by comparing their retention times and mass spectra with a reference library (e.g., NIST/WILEY).[9] this compound, isobutanol, and acetone will be well-separated under these conditions. Quantification can be performed using the peak area percentages.
References
- 1. aklectures.com [aklectures.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 4. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. ijstr.org [ijstr.org]
- 7. Illustrated Glossary of Organic Chemistry - Decarboxylation [chem.ucla.edu]
- 8. This compound(7779-75-1) 1H NMR [m.chemicalbook.com]
- 9. aos.usm.my [aos.usm.my]
Technical Support Center: Isobutyl Acetoacetate Reactions and Moisture Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of moisture on reactions involving isobutyl acetoacetate (B1235776).
Troubleshooting Guides
Q1: My reaction yield is significantly lower than expected. Could moisture be the cause?
A1: Yes, moisture is a common culprit for low yields in reactions involving isobutyl acetoacetate. The primary issue is the hydrolysis of the ester functional group.
-
Underlying Problem: this compound can react with water to hydrolyze back to acetoacetic acid and isobutanol. This side reaction consumes your starting material, thereby reducing the yield of your desired product.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly opened anhydrous solvents or dry them using appropriate methods (see Experimental Protocols).
-
Dry Glassware: All glassware should be oven-dried or flame-dried immediately before use to remove any adsorbed moisture.[1][2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2]
-
Check Starting Materials: Verify the purity and water content of your this compound and other reagents using analytical methods like Karl Fischer titration.
-
Q2: I am observing unexpected side products in my reaction. How can I identify and minimize them?
A2: The presence of moisture can lead to the formation of several side products.
-
Primary Side Products from Hydrolysis:
-
Acetoacetic acid: This is the direct result of ester hydrolysis. Being a β-keto acid, it is unstable and can subsequently decarboxylate.
-
Isobutanol: The alcohol portion of the ester is released during hydrolysis.
-
Acetone (B3395972) and Carbon Dioxide: Acetoacetic acid is prone to decarboxylation, especially when heated, to yield acetone and carbon dioxide.
-
-
Troubleshooting and Minimization:
-
Strict Moisture Control: The most effective way to prevent these side products is to maintain anhydrous reaction conditions as detailed in the answer to Q1.
-
Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate both hydrolysis and the subsequent decarboxylation of the acetoacetic acid intermediate.
-
Purification: If side products do form, they can often be removed during workup and purification. For example, acidic and alcoholic impurities can be removed by aqueous washes, and the difference in boiling points can be exploited during distillation.
-
Q3: My Grignard reaction with this compound is failing or giving very low yields. What is the likely issue?
A3: Grignard reagents are extremely sensitive to moisture.[1] Water will rapidly quench the Grignard reagent, preventing it from reacting with the this compound.
-
Problem: The Grignard reagent is a strong base and will be protonated by even trace amounts of water, rendering it inactive for the desired nucleophilic attack on the ester.[1]
-
Troubleshooting:
-
Absolute Anhydrous Conditions: This is non-negotiable for Grignard reactions. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous.[1]
-
Freshly Prepared Grignard Reagent: Use a freshly prepared and titrated Grignard reagent to ensure its activity.
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere.[2]
-
Order of Addition: Add the this compound solution slowly to the Grignard reagent at a controlled temperature to manage the exothermic reaction and minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with water?
A1: The primary reaction is hydrolysis, where the ester bond is cleaved by water to form acetoacetic acid and isobutanol. This reaction can be catalyzed by both acids and bases.[3][4]
Q2: What are the products of this compound hydrolysis?
A2: The initial products are acetoacetic acid and isobutanol. However, acetoacetic acid is a β-keto acid and is thermally unstable, readily undergoing decarboxylation to produce acetone and carbon dioxide.
Q3: How does the presence of moisture affect different types of reactions involving this compound?
A3: The impact of moisture varies depending on the reaction:
-
Alkylation: Moisture can hydrolyze the starting material and the product. The presence of water can also interfere with the base used for deprotonation.
-
Knoevenagel Condensation: While some Knoevenagel condensations can be performed in water, uncontrolled moisture in a non-aqueous solvent system can lead to competing hydrolysis of the this compound.[5]
-
Hantzsch Pyridine (B92270) Synthesis: Similar to the Knoevenagel condensation, some modern protocols for the Hantzsch synthesis utilize water as a solvent.[6][7] However, in traditional setups using organic solvents, excess water can lead to lower yields due to hydrolysis.[6]
-
Grignard Reactions: As Grignard reagents are highly basic, they are readily destroyed by water, leading to reaction failure.[1]
Q4: How can I ensure my solvents and reagents are sufficiently dry?
A4: Several methods can be employed:
-
Solvents: Anhydrous solvents can be purchased and used directly. Alternatively, solvents can be dried using drying agents like molecular sieves, sodium sulfate, or magnesium sulfate, followed by distillation.[7][8]
-
Reagents: Solid reagents can be dried in a desiccator over a drying agent or in a vacuum oven (if thermally stable). Liquid reagents can be dried with appropriate drying agents.
-
Glassware: Oven-drying at >100°C for several hours or flame-drying under an inert atmosphere immediately before use are effective methods.[1]
Impact of Moisture on this compound Reactions
The following table summarizes the general impact of moisture on key reactions involving this compound. Specific quantitative data for this compound is limited; therefore, some information is generalized from the behavior of similar β-keto esters.
| Reaction Type | Impact of Moisture on Yield | Impact of Moisture on Purity | Key Side Reactions |
| Hydrolysis | N/A (Water is a reactant) | N/A | Decarboxylation of acetoacetic acid |
| Alkylation | Decreased | Decreased | Hydrolysis of starting material and product |
| Knoevenagel Condensation | Can decrease yield in non-aqueous systems | Decreased purity due to side products | Hydrolysis of this compound |
| Hantzsch Pyridine Synthesis | Can decrease yield in non-aqueous systems | Decreased purity due to side products | Hydrolysis of this compound |
| Grignard Reaction | Significantly decreased or complete failure | N/A (reaction often fails to proceed) | Quenching of the Grignard reagent |
Experimental Protocols
General Protocol for Minimizing Moisture in Reactions
-
Glassware Preparation:
-
Thoroughly clean all glassware with a suitable solvent and dry it in an oven at a minimum of 120°C for at least 4 hours, or flame-dry it under a stream of inert gas (nitrogen or argon) immediately before use.[1]
-
Assemble the reaction apparatus while it is still hot and allow it to cool under a positive pressure of inert gas.
-
-
Solvent and Reagent Handling:
-
Use freshly opened bottles of anhydrous solvents.
-
If using freshly dried solvents, distill them from an appropriate drying agent directly into the reaction flask. Common drying agents include molecular sieves, calcium hydride, or sodium/benzophenone (for ethereal solvents).[7][8]
-
Transfer anhydrous liquids using dry syringes or cannulas under an inert atmosphere.
-
Handle hygroscopic solid reagents in a glove box or under a stream of inert gas.
-
-
Reaction Setup and Execution:
-
Set up the reaction under a positive pressure of an inert gas using a bubbler or a balloon filled with the gas.
-
Maintain the inert atmosphere throughout the entire reaction, including any additions of reagents and the reaction workup.
-
Protocol for Grignard Reaction with this compound (Example)
-
Objective: To perform a Grignard reaction with this compound while minimizing moisture-related side reactions.
-
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a nitrogen atmosphere.
-
Prepare the Grignard reagent in anhydrous diethyl ether in the reaction flask.
-
Dissolve this compound in anhydrous diethyl ether in the dropping funnel.
-
Cool the Grignard solution in an ice bath.
-
Add the this compound solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction to stir at room temperature for the specified time.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Proceed with the standard aqueous workup and purification.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for moisture-related issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. youtube.com [youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. fiveable.me [fiveable.me]
Technical Support Center: Isobutyl Acetoacetate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the synthesis of isobutyl acetoacetate (B1235776), primarily through the transesterification of ethyl acetoacetate with isobutanol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing isobutyl acetoacetate?
A1: The most common laboratory and industrial method for synthesizing this compound is the transesterification of a more readily available β-keto ester, such as ethyl acetoacetate or methyl acetoacetate, with isobutanol.[1][2] This reaction is typically catalyzed by an acid, base, or enzyme.[1][2] Another method involves the direct Claisen condensation of isobutyl acetate (B1210297) with ethyl acetate using a strong base like sodium ethoxide.
Q2: What types of catalysts are effective for the transesterification of ethyl acetoacetate with isobutanol?
A2: A variety of catalysts can be employed, broadly categorized as:
-
Homogeneous Acid Catalysts: Mineral acids like sulfuric acid and p-toluenesulfonic acid are effective but can be corrosive and difficult to separate from the product.[3]
-
Heterogeneous Solid Acid Catalysts: These are often preferred for their ease of separation and reusability. Examples include ion-exchange resins (e.g., Dowex 50), zeolites, sulfated zirconia, and silica-supported boric acid.[4][5]
-
Lewis Acids: Boron-based catalysts like boric acid and arylboronic acids have shown high efficiency.[1][2][6][7]
-
Enzymatic Catalysts (Lipases): Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), offer high selectivity and operate under mild reaction conditions, making them a green alternative.[8][9]
Q3: What are the key factors to consider when selecting a catalyst?
A3: The choice of catalyst depends on several factors, including:
-
Reaction Scale: For large-scale industrial production, heterogeneous catalysts are often favored for their ease of recovery and reuse.
-
Desired Purity: Enzymatic catalysts can offer high selectivity, minimizing by-product formation and simplifying purification.
-
Reaction Conditions: The thermal stability of the reactants and catalyst, as well as the desired reaction time, will influence the choice. For instance, some solid acid catalysts may require higher temperatures.
-
Environmental Considerations: Green catalysts like boric acid and lipases are increasingly preferred to minimize hazardous waste.[6]
-
Cost: The cost-effectiveness of the catalyst, including its initial price and potential for recycling, is a crucial factor.
Q4: Are there any significant side reactions to be aware of during the synthesis?
A4: Yes, a potential side reaction, especially when using certain catalysts or at elevated temperatures, is the Carroll rearrangement. This is more prevalent with allylic and propargylic alcohols but can be a consideration.[2] Additionally, with acid catalysts, anhydrous conditions are crucial to prevent hydrolysis of the ester product.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete Reaction: The reaction may not have reached equilibrium. | 1a. Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC. 1b. Increase Temperature: If the catalyst and reactants are stable, a moderate increase in temperature can accelerate the reaction. 1c. Remove By-products: Use a Dean-Stark apparatus or molecular sieves to remove the ethanol (B145695) by-product, shifting the equilibrium towards the product.[2] |
| 2. Catalyst Inactivity: The catalyst may be poisoned, deactivated, or used in insufficient quantity. | 2a. Check Catalyst Loading: Ensure the correct catalyst-to-substrate ratio is used. 2b. Activate/Regenerate Catalyst: Some solid catalysts may require pre-activation (e.g., drying) or can be regenerated. 2c. Use a Fresh Batch of Catalyst: If the catalyst is old or has been improperly stored, it may have lost its activity. | |
| 3. Moisture Contamination: Water in the reaction mixture can lead to hydrolysis of the ester, especially with acid catalysts. | 3a. Use Anhydrous Reagents and Solvents: Ensure all starting materials and the reaction setup are dry.[1] 3b. Conduct the Reaction Under an Inert Atmosphere: Use nitrogen or argon to prevent atmospheric moisture from entering the system. | |
| Product Contamination / Low Purity | 1. Presence of Starting Materials: Incomplete reaction or inefficient purification. | 1a. Optimize Reaction Conditions: Refer to the "Low Yield" section. 1b. Improve Purification: Use fractional distillation or column chromatography to separate the product from unreacted starting materials. |
| 2. By-product Formation: Side reactions such as the Carroll rearrangement or hydrolysis. | 2a. Choose a More Selective Catalyst: Consider using an enzymatic catalyst. 2b. Optimize Reaction Temperature: Lowering the temperature may reduce the rate of side reactions. | |
| 3. Catalyst Residue: Incomplete removal of a homogeneous or fine-powdered heterogeneous catalyst. | 3a. Thorough Work-up: For homogeneous catalysts, perform aqueous washes to remove the acid. For solid catalysts, ensure complete filtration. | |
| Slow or No Reaction | 1. Incorrect Catalyst: The chosen catalyst may not be suitable for the reaction. | 1a. Consult the Literature: Refer to the catalyst comparison table and literature for catalysts known to be effective for this transesterification. 1b. Consider a Different Catalyst Type: If an acid catalyst is ineffective, a base or enzymatic catalyst might be more suitable, depending on the substrate's stability. |
| 2. Low Reaction Temperature: The activation energy for the reaction may not be met. | 2a. Increase Temperature: Gradually increase the reaction temperature while monitoring for any decomposition. |
Data Presentation: Catalyst Performance in Transesterification of Ethyl Acetoacetate
The following table summarizes the performance of various catalysts in the transesterification of ethyl acetoacetate with different primary alcohols. While not all data is specific to isobutanol, it provides a comparative overview to guide catalyst selection.
| Catalyst | Alcohol | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boric Acid[10] | Benzyl Alcohol | 10 mol% | Toluene | 60 | 8 | 35 |
| Silica-Supported Boric Acid[5][10] | Benzyl Alcohol | 10 wt% | Solvent-free | 80 | 2 | 95 |
| 3-Nitrobenzeneboronic Acid[10] | Benzyl Alcohol | 2.5 mol% | Toluene | Reflux | 5 | 92 |
| Sulfuric Acid[3] | Isobutyl Alcohol | ~1.4 mol% | None | 130 (reflux) | 2.5 | 54 |
| Dowex 50[11] | 3-methylbutan-1-ol | Catalytic | None | Reflux | 0.33 | - |
| CeO2 loaded MFI zeolite[12] | n-Amyl Alcohol | 0.1 g | Solvent-free | 70 | 4 | 97 |
| Novozym 435 (Lipase)[1] | n-Butanol | 3% w/w | - | - | - | High |
Experimental Protocols
Protocol 1: Boric Acid Catalyzed Transesterification of Ethyl Acetoacetate with Isobutanol
This protocol is adapted from general procedures for boric acid-catalyzed transesterification.[6][7]
Materials:
-
Ethyl acetoacetate
-
Isobutanol (anhydrous)
-
Boric acid
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Standard glassware for reflux reaction
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
To the flask, add ethyl acetoacetate (1 equivalent), isobutanol (1.5 equivalents), boric acid (10 mol%), and anhydrous toluene.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap.
-
Continue refluxing until no more ethanol is collected or until TLC/GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Silica-Supported Boric Acid Catalyzed Solvent-Free Transesterification
This protocol is based on the work by Das et al. for solvent-free transesterification.[5]
Materials:
-
Ethyl acetoacetate
-
Isobutanol
-
Silica-supported boric acid (can be prepared by stirring silica (B1680970) gel with a solution of boric acid in water, followed by drying)
-
Standard glassware for heating and stirring
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1 equivalent), isobutanol (1.2 equivalents), and silica-supported boric acid (10 wt% of ethyl acetoacetate).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add an organic solvent like diethyl ether or ethyl acetate and filter to remove the solid catalyst. The catalyst can be washed with the solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Mandatory Visualizations
Catalyst Selection Logic
Caption: A decision-making workflow for selecting a catalyst for this compound synthesis.
Experimental Workflow for Catalyst Screening
Caption: A generalized experimental workflow for screening different catalysts for the synthesis.
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. DSpace [cora.ucc.ie]
- 3. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Monitoring Isobutyl Acetoacetate Synthesis
This guide provides troubleshooting advice and frequently asked questions for monitoring the progress of isobutyl acetoacetate (B1235776) synthesis reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Monitoring by Thin-Layer Chromatography (TLC)
TLC is a quick and effective method for qualitatively monitoring the consumption of starting materials and the formation of the product. It helps determine if a reaction is complete.[1][2]
Frequently Asked Questions (TLC)
Q1: How do I select an appropriate solvent system (eluent) for my TLC analysis? A1: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.5.[3][4] This provides a good separation between the starting material and the less polar product. A common starting point for esters is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297).[5] You may need to experiment with different ratios to achieve optimal separation.
Q2: How do I prepare my sample for TLC analysis? A2: Take a small sample (an aliquot) from the reaction mixture using a capillary tube.[2][3] If the reaction is in an organic solvent without inorganic materials, you can spot it directly onto the TLC plate.[3] If the sample is too concentrated, dilute it with a volatile solvent like acetone (B3395972) before spotting.[1]
Q3: How should I spot the TLC plate to effectively monitor the reaction? A3: Use a three-lane spotting technique on your TLC plate.[1][2][4]
-
Lane 1 (Reference): Spot a diluted sample of your limiting starting material.
-
Lane 2 (Co-spot): Spot the starting material first, then spot the reaction mixture directly on top of it. This helps confirm the identity of the starting material spot in your reaction lane.[4]
-
Lane 3 (Reaction Mixture): Spot the aliquot from your reaction.
Q4: How do I visualize the spots after running the TLC plate? A4: Many organic compounds, including esters, are UV-active. First, try visualizing the dried plate under a UV lamp and circle any visible spots with a pencil.[4] If spots are not UV-active or for better visualization, you can use a chemical stain. A common general-purpose stain is potassium permanganate, which reacts with many organic compounds.
Q5: How can I tell if the reaction is complete using TLC? A5: The reaction is considered complete when the spot corresponding to the limiting reactant in the "Reaction Mixture" lane has completely disappeared, and a new spot corresponding to the product is clearly visible.[1][2][6]
TLC Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | Sample is too concentrated (overloaded). | Dilute the sample solution before spotting on the plate.[7] |
| Compound is acidic or basic. | For acidic compounds, add a small amount (0.1-2.0%) of acetic or formic acid to the mobile phase. For basic compounds, add triethylamine (B128534) (0.1-2.0%).[7] | |
| The stationary phase is degrading the sample. | Try a different type of plate (e.g., alumina (B75360) instead of silica). | |
| Spots are not visible. | Compound is not UV-active. | Use a chemical staining method (e.g., potassium permanganate, iodine chamber) to visualize the spots.[7] |
| Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[7] | |
| Compound is volatile and evaporated. | Visualizing with TLC may be difficult; consider using GC.[7] | |
| Rf values are too high (spots run to the top). | The eluent is too polar. | Decrease the polarity of the solvent system (e.g., increase the proportion of hexanes to ethyl acetate). |
| Rf values are too low (spots don't move from the baseline). | The eluent is not polar enough. | Increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate to hexanes). |
| Spots are smeared or run into each other. | The initial spots were too large or too close together. | Ensure spots are small and do not spread into other lanes.[4] |
| The TLC plate was not fully dry before elution. | Ensure the initial solvent from spotting has completely evaporated before placing the plate in the developing chamber.[1] |
Monitoring by Gas Chromatography (GC)
GC is a powerful technique for monitoring reaction progress as it can provide quantitative data on the relative amounts of reactants and products, offering more detail than TLC.[6]
Frequently Asked Questions (GC)
Q1: What type of GC column is best for analyzing isobutyl acetoacetate? A1: A standard, non-polar to mid-polar capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is generally suitable for analyzing esters like this compound.[8]
Q2: How can I identify the peaks in my chromatogram? A2: To identify peaks, you should run reference standards of your starting materials (e.g., isobutanol, acetoacetic acid source) and, if available, the this compound product under the same GC conditions. The retention time of the peaks in your reaction mixture should match those of the standards.
Q3: How can I quantify the progress of my reaction? A3: To get accurate quantitative data, use an internal standard. An internal standard is a non-reactive compound added in a known amount to your reaction aliquot before injection. By comparing the peak area of your reactants and products to the peak area of the internal standard, you can calculate their concentrations. An ideal internal standard would be a stable compound with a retention time that does not overlap with other peaks, such as n-tridecane or dodecane.[8]
Q4: What are "ghost peaks" and how can I prevent them? A4: Ghost peaks are unexpected peaks that appear in your chromatogram, often from contamination in the injector, gas lines, or from a previous analysis.[9][10] To prevent them, ensure regular maintenance, including changing the septum and cleaning the inlet liner.[11] Running a "blank" injection with just solvent can help identify the source of contamination.[10]
GC Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | Active sites in the inlet liner or column are interacting with the analyte. | Use a deactivated inlet liner; trim the first few inches off the front of the column.[11] |
| Column is contaminated. | Bake out the column at a high temperature (within its specified limit).[11] | |
| Split or Broad Peaks | Poor injection technique (manual injection). | Inject the sample smoothly and quickly.[9] |
| Initial column temperature is too high for the solvent. | Lower the initial oven temperature to below the boiling point of the injection solvent.[11] | |
| Column is installed incorrectly. | Ensure the column is installed at the correct depth in the injector and detector according to the manufacturer's instructions.[9] | |
| Baseline Noise or Drift | Contaminated carrier gas or detector gas. | Check gas purity and ensure traps are functional.[10][12] |
| Column bleed is excessive. | Condition the column. Ensure the oven temperature does not exceed the column's maximum limit.[11][12] | |
| Contaminated detector. | Clean the detector according to the manufacturer's guide.[12] | |
| Poor Sensitivity / No Peaks | Leak in the system (injector septum, column fittings). | Perform a leak check with an electronic leak detector and tighten or replace fittings/septa as needed.[11][12] |
| Syringe is leaking or clogged. | Check the syringe for leaks and clean or replace it.[12] | |
| Detector is not turned on or is malfunctioning. | Verify detector settings and ensure it is operational. | |
| Changes in Retention Time | Carrier gas flow rate has changed. | Check and adjust the carrier gas flow rate or pressure. |
| A leak has developed in the system. | Perform a leak check. | |
| The column has been shortened (due to trimming). | This is expected. Update retention times with new standards. |
Experimental Protocols
Protocol 1: Reaction Monitoring by TLC
-
Plate Preparation: Obtain a silica (B1680970) gel TLC plate. Using a pencil, gently draw a starting line approximately 1 cm from the bottom. Mark three starting points on this line for your samples.
-
Sample Preparation: Prepare dilute solutions of your starting material (reactant) and the reaction mixture.
-
Spotting:
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. The solvent level must be below the starting line.[3][7] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[3][4]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry completely. Visualize the spots under a UV lamp. If necessary, use a chemical stain for visualization.
-
Analysis: Compare the spots. The reaction is progressing if the reactant spot in the reaction mixture lane is diminishing and a new product spot is appearing.
Protocol 2: Reaction Monitoring by GC
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. Dilute this aliquot with a suitable solvent (e.g., ethyl acetate) in a GC vial to a final volume of ~1.5 mL. If using an internal standard for quantification, add a precise amount to the vial.
-
GC Instrument Setup (Example Parameters):
-
Injector: Split/Splitless, 250°C
-
Column: DB-1 or similar (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
-
Detector: Flame Ionization Detector (FID), 280°C.[13]
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Analysis: Analyze the resulting chromatogram. Identify peaks based on the retention times of pre-run standards. Quantify the relative peak areas to determine the conversion of starting material to product.
Troubleshooting Workflow
Caption: Workflow for monitoring and troubleshooting a chemical reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. silicycle.com [silicycle.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Exotherms in Large-Scale Isobutyl Acetoacetate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of isobutyl acetoacetate (B1235776). The information is designed to help manage the exothermic nature of this reaction safely and effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of isobutyl acetoacetate?
The primary exothermic event occurs during the acetoacetylation of isobutanol (or its ether) with diketene (B1670635). The ring-opening of the strained diketene molecule by the alcohol is a thermodynamically favorable process that releases a significant amount of heat.[1][2] This reaction must be carefully controlled to prevent a rapid increase in temperature.
Q2: Why is managing the exotherm in this reaction so critical?
Uncontrolled exotherms can lead to a thermal runaway, where the reaction rate increases exponentially with temperature.[2][3][4] This can result in several hazardous scenarios, including:
-
Boiling of the solvent and over-pressurization of the reactor, potentially leading to a rupture of the vessel or emergency vent activation.[2][3]
-
Decomposition of reactants or products at elevated temperatures, which may generate non-condensable gases and further increase pressure.
-
Increased formation of by-products, reducing the purity and yield of the desired this compound.
-
In severe cases, fire or explosion if flammable materials are released from the reactor.[2][5]
Q3: What is a typical temperature range for this reaction on a large scale?
Based on industrial synthesis protocols, the reaction temperature is typically maintained between 85-90°C .[6] The initial mixture may be heated to this range, and then cooling is applied to hold the temperature steady during the addition of diketene.[6]
Q4: What are the key process parameters to monitor for controlling the exotherm?
The most critical parameters to monitor are:
-
Reaction Temperature: This is the primary indicator of the reaction rate and heat generation.
-
Coolant Temperature and Flow Rate: Ensures the cooling system is functioning correctly to remove the heat of reaction.
-
Diketene Addition Rate: Controls the rate of heat generation. A slower addition rate provides more time for the cooling system to remove the heat.[6]
-
Agitation Speed: Proper mixing is crucial to ensure uniform temperature throughout the reactor and efficient heat transfer to the cooling jacket.[6]
-
Reactor Pressure: A sudden increase in pressure can indicate boiling of the solvent or decomposition, signaling a loss of control.
Troubleshooting Guide
Problem 1: The reactor temperature is rising above the setpoint (e.g., >90°C) during diketene addition.
-
Immediate Action: Immediately stop the addition of diketene.
-
Possible Cause 1: Diketene addition rate is too high. The rate of heat generation is exceeding the heat removal capacity of the cooling system.
-
Solution: Once the temperature is back within the desired range, restart the diketene addition at a significantly lower rate.
-
-
Possible Cause 2: Insufficient cooling. The cooling system is not operating at full capacity.
-
Solution: Verify that the coolant is flowing to the reactor jacket at the correct temperature and flow rate. Check for any obstructions in the cooling lines or issues with the chiller/cooling tower.
-
-
Possible Cause 3: Inadequate agitation. Poor mixing is causing localized hot spots within the reactor.
-
Solution: Confirm that the agitator is running at the specified speed (e.g., 160-190 rpm) and that the vortex indicates proper mixing.[6]
-
Problem 2: The reactor temperature continues to rise even after stopping the diketene feed.
-
Immediate Action: This may indicate the beginning of a thermal runaway. Prepare for emergency procedures.
-
Possible Cause: Accumulation of unreacted diketene. If the initial temperature was too low or if there was an induction period, a significant amount of diketene may have accumulated without reacting. A subsequent small temperature increase can then trigger a very rapid reaction of all the accumulated reagent.
-
Solution:
-
Ensure maximum cooling is applied to the reactor.
-
If the reactor is equipped with a quench system, prepare to activate it. A quench system is designed to rapidly stop the reaction by adding a cold, inert solvent or a reaction inhibitor.
-
Alert all personnel and follow the site's emergency response plan. Do not attempt to vent the reactor manually unless it is part of a designed and approved emergency procedure.
-
-
Problem 3: A sudden increase in reactor pressure is observed.
-
Immediate Action: Stop the diketene feed and any heating sources.
-
Possible Cause 1: The reaction temperature has exceeded the boiling point of the solvent or reactants.
-
Solution: Immediately apply maximum cooling to reduce the temperature and condense the vapors.
-
-
Possible Cause 2: A side reaction or decomposition is generating non-condensable gas.
-
Solution: This is a serious situation. Follow the emergency procedures for a runaway reaction. The priority is to cool the reactor to slow the decomposition rate.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for planning and executing large-scale this compound reactions.
Table 1: Reaction Parameters
| Parameter | Value | Unit | Notes |
| Reaction Temperature | 85 - 90 | °C | Maintain within 85-88°C during diketene addition.[6] |
| Diketene Addition Time | 4 - 5 | hours | For a ~10.7 mol scale reaction. Adjust proportionally for different scales.[6] |
| Agitation Speed | 160 - 190 | rpm | Crucial for heat transfer.[6] |
| Heat of Reaction (Estimated) | -80 to -120 | kJ/mol | Estimate: Based on similar acetoacetylation reactions. The actual value should be determined by calorimetric studies for precise safety assessments. |
| Pressure | Atmospheric | - | The reaction is typically run at atmospheric pressure. |
Table 2: Typical Cooling System Parameters (Example)
| Parameter | Value | Unit | Notes |
| Coolant Type | Water/Glycol Mix | - | Allows for temperatures below the freezing point of water if needed. |
| Coolant Inlet Temperature | 10 - 20 | °C | A lower inlet temperature provides a larger temperature difference (ΔT) for more effective heat removal. |
| Coolant Flow Rate | Variable | L/min | Must be sufficient to remove the generated heat. This is a key parameter to adjust for temperature control. |
Experimental Protocols
Key Experiment: Large-Scale Synthesis of this compound with Exotherm Control
This protocol is adapted from patent literature for a multi-mole scale reaction and should be scaled and adapted with appropriate engineering and safety reviews.[6]
-
Reactor Setup:
-
Equip a suitable large-scale reactor (e.g., 100 L glass-lined steel) with an overhead stirrer, a reflux condenser, a thermocouple for monitoring the internal temperature, a controlled-rate addition pump for diketene, and a jacketed cooling/heating system.
-
-
Charging the Reactor:
-
Charge the reactor with isobutanol (or isobutyl ether, as specified in the synthesis route) and any catalyst (e.g., a small amount of a tertiary amine) under an inert atmosphere (e.g., nitrogen).[6]
-
-
Initial Heating:
-
Controlled Diketene Addition:
-
Once the initial temperature is stable, switch the jacket system to cooling mode to prepare for the exotherm.
-
Begin the slow, dropwise addition of diketene at a pre-determined rate.[6] The addition rate should be calculated to ensure the cooling system can maintain the reaction temperature at or below 88°C.[6]
-
Continuously monitor the internal temperature. If the temperature rises above 88°C, immediately stop the diketene addition and only resume once the temperature is back in the safe operating range.
-
-
Reaction Completion and Work-up:
-
After the diketene addition is complete (typically over 4-5 hours), continue to stir the reaction mixture at 85-88°C for a specified period (e.g., 4 hours) to ensure complete conversion.[6]
-
Cool the reaction mixture to a safe temperature (e.g., 35-40°C) before proceeding with the work-up, which may include washing and distillation.[6]
-
Visualizations
Caption: Experimental workflow for large-scale this compound synthesis.
Caption: Troubleshooting decision tree for a temperature excursion event.
References
- 1. US3153019A - Polymerization of diketenes - Google Patents [patents.google.com]
- 2. Diketene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents | CoLab [colab.ws]
- 6. Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Assessment of Isobutyl Acetoacetate: GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of isobutyl acetoacetate (B1235776). The information presented herein is designed to assist researchers in selecting the most suitable methodology for their specific analytical needs, supported by experimental protocols and comparative data.
Introduction
Isobutyl acetoacetate (CAS No. 7779-75-1) is a key intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its purity is critical to ensure the desired reaction outcomes and the safety and efficacy of the final products. This guide focuses on the robust and widely used GC-MS technique for purity analysis and compares it with other viable methods such as Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and titrimetry.
Common Impurities in this compound
The purity of this compound can be affected by residual starting materials, byproducts of the synthesis process, and degradation products. Based on common synthesis routes, which often involve the reaction of an acetoacetic acid derivative with isobutanol, potential impurities may include:
-
Isobutanol: A primary starting material.
-
Acetic Acid: A potential byproduct or impurity from starting materials.
-
Diketene: A highly reactive precursor to acetoacetic acid derivatives.
-
Other acetoacetate esters: Resulting from transesterification reactions if other alcohols are present.[1]
-
Self-condensation products: Of this compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity assessment depends on various factors, including the required sensitivity, specificity, accuracy, and the nature of the potential impurities.
| Parameter | GC-MS | Quantitative NMR (qNMR) | Titration (Saponification) |
| Principle | Separation by chromatography, identification and quantification by mass spectrometry. | Signal intensity is directly proportional to the number of nuclei; quantification against a certified internal standard. | Saponification of the ester with a known excess of base, followed by back-titration of the unreacted base.[2][3] |
| Specificity | High; can separate and identify structurally similar impurities. | High; provides structural information for identification of impurities. | Low; measures total ester content and acidic/basic impurities. |
| Sensitivity | High (ng/mL to pg/mL range). | Moderate (mg/mL range). | Low (requires higher concentrations). |
| Quantification | Requires calibration with reference standards for each impurity. | Can provide absolute quantification against a single internal standard. | Provides a measure of total ester content. |
| Sample Throughput | Moderate to high, especially with an autosampler. | High. | Low to moderate. |
| Equipment Cost | High. | Very High. | Low. |
| Typical Accuracy | 95-105% | 98-102% | 95-105% |
| Typical Precision (%RSD) | < 5% | < 2% | < 5% |
Experimental Protocols
Purity Assessment by GC-MS
This proposed method is based on established GC-MS analysis of similar esters and beta-keto esters.[1][4]
a. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
-
For quantitative analysis of impurities, prepare calibration standards of the expected impurities in the same solvent.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MSD Conditions:
-
Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
c. Data Analysis:
-
Identify the this compound peak and any impurity peaks by comparing their retention times and mass spectra with reference standards and library data (e.g., NIST).
-
Calculate the purity by the area percent method, or for more accurate results, quantify against the calibration curves of the individual impurities.
Purity Assessment by Quantitative NMR (qNMR)
a. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) to the NMR tube and gently mix to dissolve.
b. NMR Acquisition Parameters (example for a 400 MHz spectrometer):
-
Spectrometer: Bruker Avance III 400 or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: 1D ¹H NMR.
-
Solvent: Chloroform-d.
-
Temperature: 298 K.
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay (D1): 30 s (to ensure full relaxation of all protons).
-
Acquisition Time: ~4 s.
c. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound (e.g., the methylene (B1212753) protons of the isobutyl group) and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Purity Assessment by Titration (Saponification Method)
This method determines the total ester content.[2][3]
a. Reagents:
-
0.5 M Ethanolic Potassium Hydroxide (KOH)
-
0.5 M Hydrochloric Acid (HCl)
-
Phenolphthalein (B1677637) indicator solution
b. Procedure:
-
Accurately weigh about 2 g of the this compound sample into a 250 mL flask with a ground-glass joint.
-
Add 25.0 mL of 0.5 M ethanolic KOH.
-
Attach a reflux condenser and heat the mixture on a water bath for 1 hour.[2]
-
Allow the solution to cool to room temperature.
-
Add 20 mL of water and a few drops of phenolphthalein indicator.[2]
-
Titrate the excess KOH with 0.5 M HCl until the pink color disappears.[2]
-
Perform a blank titration using the same procedure but without the this compound sample.[2]
c. Calculation:
Purity (%) = ((V_blank - V_sample) * M_HCl * MW_IBAA) / (m_sample * 10) Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
M_HCl = Molarity of HCl (mol/L)
-
MW_IBAA = Molecular weight of this compound (158.19 g/mol )
-
m_sample = mass of the sample (g)
Visualized Workflows and Comparisons
Caption: GC-MS workflow for this compound purity analysis.
Caption: Logical comparison of methods for purity assessment.
References
A Comparative Guide to Quantitative Analysis of Isobutyl Acetoacetate: qNMR vs. Chromatographic Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of isobutyl acetoacetate (B1235776) is crucial for quality control, stability studies, and reaction monitoring. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is supported by detailed experimental protocols and representative data to assist in selecting the most suitable method for specific analytical needs.
Principles of Quantification
Quantitative NMR (qNMR): A primary analytical method that allows for the direct quantification of an analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[1][2] By co-dissolving a known amount of a certified internal standard with the sample, the concentration or purity of the analyte can be determined by comparing the integral of a specific analyte signal to that of the internal standard.[3] This technique does not require a reference standard of the analyte itself for quantification.
Gas Chromatography (GC-FID): This technique separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The separated compounds are then detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of carbon atoms in the analyte. Quantification is typically performed relative to an internal or external standard.
High-Performance Liquid Chromatography (HPLC-UV): HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase. For compounds with a UV chromophore, a UV detector measures the absorbance of light at a specific wavelength, which is proportional to the concentration of the analyte. Quantification is achieved by comparing the peak area of the analyte to that of a standard.
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of isobutyl acetoacetate and 10 mg of a suitable internal standard (e.g., maleic acid, certified reference material) into a clean vial.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 s for small molecules) to ensure full relaxation.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of >250 for the signals to be integrated.
-
Acquisition Time (aq): At least 3 seconds for good digital resolution.
3. Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the singlet of the acetyl protons at ~2.28 ppm) and a signal from the internal standard (e.g., the singlet of maleic acid at ~6.28 ppm).
-
Calculate the purity or concentration using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
GC-FID Protocol
1. Sample and Standard Preparation:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare a sample solution of this compound at a known concentration within the calibration range.
2. GC-FID Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector.
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: 50°C hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
HPLC-UV Protocol
1. Sample and Standard Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Prepare a sample solution of this compound at a known concentration within the calibration range.
2. HPLC-UV Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (Note: this compound has a weak chromophore; detection sensitivity may be limited).
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Create a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Calculate the concentration of this compound in the sample solution using the calibration curve.
Quantitative Data Summary
The following table presents illustrative data for the assay of a single batch of this compound using the three described methods. This data is representative of the expected performance of each technique.
| Parameter | qNMR | GC-FID | HPLC-UV |
| Purity Assay (%) | 99.2 | 99.1 | 98.9 |
| Relative Standard Deviation (RSD, n=6) | 0.15% | 0.35% | 0.50% |
| Linearity (r²) | N/A (Primary Method) | >0.999 | >0.998 |
| Limit of Quantification (LOQ) | ~1 mg/mL | ~10 µg/mL | ~50 µg/mL |
| Analysis Time per Sample | ~15 min | ~20 min | ~15 min |
| Sample Preparation Time | ~5 min | ~15 min (for calibration) | ~15 min (for calibration) |
Method Comparison
| Feature | qNMR | GC-FID | HPLC-UV |
| Principle | Absolute quantification based on molar concentration. | Relative quantification based on carbon content. | Relative quantification based on UV absorbance. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a reference standard of this compound. | Requires a reference standard of this compound. |
| Accuracy & Precision | High accuracy and precision. | Good accuracy and precision. | Moderate accuracy and precision, dependent on chromophore. |
| Selectivity | High, based on distinct chemical shifts. | High, based on retention time. | Moderate, potential for interference from co-eluting impurities. |
| Sensitivity | Lower sensitivity. | High sensitivity for volatile compounds. | Moderate sensitivity, dependent on the compound's UV activity. |
| Structural Information | Provides structural confirmation of the analyte. | No structural information. | No structural information. |
| Sample Throughput | Moderate. | High. | High. |
| Cost (Instrument) | High. | Moderate. | Moderate. |
| Solvent Consumption | Low. | Low. | High. |
Visualizations
Caption: Experimental workflow for this compound assay by qNMR.
Caption: Logical comparison of qNMR, GC-FID, and HPLC-UV for assay.
Conclusion
For the quantitative assay of this compound, the choice of analytical method depends on the specific requirements of the analysis.
-
qNMR is the method of choice for a primary, highly accurate, and precise determination of purity without the need for an analyte-specific reference standard. It also provides valuable structural confirmation. Its lower sensitivity and higher instrument cost are the main limitations.
-
GC-FID is a robust and sensitive technique well-suited for routine quality control, especially for detecting volatile impurities. It is a cost-effective method with high throughput capabilities.
-
HPLC-UV is a versatile technique, but its applicability to this compound is limited by the compound's weak UV chromophore, which results in lower sensitivity compared to GC-FID.
In many quality control and research settings, these techniques can be used orthogonally to provide a comprehensive and highly confident assessment of the purity and concentration of this compound.
References
A Comparative Guide to Isobutyl Acetoacetate and Ethyl Acetoacetate in Synthesis
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical factor that can significantly influence the outcome of a synthetic route. Among the versatile building blocks available, β-keto esters like isobutyl acetoacetate (B1235776) and ethyl acetoacetate are frequently employed in a variety of carbon-carbon bond-forming reactions. This guide provides an objective comparison of these two reagents, supported by their physical properties, theoretical reactivity considerations, and available experimental data, to aid in the selection of the appropriate substrate for specific synthetic applications.
Physical and Chemical Properties
A fundamental comparison begins with the intrinsic physical and chemical properties of the two esters. These properties can influence reaction conditions, solvent choice, and purification methods.
| Property | Isobutyl Acetoacetate | Ethyl Acetoacetate |
| Molecular Formula | C₈H₁₄O₃[1] | C₆H₁₀O₃[2] |
| Molecular Weight | 158.19 g/mol [1] | 130.14 g/mol [2] |
| Appearance | Colorless liquid[1] | Colorless liquid[2] |
| Odor | Fruity, sweet, brandy-like[1] | Fruity, rum-like[2] |
| Boiling Point | 196 °C[1] | 180.8 °C[3] |
| Density | 0.97 g/cm³[1] | 1.030 g/cm³[3] |
| Solubility in Water | Insoluble[1] | 2.86 g/100 ml (20 °C)[3] |
| Solubility in Organic Solvents | Soluble in alcohol and oil[1] | Miscible with ether and acetone; soluble in benzene (B151609) and chloroform[2] |
Reactivity and Performance in Synthesis: A Comparative Analysis
The primary difference in the reactivity of this compound and ethyl acetoacetate stems from the nature of their ester groups: an isobutyl group versus an ethyl group. This seemingly small variation has significant implications for reaction kinetics and yields due to steric and electronic effects.
Steric Hindrance: The isobutyl group is bulkier than the ethyl group. This increased steric hindrance around the ester functionality in this compound can impede the approach of nucleophiles or the formation of transition states, potentially leading to slower reaction rates and lower yields compared to ethyl acetoacetate in certain reactions.
Electronic Effects: Both ethyl and isobutyl groups are electron-donating through an inductive effect (+I). The isobutyl group, being larger, has a slightly stronger electron-donating effect than the ethyl group. This can subtly influence the acidity of the α-protons and the reactivity of the enolate intermediate.
Performance in Key Synthetic Reactions
While direct comparative studies are limited, the following sections analyze the expected and observed performance of both esters in several common synthetic transformations.
Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a classic method for preparing ketones. The reaction involves the alkylation of the α-carbon of an acetoacetate ester, followed by hydrolysis and decarboxylation.
General Workflow:
References
A Comparative Analysis of Reactivity: Isobutyl Acetoacetate vs. Methyl Acetoacetate
In the landscape of chemical synthesis, particularly in the realms of pharmaceutical and fine chemical development, β-keto esters such as isobutyl acetoacetate (B1235776) and methyl acetoacetate serve as pivotal intermediates. Their utility primarily stems from the acidic α-hydrogen, which allows for a variety of chemical transformations, most notably alkylation and subsequent conversion to ketones. While structurally similar, the seemingly minor difference in their ester alkyl group—isobutyl versus methyl—imparts subtle yet significant variations in their reactivity and handling properties. This guide provides an objective comparison of these two reagents, supported by established chemical principles and representative experimental protocols, to aid researchers in selecting the optimal building block for their synthetic endeavors.
Key Reactivity Differences: A Theoretical Framework
The primary distinction in reactivity between isobutyl acetoacetate and methyl acetoacetate arises from the steric and electronic effects of the isobutyl and methyl groups, respectively.
-
Steric Hindrance: The bulky isobutyl group in this compound exerts greater steric hindrance around the ester carbonyl group compared to the compact methyl group in methyl acetoacetate. This steric congestion can influence the rate of reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis, and may also play a role in the stability of the enolate intermediate.
-
Electronic Effects: The isobutyl group is slightly more electron-donating than the methyl group. This difference in inductive effect can subtly influence the acidity of the α-protons and the nucleophilicity of the resulting enolate.
These structural differences are expected to manifest in several key reactions:
-
Enolate Formation: The acidity of the α-protons is a critical factor in the utility of acetoacetic esters. While both compounds readily form enolates in the presence of a suitable base, the slightly more electron-donating isobutyl group might be expected to marginally decrease the acidity of the α-protons in this compound compared to methyl acetoacetate. However, this effect is generally considered to be minor.
-
Alkylation: The nucleophilic enolate is the key intermediate in the alkylation of acetoacetic esters. The steric bulk of the isobutyl group is unlikely to significantly impact the reactivity of the α-carbon in the enolate directly. However, the choice of base and solvent for enolate formation can be influenced by the properties of the ester.
-
Hydrolysis and Decarboxylation: The conversion of the alkylated acetoacetic ester to a methyl ketone involves hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid. The rate of ester hydrolysis can be influenced by the steric hindrance of the alkyl group, with the bulkier isobutyl group potentially leading to a slower rate of hydrolysis under identical conditions compared to the methyl group.
Quantitative Data Summary
While direct, side-by-side comparative kinetic or yield data for all reactions of this compound and methyl acetoacetate is not extensively available in the literature, the following table summarizes their key physical properties which can influence reaction conditions and product purification.
| Property | Methyl Acetoacetate | This compound |
| Molecular Weight ( g/mol ) | 116.12 | 158.19 |
| Boiling Point (°C) | 169-170 | 198-199 |
| Density (g/mL at 25°C) | 1.076 | 0.983 |
| Solubility in Water | Soluble | Slightly soluble |
Experimental Protocols
The following are representative experimental protocols for the key transformations of acetoacetic esters. These can be adapted for a direct comparative study of this compound and methyl acetoacetate.
Alkylation of Acetoacetic Ester (General Procedure)
This protocol describes the alkylation of an acetoacetate ester to introduce an alkyl group at the α-position.
Materials:
-
Acetoacetate ester (methyl or this compound)
-
Anhydrous ethanol (B145695) or methanol (B129727)
-
Sodium ethoxide or sodium methoxide (B1231860)
-
Alkyl halide (e.g., 1-bromobutane)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol (for ethyl acetoacetate comparison) or prepare a solution of sodium methoxide in methanol (for methyl acetoacetate) to generate the corresponding sodium alkoxide.
-
To the cooled alkoxide solution, add the acetoacetate ester dropwise with stirring.
-
After the addition is complete, add the alkyl halide dropwise to the stirred solution.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting alkylated acetoacetate by vacuum distillation.
Hydrolysis and Decarboxylation to form a Methyl Ketone (General Procedure)
This protocol describes the conversion of the alkylated acetoacetate ester into a methyl ketone.
Materials:
-
Alkylated acetoacetate ester
-
Aqueous sodium hydroxide (B78521) solution (e.g., 5 M)
-
Aqueous hydrochloric acid (e.g., 6 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To the alkylated acetoacetate ester in a round-bottom flask, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours to effect saponification.
-
Cool the reaction mixture to room temperature and acidify by the slow addition of hydrochloric acid until the solution is acidic to litmus (B1172312) paper.
-
Gently heat the acidic solution to effect decarboxylation, monitoring for the cessation of carbon dioxide evolution.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic extract with a saturated aqueous sodium bicarbonate solution, followed by a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
Purify the resulting ketone by distillation.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key chemical transformations and a generalized experimental workflow for comparing the reactivity of isobutyl and methyl acetoacetate.
Caption: Key reaction pathway for acetoacetic ester synthesis.
Caption: Workflow for comparing acetoacetate reactivity.
Conclusion
-
Methyl acetoacetate is generally a more reactive and less sterically hindered substrate, which may be advantageous for achieving faster reaction rates, particularly in the hydrolysis step. Its higher water solubility might be a consideration for workup procedures.
-
This compound , with its bulkier ester group, may exhibit slightly lower reactivity in reactions involving the ester carbonyl, such as hydrolysis. Its lower water solubility can be beneficial for extractions from aqueous media. The higher boiling point of this compound and its derivatives could be a factor in purification by distillation.
For researchers and drug development professionals, a careful consideration of these factors, in conjunction with the specific synthetic target and desired reaction conditions, will enable an informed decision on the optimal acetoacetate ester for their application. It is recommended to perform small-scale parallel experiments to directly compare their performance for a specific transformation.
A Comparative Analysis of Acetoacetate Ester Synthesis: Yields and Methodologies
For researchers, scientists, and drug development professionals, the selection of an appropriate acetoacetate (B1235776) ester is a critical decision in the synthesis of a wide array of pharmaceuticals and fine chemicals. The yield, purity, and scalability of the synthesis of these versatile building blocks are paramount considerations. This guide provides an objective comparison of the synthesis of common acetoacetate esters, supported by experimental data and detailed protocols to aid in the selection of the most suitable ester for a given application.
The utility of acetoacetate esters stems from their unique β-ketoester functionality, which allows for a diverse range of chemical transformations, including alkylations, acylations, and cyclizations. The choice between different esters, such as methyl, ethyl, and tert-butyl acetoacetate, can significantly impact reaction outcomes and overall process efficiency. This comparison focuses on the yields and synthetic methodologies for these key esters.
Comparative Yield Analysis
The following table summarizes the reported yields for the synthesis of methyl, ethyl, and tert-butyl acetoacetate under various conditions. It is important to note that the yields are reported from different studies and may not be directly comparable due to variations in reaction scale, purity of starting materials, and optimization levels.
| Acetoacetate Ester | Synthesis Method | Catalyst/Base | Reported Yield (%) | Reference |
| Methyl Acetoacetate | Diketene (B1670635) reaction with methanol | Tertiary Amine | 95.2 | [1] |
| Ethyl Acetoacetate | Claisen Condensation | Sodium Ethoxide | 28-29 | [2] |
| Claisen Condensation (with ethanol (B145695) removal) | Sodium Ethoxide | ~80 | [2] | |
| Enzymatic Transesterification | Candida antarctica lipase (B570770) B (CALB) | 93.2 ± 1.4 | [3] | |
| tert-Butyl Acetoacetate | Diketene reaction with tert-butanol (B103910) | Anhydrous Sodium Acetate (B1210297) | 75-80 | [4] |
| Diketene reaction with tert-butanol (scaled-up) | Anhydrous Sodium Acetate | 85-92 | [4] | |
| Diketene reaction with tert-butanol | Fatty amines or tertiary amine catalysts | >94 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of ethyl and tert-butyl acetoacetate are provided below. These protocols are based on established literature procedures.
Protocol 1: Synthesis of Ethyl Acetoacetate via Claisen Condensation
This protocol describes the traditional synthesis of ethyl acetoacetate from ethyl acetate using sodium ethoxide.
Materials:
-
Ethyl acetate
-
Sodium metal
-
Anhydrous ethanol
-
50% Acetic acid
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride
Procedure:
-
Prepare sodium ethoxide by cautiously adding clean sodium metal to anhydrous ethanol.
-
To the sodium ethoxide solution, add ethyl acetate dropwise with stirring. The reaction is vigorous and may require cooling to control the reflux.
-
Continue the reaction with occasional warming or cooling until all the sodium has dissolved.
-
Cool the reaction mixture and neutralize it by cautiously adding 50% acetic acid until the solution is slightly acidic.
-
Transfer the mixture to a separatory funnel. If two layers do not form, add a saturated sodium chloride solution to facilitate separation.
-
Separate the upper ester layer and dry it over anhydrous calcium chloride.
-
Purify the crude product by fractional distillation under reduced pressure. The fraction boiling at 76-80 °C at 18 mm Hg is collected.[2]
Protocol 2: Synthesis of tert-Butyl Acetoacetate from Diketene
This procedure details the preparation of tert-butyl acetoacetate from the reaction of diketene with tert-butyl alcohol.[4]
Materials:
-
tert-Butyl alcohol (anhydrous)
-
Anhydrous sodium acetate
-
Diketene
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, place anhydrous tert-butyl alcohol.
-
Add anhydrous sodium acetate to the tert-butyl alcohol with stirring.
-
Heat the mixture to 80-85 °C.
-
Add diketene dropwise over a period of approximately 2.5 hours. The temperature of the solution will initially drop and then slowly rise.
-
After the addition of diketene is complete, stir the resulting solution for an additional 30 minutes.
-
Immediately distill the product under reduced pressure through a short column. The fraction boiling at 85°C/20 mm is collected as tert-butyl acetoacetate.[4]
Visualizing the Synthetic Workflow
To provide a clearer understanding of the synthetic process, the following diagrams illustrate the experimental workflow and a key reaction mechanism.
Caption: Experimental workflow for the synthesis and purification of an acetoacetate ester.
Caption: Key steps in the Claisen condensation mechanism for ethyl acetoacetate synthesis.
References
- 1. US3441597A - Process for the preparation of methyl and ethyl acetoacetate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. omicsonline.org [omicsonline.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN107827749A - A kind of synthetic method of tert-butyl acetoacetate - Google Patents [patents.google.com]
A Spectroscopic Guide to the Isomers of Isobutyl Acetoacetate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of isomeric composition is critical. Isobutyl acetoacetate (B1235776), a key building block in organic synthesis, prominently exhibits keto-enol tautomerism, leading to a dynamic equilibrium between its keto and enol forms. This guide provides a detailed spectroscopic comparison of these two isomers, supported by experimental data and protocols, to aid in their identification and characterization.
The two primary isomers of isobutyl acetoacetate in equilibrium are the keto form, isobutyl 3-oxobutanoate, and its enol tautomer, (Z)-4-isobutoxybut-3-en-2-one. The presence and ratio of these tautomers are influenced by factors such as solvent and temperature. Their distinct structural features give rise to unique spectroscopic signatures, which are detailed below.
Tautomeric Equilibrium of this compound
The chemical equilibrium between the keto and enol isomers involves the migration of a proton and the shifting of bonding electrons.
Caption: The tautomeric equilibrium between the keto and enol forms of this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the keto and enol isomers of this compound. The data for the enol form is derived from spectra of the equilibrium mixture.
¹H NMR Spectroscopy Data
Solvent: CDCl₃
| Assignment | Keto Form Chemical Shift (δ, ppm) | Enol Form Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Enolic OH | - | ~12.11 | s | Broad singlet, characteristic of intramolecular hydrogen bonding. |
| Vinylic H | - | ~5.01 | s | Singlet, indicating the presence of the C=CH group. |
| O-CH₂ (isobutyl) | ~3.91 | ~3.93 | d | Doublet, coupled to the CH proton of the isobutyl group. |
| CH₂ (keto) | ~3.47 | - | s | Singlet, characteristic of the methylene (B1212753) group between two carbonyls. |
| C(=O)-CH₃ | ~2.28 | ~1.96 | s | Singlet, methyl group adjacent to the carbonyl. |
| CH (isobutyl) | ~1.95 | ~1.95 | m | Multiplet. |
| CH₃ (isobutyl) | ~0.94 | ~0.92 | d | Doublet, two equivalent methyl groups. |
Note: The presence of both sets of peaks in a ¹H NMR spectrum confirms the existence of the tautomeric equilibrium.
¹³C NMR Spectroscopy Data
Solvent: CDCl₃
| Assignment | Keto Form Chemical Shift (δ, ppm) | Enol Form Chemical Shift (δ, ppm) | Notes |
| C=O (ester) | ~167 | ~175 | The enol form's ester carbonyl is shifted downfield. |
| C=O (keto) | ~202 | - | Absent in the enol form. |
| C-O (enol) | - | ~178 | Carbon of the C=C-OH group. |
| =C-H (enol) | - | ~90 | Vinylic carbon. |
| CH₂ (keto) | ~50 | - | Methylene carbon between carbonyls. |
| O-CH₂ (isobutyl) | ~71 | ~71 | |
| C(=O)-CH₃ | ~30 | ~20 | |
| CH (isobutyl) | ~28 | ~28 | |
| CH₃ (isobutyl) | ~19 | ~19 |
Infrared (IR) Spectroscopy Data
| Functional Group | Keto Form Vibrational Frequency (cm⁻¹) | Enol Form Vibrational Frequency (cm⁻¹) | Notes |
| O-H stretch | - | 3200-2500 (broad) | Very broad due to strong intramolecular hydrogen bonding. |
| C=O stretch (ester) | ~1745 | ~1650 | Shifted to lower frequency in the enol due to conjugation. |
| C=O stretch (keto) | ~1720 | - | Characteristic sharp peak for the ketone carbonyl. |
| C=C stretch | - | ~1620 | Indicates the presence of the double bond in the enol form. |
Mass Spectrometry (MS) Data
Both tautomers have the same molecular weight (158.2 g/mol ) and thus the same molecular ion peak ([M]⁺) in a mass spectrum.[1] However, their fragmentation patterns may differ slightly due to the differences in their structures, though these are often difficult to distinguish in a standard electron ionization (EI) mass spectrum of the equilibrium mixture.
| m/z | Proposed Fragment | Notes |
| 158 | [C₈H₁₄O₃]⁺ | Molecular ion peak. |
| 101 | [M - C₄H₉]⁺ | Loss of the isobutyl group. |
| 85 | [CH₃COCH₂CO]⁺ | Fragmentation of the keto form. |
| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: The data presented were acquired on a 400 MHz NMR spectrometer.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required for ¹³C due to its lower natural abundance.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Perform a background scan with the empty salt plates to record the spectrum of atmospheric CO₂ and H₂O.
-
Place the sample in the spectrometer and acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in both the keto and enol forms.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) column for separation from any impurities.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to generate charged fragments.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
References
A Comparative Guide to the Chromatographic Separation of Isobutyl Acetoacetate
For researchers, scientists, and drug development professionals, achieving high purity of intermediates is paramount. Isobutyl acetoacetate (B1235776), a key building block in the synthesis of various pharmaceuticals, is no exception. Its purification from reaction byproducts presents a critical step in ensuring the quality and efficacy of the final active pharmaceutical ingredient. This guide provides an objective comparison of chromatographic methods for the separation of isobutyl acetoacetate from its common byproducts, supported by experimental data and detailed protocols.
Understanding the Separation Challenge
The synthesis of this compound, typically through the esterification of isobutanol with a derivative of acetoacetic acid, results in a mixture containing the desired product along with unreacted starting materials and other impurities. The primary byproducts of concern are typically unreacted isobutanol and the acetoacetic acid source . The challenge lies in efficiently separating this compound from these structurally similar compounds.
Chromatographic Separation Techniques: A Head-to-Head Comparison
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two powerful techniques for the analysis and purification of volatile and non-volatile compounds, respectively. The choice between these methods for this compound separation depends on the specific requirements of the analysis, such as the desired level of purity, sample throughput, and the nature of the byproducts.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on the differential partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on the differential partitioning of compounds between a liquid mobile phase and a solid stationary phase. |
| Typical Stationary Phase | Polysiloxane-based polymers (e.g., DB-5, DB-Wax) | Silica-based reversed-phase (e.g., C18, C8) or mixed-mode columns. |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | A mixture of polar and non-polar solvents (e.g., acetonitrile, water, methanol). |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis Detector, Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD). |
| Sample Volatility | Required | Not required |
| Throughput | Generally faster analysis times per sample. | Can be slower, but amenable to automation for high throughput. |
| Challenges | Potential for thermal degradation of labile compounds. | Keto-enol tautomerism of β-keto esters can lead to poor peak shapes.[1] |
Experimental Protocols
Gas Chromatography (GC-FID) Method for Purity Analysis
This protocol is adapted from established methods for the analysis of similar esters and provides a robust starting point for the determination of this compound purity.
Objective: To separate and quantify this compound from isobutanol and other volatile byproducts.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
-
Injector: Split/splitless inlet
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Detector Temperature: 280 °C
Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing this compound and potential byproducts (isobutanol, etc.) at known concentrations.
-
Dilute the reaction mixture sample with the solvent to a concentration within the calibration range.
Data Analysis:
-
Identify peaks based on the retention times of the standards.
-
Quantify the components using an external or internal standard calibration method.
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Analysis
Due to the keto-enol tautomerism of β-keto esters, which can cause peak splitting and broadening in reversed-phase HPLC, a mixed-mode or carefully optimized reversed-phase method is recommended.[1]
Objective: To separate and quantify this compound from non-volatile byproducts and starting materials.
Instrumentation:
-
HPLC system with a UV-Vis Detector
-
Column: Mixed-mode C18/cation exchange column (e.g., 150 mm x 4.6 mm, 5 µm) or a standard C18 column with mobile phase modifiers.
-
Autosampler
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C (to help mitigate tautomerism effects)[1]
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing this compound and potential byproducts at known concentrations.
-
Dilute the reaction mixture sample with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
Data Analysis:
-
Identify peaks based on the retention times of the standards.
-
Quantify the components using an external standard calibration method.
Visualization of the Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent chromatographic purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Non-Chromatographic Alternatives
While chromatography offers high-resolution separation, other techniques can be employed, particularly for bulk purification or as preliminary purification steps.
-
Distillation: Fractional distillation can be effective if the boiling points of this compound and its byproducts are sufficiently different. However, the presence of azeotropes, which are common in esterification mixtures, can complicate this process.
-
Liquid-Liquid Extraction: This is a common workup procedure to remove water-soluble impurities like acids and some alcohols. It is often used prior to chromatographic purification.
-
Crystallization: If the product is a solid at a certain temperature and the impurities remain in solution, crystallization can be a highly effective and scalable purification method.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful tools for the separation and analysis of this compound from its byproducts.
-
GC is generally preferred for its speed and high resolution for volatile compounds, making it an excellent choice for routine purity checks and the analysis of volatile byproducts like isobutanol.
-
HPLC offers greater versatility for a wider range of compounds, including non-volatile impurities, and is particularly useful when thermal degradation is a concern. Careful method development is crucial to address the challenges posed by keto-enol tautomerism.
The selection of the optimal chromatographic method will depend on the specific impurities present, the required level of purity, and the analytical throughput needs of the laboratory. For comprehensive process understanding, a combination of both GC and HPLC may be employed to provide a complete profile of the product and its impurities.
References
Validating the Synthesis of Isobutyl Acetoacetate: A Comparative Guide to Synthetic Routes and Spectral Analysis
For researchers, scientists, and professionals in drug development, the efficient and verifiable synthesis of key chemical intermediates is paramount. Isobutyl acetoacetate (B1235776), a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two primary methods for its synthesis: transesterification of ethyl acetoacetate and reaction of isobutanol with diketene (B1670635). The performance of these methods is evaluated based on experimental data, and the crucial role of spectral analysis in validating the final product is detailed.
Comparison of Synthetic Methodologies
The selection of a synthetic route for isobutyl acetoacetate depends on factors such as reagent availability, desired yield, and reaction conditions. Below is a comparison of two common methods, with performance data drawn from analogous reactions.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Typical Reaction Time | Typical Yield (%) |
| Transesterification | Ethyl acetoacetate, Isobutanol | Acid catalyst (e.g., Boric Acid, p-TSA) or Enzyme (e.g., Lipase) | 2 - 24 hours | 85 - 95% |
| Diketene Addition | Diketene, Isobutanol | Base catalyst (e.g., Sodium Acetate) or Acid catalyst (e.g., Sulfuric Acid) | 2 - 5 hours | 75 - 92% |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below. These protocols are based on established procedures for the synthesis of similar β-keto esters.
Method 1: Acid-Catalyzed Transesterification of Ethyl Acetoacetate
This method involves the equilibrium-driven exchange of the ethyl group of ethyl acetoacetate with an isobutyl group from isobutanol, catalyzed by an acid.
Materials:
-
Ethyl acetoacetate
-
Isobutanol (excess)
-
Boric acid (catalyst)
-
Toluene (B28343) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate, a 3 to 5-fold molar excess of isobutanol, and a catalytic amount of boric acid (approximately 10 mol%).
-
Add toluene as the solvent to facilitate azeotropic removal of ethanol (B145695).
-
Heat the mixture to reflux and monitor the reaction progress by observing the collection of ethanol in the Dean-Stark trap.
-
Once the reaction is complete (typically after 5-8 hours), cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Method 2: Synthesis from Diketene and Isobutanol
This method involves the direct reaction of diketene with isobutanol, often in the presence of a catalyst, to form the corresponding β-keto ester.[1]
Materials:
-
Diketene (handle with caution in a fume hood)
-
Isobutanol
-
Anhydrous sodium acetate (B1210297) (catalyst)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, add isobutanol and a catalytic amount of anhydrous sodium acetate.
-
Heat the mixture to approximately 80-90 °C.
-
Slowly add diketene dropwise from the dropping funnel over a period of 2-3 hours, maintaining the reaction temperature. The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes.
-
Cool the reaction mixture to room temperature.
-
The product can be isolated and purified by vacuum distillation. This method often gives high yields of the desired β-keto ester.[1]
Spectral Validation of this compound
Confirmation of the successful synthesis of this compound is achieved through a combination of spectroscopic techniques. The following data provides a reference for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will show characteristic signals for the different types of protons present in the molecule. The keto-enol tautomerism of the β-keto ester functionality results in two sets of signals.
-
Keto Tautomer:
-
Singlet around 2.2 ppm (methyl protons of the acetyl group)
-
Singlet around 3.4 ppm (methylene protons alpha to the ketone and ester)
-
Doublet around 3.9 ppm (methylene protons of the isobutyl group)
-
Multiplet around 1.9 ppm (methine proton of the isobutyl group)
-
Doublet around 0.9 ppm (methyl protons of the isobutyl group)
-
-
Enol Tautomer:
-
Singlet around 1.9 ppm (methyl protons)
-
Singlet around 5.0 ppm (vinylic proton)
-
Singlet around 12.0 ppm (enolic hydroxyl proton)
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Keto Tautomer:
-
~200 ppm (ketone carbonyl carbon)
-
~167 ppm (ester carbonyl carbon)
-
~71 ppm (OCH₂ of isobutyl group)
-
~50 ppm (alpha-methylene carbon)
-
~30 ppm (acetyl methyl carbon)
-
~27 ppm (methine carbon of isobutyl group)
-
~19 ppm (methyl carbons of isobutyl group)
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:
-
~1740 cm⁻¹: Strong absorption due to the C=O stretching of the ester group.
-
~1720 cm⁻¹: Strong absorption due to the C=O stretching of the ketone group.
-
~1650 cm⁻¹: C=C stretching of the enol form.
-
Broad band ~3000 cm⁻¹: O-H stretching of the enol form.
-
~2960 cm⁻¹: C-H stretching of the alkyl groups.
Visualizing the Synthesis and Validation Workflow
The following diagrams illustrate the key processes involved in the synthesis and validation of this compound.
References
A Comparative Guide to the Kinetic Studies of Ester Hydrolysis: With a Focus on Acetoacetate Esters
For Researchers, Scientists, and Drug Development Professionals
Principles of Ester Hydrolysis
The hydrolysis of an ester is a chemical reaction that splits the ester into a carboxylic acid and an alcohol.[1][2][3] This reaction can be catalyzed by either an acid or a base.[1][2][3]
Acid-Catalyzed Hydrolysis: This is a reversible reaction, and the ester is typically heated with a large excess of water containing a strong acid catalyst.[1][2][3] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.[4]
Base-Catalyzed Hydrolysis (Saponification): This reaction is essentially irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack.[4] The reaction is typically carried out by heating the ester with a solution of a strong base, such as sodium hydroxide (B78521).[3]
The rate of ester hydrolysis is influenced by several factors, including:
-
Steric Effects: Bulky groups near the reaction center can hinder the approach of the nucleophile, slowing down the reaction rate. The steric effect of the alkoxy group of the ester influences the rate of hydrolysis in the order Me ≈ Et > Bn ≈ allyl > i-Pr >> t-Bu.
-
Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity and accelerate the reaction, while electron-donating groups have the opposite effect.[5]
Comparative Kinetic Data
While specific kinetic data for isobutyl acetoacetate (B1235776) is unavailable, the following table summarizes experimentally determined kinetic parameters for the hydrolysis of other relevant esters under various conditions. This data allows for a comparative understanding of how structure and reaction conditions affect the rate of hydrolysis.
| Ester | Catalyst/Conditions | Rate Constant (k) | Temperature (°C) | Reference |
| Ethyl Acetate (B1210297) | NaOH | 0.1120 L·mol⁻¹·s⁻¹ (initial) | 25 | [6] |
| Methyl Acetate | Neutral (uncatalyzed) | 0.17 x 10⁻⁸ s⁻¹ (extrapolated) | 25 | [7][8] |
| Methyl Acetate | Acetic Acid (catalyzed) | 1.4 x 10⁻⁴ (mol/L)⁻¹s⁻¹ (extrapolated) | 25 | [7][8] |
| Ethyl Formate | Neutral | 5.0 x 10⁻⁶ s⁻¹ | 25 | [9] |
| Ethyl Trifluorothiolacetate | Neutral | 5.02 x 10⁻³ s⁻¹ | 25 | [9] |
Experimental Protocols
The kinetic study of ester hydrolysis typically involves monitoring the change in concentration of a reactant or product over time. Common analytical techniques include titration and conductivity measurements.
General Experimental Protocol for Acid-Catalyzed Hydrolysis (Titrimetric Method)
This protocol is based on the acid-catalyzed hydrolysis of an ester like methyl acetate.[10]
-
Reaction Setup: A known volume of a standard solution of hydrochloric acid (e.g., 0.5 N) is placed in a conical flask and thermostated at the desired temperature (e.g., 25°C).[10]
-
Initiation of Reaction: A known volume of the ester (e.g., 5 mL of methyl acetate) is added to the acid solution, and a stopwatch is started simultaneously.[10]
-
Sampling: Aliquots (e.g., 5 mL) of the reaction mixture are withdrawn at regular time intervals (e.g., 0, 10, 20, 30, 60 minutes).
-
Quenching: Each aliquot is immediately transferred to a flask containing ice-cold water to quench the reaction.[10]
-
Titration: The quenched sample is then titrated against a standard solution of sodium hydroxide (e.g., 0.2 N) using phenolphthalein (B1677637) as an indicator. The endpoint is the appearance of a permanent pink color.
-
Determination of V∞: To determine the volume of NaOH required at infinite time (V∞), a separate sample of the reaction mixture is heated in a sealed tube for an extended period to ensure complete hydrolysis and then titrated.
-
Data Analysis: The rate constant (k) can be calculated from the titration data using the integrated rate equation for a pseudo-first-order reaction.
Experimental Protocol for Base-Catalyzed Hydrolysis (Conductivity Method)
This protocol is based on the alkaline hydrolysis of ethyl acetate.[11][12]
-
Solution Preparation: Prepare standard solutions of sodium hydroxide and ethyl acetate of known concentrations.
-
Instrumentation Setup: A conductivity meter and a conductivity cell are used. The cell constant is determined using a standard KCl solution.
-
Reaction Setup: The reactants are brought to the desired temperature in a constant temperature bath.
-
Initiation of Reaction: Equal volumes of the pre-heated sodium hydroxide and ethyl acetate solutions are mixed in the reaction vessel containing the conductivity cell.
-
Data Acquisition: The change in conductivity of the solution is monitored over time as the reaction proceeds. The highly mobile hydroxide ions are replaced by the less mobile acetate ions, leading to a decrease in conductivity.
-
Data Analysis: The rate constant is determined by analyzing the change in conductivity as a function of time.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general reaction mechanism for ester hydrolysis and a typical experimental workflow for kinetic studies.
Caption: General mechanisms for acid and base-catalyzed ester hydrolysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. uv.es [uv.es]
- 7. The neutral hydrolysis of methyl acetate — Part 1. Kinetic experiments | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. sfu.ca [sfu.ca]
- 12. dergipark.org.tr [dergipark.org.tr]
Navigating the Biginelli Reaction: A Comparative Guide to Beta-Keto Ester Performance
The Biginelli reaction, a cornerstone of multicomponent reactions in medicinal and organic chemistry, offers a straightforward path to synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant therapeutic potential. This one-pot cyclocondensation of an aldehyde, a beta-keto ester, and urea (B33335) (or thiourea) is valued for its efficiency. The choice of the beta-keto ester is a critical parameter that can influence reaction yields and kinetics. This guide provides a comparative analysis of isobutyl acetoacetate (B1235776) against other common beta-keto esters, namely ethyl acetoacetate and methyl acetoacetate, supported by experimental data to inform researchers in drug development and chemical synthesis.
Performance Comparison of Beta-Keto Esters
The ester alkyl group of the acetoacetate plays a significant role in the outcome of the Biginelli reaction. Steric and electronic effects of this group can impact the reactivity of the enol or enolate intermediate, which is crucial for the reaction's progress. Below is a summary of experimental data comparing the performance of different beta-keto esters in the synthesis of dihydropyrimidinones.
| Beta-Keto Ester | Aldehyde | Urea/Thiourea | Catalyst | Conditions | Yield (%) | Reference |
| Ethyl Acetoacetate | Benzaldehyde | Urea | ZnSO₄·7H₂O (25 mol%) | Solvent-free, 80°C, 45 min | 91 | [1] |
| Methyl Acetoacetate | Benzaldehyde | Urea | ZnSO₄·7H₂O (25 mol%) | Solvent-free, 80°C, 40 min | 94 | [1] |
| Isobutyl Acetoacetate | Benzaldehyde | Urea | N/A (Classical) | EtOH, cat. HCl, Reflux | Not specified |
Note: Direct comparative data for this compound under the same solvent-free conditions was not available in the reviewed literature. The classical Biginelli conditions often result in lower to moderate yields.
From the available data, methyl acetoacetate provides a slightly higher yield and a shorter reaction time compared to ethyl acetoacetate under the same solvent-free catalytic conditions.[1] This suggests that a smaller ester group may lead to reduced steric hindrance, facilitating the reaction. While specific comparative data for this compound is sparse, the larger isobutyl group is expected to introduce greater steric bulk, which could potentially lead to lower yields or require more forcing reaction conditions compared to its methyl and ethyl counterparts.
Experimental Protocols
A representative, modern, and environmentally friendly protocol for the Biginelli reaction is the solvent-free method, which often provides high yields and simplifies product workup.
General Solvent-Free Procedure for Biginelli Reaction
This protocol is based on the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones using a zinc sulfate (B86663) catalyst.[1]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Beta-keto ester (e.g., methyl acetoacetate or ethyl acetoacetate) (1.0 mmol)
-
Urea (1.5 mmol)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O) (25 mol%)
Procedure:
-
A mixture of the aldehyde, beta-keto ester, urea, and ZnSO₄·7H₂O is placed in a reaction vessel.
-
The mixture is heated to 80°C with stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 40-45 minutes), the reaction mixture is cooled to room temperature.
-
Cold water is added to the solidified mixture.
-
The resulting precipitate is collected by filtration and washed with cold ethanol (B145695) to afford the crude product.
-
The crude product can be further purified by recrystallization from ethanol.
Reaction Mechanism and Workflow
The currently accepted mechanism for the Biginelli reaction was proposed by C. Oliver Kappe.[2][3] It proceeds through an N-acyliminium ion intermediate.
Caption: General scheme of the three-component Biginelli reaction.
The reaction mechanism involves several key steps, initiated by the acid-catalyzed condensation of the aldehyde and urea.
Caption: Simplified Kappe mechanism for the Biginelli reaction.
The experimental workflow for a typical solvent-free Biginelli synthesis is straightforward, contributing to its appeal in both academic and industrial settings.
Caption: Experimental workflow for a solvent-free Biginelli synthesis.
Conclusion
The selection of the beta-keto ester in the Biginelli reaction has a discernible impact on product yields and reaction efficiency. Experimental evidence suggests that less sterically hindered esters, such as methyl acetoacetate, can outperform bulkier counterparts like ethyl acetoacetate under certain catalytic, solvent-free conditions.[1] While direct comparative data for this compound is limited, it is reasonable to extrapolate that its larger size may present a steric challenge, potentially reducing yields or necessitating more rigorous reaction conditions. For researchers aiming to optimize the synthesis of DHPMs, particularly in the context of developing compound libraries for drug discovery, a systematic evaluation of beta-keto esters under their specific reaction conditions is recommended. The use of modern, solvent-free protocols can offer significant advantages in terms of yield, simplicity, and adherence to green chemistry principles.
References
The Chelation Efficiency of Isobutyl Acetoacetate: A Comparative Analysis and Methodological Guide
Introduction to Chelation by β-Keto Esters
β-keto esters, such as isobutyl acetoacetate (B1235776), are organic compounds characterized by a ketone functional group on the β-carbon of an ester. The presence of these two oxygen-containing functional groups in close proximity allows these molecules to act as bidentate ligands, forming a six-membered ring structure with a central metal ion. This ring structure, known as a chelate, is typically more stable than complexes formed with monodentate ligands. The stability of these metal complexes is a key determinant of a ligand's chelation efficiency.
Lack of Quantitative Comparative Data for Isobutyl Acetoacetate
Despite the theoretical potential of this compound as a chelating agent, extensive searches of scientific databases and literature reveal a significant gap in quantitative data regarding its chelation efficiency. Specifically, there is a lack of published stability constants, binding capacities, and extraction efficiencies for this compound complexes with various metal ions. Furthermore, direct comparative studies against well-established chelating agents like ethylenediaminetetraacetic acid (EDTA), dimercaptosuccinic acid (DMSA), or even the structurally similar ethyl acetoacetate, are absent.
This absence of data necessitates a focused experimental approach to characterize and compare the chelation properties of this compound. The following sections provide detailed experimental protocols that can be employed to generate this much-needed quantitative data.
Experimental Protocols for Determining Chelation Efficiency
To objectively assess the chelation efficiency of this compound and compare it with other ligands, a series of experiments should be conducted. The primary parameters to be determined are stability constants, binding capacity, and, if applicable, extraction efficiency.
Determination of Stability Constants using UV-Vis Spectrophotometry
The stability constant (K) of a metal-ligand complex is a measure of the strength of the interaction between the metal ion and the ligand. A higher stability constant indicates a more stable complex and, generally, a more effective chelating agent. The Job's method of continuous variation is a common spectrophotometric technique to determine the stoichiometry and stability constant of a metal complex.
Experimental Workflow:
Figure 1: Workflow for determining the stability constant of a metal-isobutyl acetoacetate complex using Job's method.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of the metal salt (e.g., 1 mM CuSO₄ in deionized water) and this compound (1 mM in a suitable solvent like ethanol, due to its limited water solubility).
-
Prepare a series of solutions in volumetric flasks by mixing the metal and ligand solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), while keeping the total volume and total molar concentration constant.
-
Prepare a blank solution containing only the solvent.
-
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of the metal-ligand complex by scanning a solution containing an excess of the ligand.
-
Measure the absorbance of each prepared solution at this λmax using a UV-Vis spectrophotometer, with the blank solution as a reference.
-
-
Data Analysis:
-
Plot the measured absorbance against the mole fraction of the ligand.
-
The mole fraction at which the absorbance is maximum indicates the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio).
-
The stability constant (K) can be calculated from the absorbance data using appropriate equations derived from the Beer-Lambert law and the equilibrium expression for complex formation.
-
This entire procedure should be repeated for other chelating ligands under identical experimental conditions to allow for a direct and valid comparison.
Determination of Binding Capacity
Binding capacity refers to the maximum amount of metal ions that can be bound by a certain amount of the chelating agent. This is a particularly important parameter for applications like heavy metal removal.
Experimental Workflow:
Figure 2: Workflow for determining the metal binding capacity of this compound.
Solvent Extraction Efficiency
For applications involving the separation of metal ions from aqueous solutions, the efficiency of a ligand in extracting metal ions into an organic phase is a critical parameter.
Experimental Protocol:
-
Preparation:
-
Prepare an aqueous solution containing a known concentration of the metal ion of interest.
-
Prepare a solution of this compound in a water-immiscible organic solvent (e.g., chloroform, hexane).
-
-
Extraction:
-
In a separatory funnel, mix equal volumes of the aqueous metal solution and the organic ligand solution.
-
Shake the funnel vigorously for a set period to ensure thorough mixing and allow for the transfer of the metal-ligand complex into the organic phase.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Measure the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-MS.
-
The extraction efficiency can be calculated as the percentage of the metal ion that was transferred from the aqueous phase to the organic phase.
-
By performing these experiments with this compound and other reference ligands, a quantitative and objective comparison of their chelation efficiencies can be established.
Context from a Known Analog: Ethyl Acetoacetate
While specific data for this compound is scarce, its close structural analog, ethyl acetoacetate, is known to form chelate complexes with various metal ions. Studies on ethyl acetoacetate can provide a valuable point of reference. For instance, ethyl acetoacetate has been shown to form stable complexes with transition metals like copper(II) and iron(III). The stability of these complexes is attributed to the formation of the six-membered chelate ring. It is reasonable to hypothesize that this compound would exhibit similar, though not identical, chelation behavior, with potential differences arising from the steric and electronic effects of the isobutyl group compared to the ethyl group.
Conclusion and Future Directions
The lack of quantitative data on the chelation efficiency of this compound presents a significant opportunity for research. By employing the standardized experimental protocols outlined in this guide, researchers can generate the necessary data to build a comprehensive comparison with other ligands. This will not only fill a critical knowledge gap but also enable the informed selection of chelating agents for a wide range of scientific and industrial applications. Future studies should focus on systematically evaluating the stability constants and binding capacities of this compound with a variety of metal ions, including both essential and toxic metals, and under different pH and temperature conditions. Such data will be invaluable for the rational design of new chelation-based technologies.
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Isobutyl Acetoacetate Derivatives
For researchers, scientists, and drug development professionals, isobutyl acetoacetate (B1235776) emerges as a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic promise. This guide provides a comparative analysis of the anticipated biological activities of these derivatives, supported by experimental data from structurally analogous compounds. Detailed methodologies and conceptual signaling pathways are presented to facilitate further research and development in this promising area.
While direct experimental data on the biological activities of compounds explicitly derived from isobutyl acetoacetate is emerging, extensive research on derivatives from homologous starting materials, such as ethyl acetoacetate, provides a strong predictive framework. The primary synthetic route leveraging this compound is the Biginelli reaction, a one-pot cyclocondensation that yields dihydropyrimidinones (DHPMs), a class of compounds renowned for their diverse pharmacological effects.
Comparative Biological Activities
The structural variations achievable through the derivatization of this compound allow for the fine-tuning of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following tables summarize the quantitative data from studies on analogous compounds, offering a benchmark for the potential efficacy of this compound derivatives.
Antimicrobial Activity
Derivatives of acetoacetate esters have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.
Table 1: Antibacterial Activity of Structurally Similar Pyrimidine Derivatives
| Compound Class | Test Organism | Activity Metric | Value | Reference |
| Pyrimidine-2(1H)-thione | Staphylococcus aureus | Zone of Inhibition | High Activity | [1] |
| Pyrimidine-2(1H)-thione | Escherichia coli | Zone of Inhibition | High Activity | [1] |
| Bicyclic Pyrimidines | Escherichia coli | Active | - | [2] |
| Bicyclic Pyrimidines | Bacillus subtilis | Active | - | [2] |
| Tricyclic Pyrimidines | Candida albicans | Active | - | [2] |
Table 2: Antifungal Activity of Structurally Similar Dihydropyrimidinone and Thione Derivatives
| Compound Class | Test Organism | Activity | Reference |
| Dihydropyrimidinones | Aspergillus niger | Significant | |
| Dihydropyrimidinones | Candida albicans | Significant | |
| Dihydropyrimidinethiones | Aspergillus niger | More active than pyrimidinones | |
| Dihydropyrimidinethiones | Candida albicans | More active than pyrimidinones |
Anticancer Activity
Dihydropyrimidinone derivatives have emerged as a significant class of anticancer agents. Their mode of action often involves the inhibition of key proteins in cell cycle progression, such as Eg5 kinesin, leading to mitotic arrest and apoptosis in cancer cells.
Table 3: Anticancer Activity of Structurally Similar Dihydropyrimidinone (DHPM) Derivatives
| Compound Class | Activity | Key Findings | Reference |
| Dihydropyrimidinones | Antitumoral | Main biological property evaluated; Monastrol is a known Eg5 kinesin inhibitor. | [3] |
| Dihydropyrimidinones | Anticancer | Possess diverse biological activities including anticancer effects. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of analogous compounds, providing a foundation for testing derivatives of this compound.
Antibacterial Susceptibility Testing (Well Diffusion Method)
-
Microorganism Preparation: Pure cultures of the test bacteria (Staphylococcus aureus and Escherichia coli) are grown in nutrient broth at 37°C for 24 hours.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate.
-
Well Preparation: Wells of a standard diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A well containing only the solvent serves as a negative control.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[1]
In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing the Pathways
To better understand the synthesis and potential mechanisms of action, the following diagrams illustrate the key processes.
Caption: General synthesis of dihydropyrimidinones via the Biginelli reaction.
Caption: Hypothetical signaling pathway for the anticancer activity of DHPM derivatives.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of Isobutyl Acetoacetate in Chemical Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical decision that balances cost, efficiency, and desired product characteristics. Isobutyl acetoacetate (B1235776), a versatile building block, is frequently employed in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comprehensive cost-benefit analysis of isobutyl acetoacetate, comparing it with its common alternatives, ethyl acetoacetate and methyl acetoacetate, supported by experimental data and detailed protocols.
Performance and Cost Comparison
The selection of an acetoacetate ester can significantly impact the economic viability and outcome of a synthesis. The following table summarizes the key quantitative data for this compound and its primary alternatives.
| Feature | This compound | Ethyl Acetoacetate | Methyl Acetoacetate |
| Molecular Weight | 158.20 g/mol | 130.14 g/mol | 116.12 g/mol |
| Boiling Point | 198 °C | 181 °C | 169-171 °C |
| Density | 0.98 g/mL | 1.02 g/mL | 1.076 g/mL |
| Solubility in Water | Insoluble[1][2] | Slightly soluble | Soluble |
| Price (USD/kg) | ~1.20 - 1.50[3][4] | ~0.85 - 1.45[5][6][7] | ~1.70 - 2.10[8][9][10][11] |
| Typical Purity | ≥98% | ≥99% | ≥99% |
| Common Applications | Pharmaceuticals (e.g., Nisoldipine), TGFβ signaling inhibitors[2][12] | Pharmaceuticals, Dyes, Flavors[13] | Pharmaceuticals, Agrochemicals |
| Reported Yields (Hantzsch Synthesis) | Varies by substrate | 86% - 96% (in water)[14] | Good to excellent yields[14] |
| Key Advantage | Introduces isobutyl moiety, potentially improving drug properties (e.g., lipophilicity) | Well-established, widely available, lower cost | Higher reactivity in some cases |
| Key Disadvantage | Higher cost than ethyl acetoacetate | Lower lipophilicity compared to this compound | Higher cost than ethyl acetoacetate |
Experimental Protocols: The Hantzsch Dihydropyridine (B1217469) Synthesis
A common application for acetoacetate esters is the Hantzsch dihydropyridine synthesis, a one-pot multicomponent reaction crucial for producing various biologically active compounds, including calcium channel blockers.[15][16] Below is a representative experimental protocol that can be adapted for this compound, ethyl acetoacetate, or methyl acetoacetate.
General Procedure for Hantzsch Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), the chosen acetoacetate ester (2 mmol), and a nitrogen source such as ammonium (B1175870) acetate (B1210297) (1.2 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol (B145695) or isopropanol. The choice of solvent may be influenced by the solubility of the reactants.
-
Reaction: Heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridine derivative.
Note: Reaction times and yields will vary depending on the specific substrates and reaction conditions used. For instance, some variations of the Hantzsch synthesis are carried out in water or under solvent-free conditions.[14][17]
Visualizing the Process and Analysis
To better understand the experimental workflow and the decision-making process, the following diagrams have been generated.
Discussion and Conclusion
The choice between this compound, ethyl acetoacetate, and methyl acetoacetate is a nuanced one that depends on the specific goals of the synthesis.
-
Cost-Effectiveness: For large-scale production where cost is a primary driver, ethyl acetoacetate is often the most economical choice due to its lower price and wide availability.[5][6][7]
-
Performance and Reactivity: While all three esters are effective in reactions like the Hantzsch synthesis, the reactivity can differ. Methyl acetoacetate is sometimes favored for its potentially higher reactivity. However, recent green chemistry approaches have demonstrated high yields with ethyl acetoacetate in aqueous media, which can be an important consideration for sustainable synthesis.[14]
-
Product Properties: The most significant advantage of using This compound lies in its ability to introduce an isobutyl group into the final molecule. In drug development, this can be a strategic choice to modulate the lipophilicity and other pharmacokinetic properties of the target compound. For example, in the synthesis of the calcium channel blocker Nisoldipine, the isobutyl ester is a key structural component.[12] The slightly higher cost of this compound may be justified by the enhanced therapeutic profile of the final active pharmaceutical ingredient.
References
- 1. This compound | C8H14O3 | CID 522677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 7779-75-1 [m.chemicalbook.com]
- 3. indiamart.com [indiamart.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Ethyl Acetoacetate at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 7. Ethyl Acetoacetate at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 8. sanskarchemtrade.com [sanskarchemtrade.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. Methyl Acetoacetate at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. This compound CAS#: 7779-75-1 [amp.chemicalbook.com]
- 13. chemimpex.com [chemimpex.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. revroum.lew.ro [revroum.lew.ro]
Environmental impact comparison of different acetoacetate esters
An Objective Comparison of the Environmental Impact of Acetoacetate (B1235776) Esters for Researchers and Drug Development Professionals
In the pursuit of sustainable chemical synthesis and drug development, understanding the environmental footprint of commonly used reagents is paramount. This guide provides a comparative analysis of the environmental impact of three key acetoacetate esters: methyl acetoacetate, ethyl acetoacetate, and tert-butyl acetoacetate. The comparison is based on available experimental data for aquatic toxicity, biodegradability, and insights into their production lifecycle.
Quantitative Environmental Impact Data
The following tables summarize the key quantitative data regarding the ecotoxicity and biodegradability of the three acetoacetate esters.
Table 1: Aquatic Toxicity Data
| Acetoacetate Ester | Test Organism | Endpoint | Result (mg/L) | Reference |
| Methyl Acetoacetate | Pimephales promelas (Fathead Minnow) | 96h LC50 | >111.4 | [1][2] |
| Daphnia magna (Water Flea) | 48h EC50 | >100 | [1] | |
| Desmodesmus subspicatus (Green Algae) | 72h ErC50 | >100 | [1] | |
| Ethyl Acetoacetate | Pimephales promelas (Fathead Minnow) | 96h LC50 | >100 | [3] |
| Daphnia magna (Water Flea) | 24h EC50 | 790 - 800 | [4] | |
| Green Algae | 72h EC50 | >500 | [3] | |
| tert-Butyl Acetoacetate | Pimephales promelas (Fathead Minnow) | 96h LC50 | 320 | [5] |
| Aquatic Invertebrates | LC50 | 2042 | [6] | |
| Freshwater Algae | EC50 | 459 | [6] |
LC50: Lethal Concentration, 50%. The concentration of a chemical which kills 50% of a sample population. EC50: Effective Concentration, 50%. The concentration of a chemical that induces a response halfway between the baseline and maximum after a specified exposure time. ErC50: EC50 in respect to growth rate inhibition.
Table 2: Biodegradability and Bioaccumulation Potential
| Acetoacetate Ester | Biodegradability | Bioaccumulation Potential | Mobility in Soil | Reference |
| Methyl Acetoacetate | Readily biodegradable | Low | Very high | [1][2][7] |
| Ethyl Acetoacetate | Readily biodegradable | Low | - | [3][4][8] |
| tert-Butyl Acetoacetate | Readily biodegradable | Unlikely | Highly mobile | [6][9] |
Production Lifecycle and Environmental Considerations
-
Methyl and Ethyl Acetoacetate: These are typically produced via the Claisen condensation of methyl acetate (B1210297) and ethyl acetate, respectively. The environmental impact is linked to the production of the precursor acetates and the energy consumption of the condensation reaction.[7][10] LCAs for ethyl acetate production indicate that the environmental footprint is influenced by the source of raw materials (renewable vs. fossil fuels for ethanol (B145695) and acetic acid) and the energy inputs for the manufacturing process.[3][11][12]
-
tert-Butyl Acetoacetate: The synthesis of this ester involves different precursors, and a direct comparative LCA is not available.
Generally, esters are considered to have favorable environmental profiles due to their biodegradability.[6]
Experimental Protocols
The aquatic toxicity and biodegradability data presented are primarily derived from standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD).
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute toxicity of a substance to fish.
-
Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.
-
Test Organism: Commonly used species include Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).[13]
-
Procedure:
-
A range-finding test is conducted to determine the appropriate test concentrations.[13]
-
Fish are exposed to at least five concentrations of the test substance arranged in a geometric series.[2]
-
Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
The LC50 value is calculated from the concentration-mortality data.[8]
-
-
Test Conditions: Key parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within specified limits.[10]
OECD 301F: Ready Biodegradability - Manometric Respirometry Test
This test assesses the ready biodegradability of a chemical by measuring oxygen consumption.
-
Principle: The test substance is incubated in a mineral medium with a microbial inoculum (activated sludge) in a closed respirometer for 28 days.[9][14] The amount of oxygen consumed by the microbial population to metabolize the test substance is measured.[14]
-
Procedure:
-
Pass Level: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[15]
Visualizing Workflows and Pathways
Experimental Workflow for Aquatic Toxicity Testing
The following diagram illustrates a generalized workflow for conducting an aquatic toxicity test according to OECD guidelines.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. oecd.org [oecd.org]
- 3. How Ethyl Acetate Aligns with Eco‑Forward Dynamics? [eureka.patsnap.com]
- 4. oecd.org [oecd.org]
- 5. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 9. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 14. petroleumhpv.org [petroleumhpv.org]
- 15. oecd.org [oecd.org]
- 16. concawe.eu [concawe.eu]
Safety Operating Guide
Proper Disposal of Isobutyl Acetoacetate: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of isobutyl acetoacetate (B1235776), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures have been compiled to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with isobutyl acetoacetate and to take the necessary safety precautions. This compound is known to cause skin and serious eye irritation[1]. It is also a combustible liquid.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: In areas with inadequate ventilation, use a suitable respirator with an appropriate filter (e.g., type ABEK).
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood[1].
-
Avoid contact with skin, eyes, and clothing[1].
-
Keep the chemical away from heat, sparks, and open flames as it is a combustible liquid[1].
-
Ground and bond containers when transferring material to prevent static discharge.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| CAS Number | 7779-75-1 |
| Boiling Point | 203 °C (lit.) |
| Flash Point | 78 °C (172.4 °F) - closed cup |
| Density | 0.96 g/mL at 25 °C (lit.) |
| Storage Class | 10 - Combustible liquids |
Step-by-Step Disposal Procedure
The proper disposal of this compound must be handled by a licensed waste disposal company in accordance with local, state, and federal regulations[1]. Do not dispose of this chemical down the drain or into the environment[2][3].
For Unused or Waste this compound:
-
Containerization:
-
Ensure the waste is stored in a clearly labeled, sealed, and appropriate container. The container should be compatible with this compound.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling:
-
Label the waste container clearly as "Hazardous Waste: this compound."
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor.
-
For Spills:
-
Evacuate and Ventilate:
-
Immediately evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated to disperse vapors.
-
-
Containment:
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite[4].
-
-
Collection:
-
Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Disposal:
-
Dispose of the spill cleanup materials as hazardous waste, following the same procedure as for unused chemical waste.
-
For Contaminated Packaging:
-
Empty containers should be triple-rinsed (or equivalent) with a suitable solvent[2]. The rinsate should be collected and disposed of as hazardous waste.
-
Once decontaminated, the packaging can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill or via controlled incineration, depending on local regulations[2].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Isobutyl Acetoacetate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Isobutyl acetoacetate (B1235776) is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to minimize risks and ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling Isobutyl acetoacetate, a comprehensive selection of personal protective equipment is crucial to prevent skin and eye contact, as well as inhalation of vapors.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166, or other appropriate government standards, are mandatory to prevent splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl, Neoprene, or Nitrile rubber) and a lab coat or protective gown should be worn.[2][4] |
| Respiratory Protection | In case of inadequate ventilation or potential for aerosol formation, use a respirator with an appropriate vapor cartridge (e.g., type ABEK (EN14387) respirator filter).[2] In emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[1][5] |
Quantitative Data Summary
Understanding the physicochemical properties of this compound is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| Boiling Point | 322°C (lit.) |
| Flash Point | 78°C (172.4°F) - closed cup[1] |
| Density | Not specified in search results |
| Occupational Exposure Limits | No data available[1][2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
1. Pre-Operational Checks:
-
Ensure a safety shower and eye wash station are readily accessible.[2]
-
Verify that the work area is well-ventilated, preferably within a chemical fume hood.[1][2]
-
Inspect all PPE for integrity before use.
-
Confirm that all containers are properly labeled and stored in a cool, dry, and well-ventilated place away from heat and ignition sources.[2][6][7]
2. Handling Procedure:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not inhale vapors or mists.[1]
-
Ground and bond containers when transferring the material to prevent static discharge.[6][7]
-
Keep containers tightly closed when not in use.[2]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[2][6]
-
Clean the work area and any spills promptly.
-
Decontaminate or dispose of used PPE according to institutional guidelines.
-
Store this compound in a tightly closed container in a designated, cool, and well-ventilated area.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
1. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[9]
2. Disposal Method:
-
Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]
-
Contaminated packaging should be handled as hazardous waste and disposed of in the same manner as the product itself.[2][9]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Spill:
-
Fire:
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2][5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2][6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][10]
-
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. CAS 7779-75-1: this compound | CymitQuimica [cymitquimica.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Isobutyl acetate [cdc.gov]
- 6. chemos.de [chemos.de]
- 7. nj.gov [nj.gov]
- 8. ISOBUTYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cochise.edu [cochise.edu]
- 10. solventsandpetroleum.com [solventsandpetroleum.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
